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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-6-methoxypyridin-2(1H)-one: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-6-methoxypyridin-2(1H)-one, a heterocyclic compound of increasing interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-methoxypyridin-2(1H)-one, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and provides insights into its synthesis and reactivity. Furthermore, it explores the current understanding of its potential applications, particularly as a scaffold in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction

3-Amino-6-methoxypyridin-2(1H)-one is a substituted pyridinone derivative characterized by the presence of an amino group at the 3-position and a methoxy group at the 6-position of the pyridin-2(1H)-one core. The pyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific functionalization of 3-Amino-6-methoxypyridin-2(1H)-one offers multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. Its structural motifs are found in various biologically active molecules, highlighting its potential in the development of new therapeutic agents.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in 3-Amino-6-methoxypyridin-2(1H)-one dictates its chemical behavior and potential for molecular interactions.

Chemical Structure

The structure of 3-Amino-6-methoxypyridin-2(1H)-one is depicted below. It features a six-membered aromatic ring containing a nitrogen atom, a carbonyl group at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. The "(1H)" designation indicates that the nitrogen atom at position 1 is protonated.

Caption: Chemical structure of 3-Amino-6-methoxypyridin-2(1H)-one.

Physicochemical Properties
PropertyValueSource
CAS Number 86109-77-5[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Topological Polar Surface Area (TPSA) 68.11 Ų[1]
logP -0.0343[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Storage Sealed in dry, 2-8°C[1]

Synthesis and Reactivity

The synthesis of 3-Amino-6-methoxypyridin-2(1H)-one can be approached through multi-step sequences common in heterocyclic chemistry. While a specific, detailed protocol for this exact molecule is not widely published, synthetic strategies for analogous compounds provide a strong foundation.

General Synthetic Approach

A plausible synthetic route involves the construction of a suitably substituted pyridine ring followed by functional group manipulations. One common strategy for synthesizing substituted 2-pyridones involves the cyclization of dicarbonyl compounds with cyanoacetamide or its derivatives.

Caption: Generalized synthetic workflow for 2-pyridone derivatives.

3.1.1. Step-by-Step Conceptual Protocol

  • Ring Formation: The synthesis could commence with the condensation of a β-ketoester, such as a methoxy-substituted derivative, with cyanoacetamide in the presence of a base (e.g., sodium ethoxide). This would lead to the formation of a 3-cyano-6-methoxypyridin-2(1H)-one intermediate. The choice of the β-ketoester is crucial for introducing the methoxy group at the desired position.

  • Hydrolysis of the Nitrile: The cyano group of the intermediate can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Curtius or Hofmann Rearrangement: The resulting carboxylic acid can then be converted to the desired 3-amino group via a Curtius or Hofmann rearrangement. These classic organic reactions provide a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.

Reactivity

The reactivity of 3-Amino-6-methoxypyridin-2(1H)-one is governed by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents at the 3-position, making it a key handle for library synthesis.

  • Pyridone Ring: The pyridone ring can participate in electrophilic aromatic substitution reactions, although the electron-donating nature of the amino and methoxy groups will influence the regioselectivity. The lactam nitrogen can also be alkylated under appropriate conditions.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Applications in Drug Discovery and Research

The 3-amino-2-pyridone scaffold is a component of several biologically active compounds, suggesting the potential of 3-Amino-6-methoxypyridin-2(1H)-one as a valuable starting point for drug discovery programs.

Scaffold for Biologically Active Molecules

Derivatives of 3-aminopyridin-2(1H)-one have been investigated for a range of biological activities, including their use as:

  • Enzyme Inhibitors: The ability of the pyridone ring to participate in hydrogen bonding and other non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors.

  • Receptor Modulators: The structural features of 3-Amino-6-methoxypyridin-2(1H)-one are amenable to the synthesis of ligands for various receptors. For instance, related pyridin-2-one derivatives have been explored as positive allosteric modulators (PAMs) of the GluN2A-containing N-methyl-D-aspartate (NMDA) receptor, which is a target for treating cognitive impairment.

  • Anticancer Agents: The 3-aminopyridin-2(1H)-one core has been incorporated into molecules with demonstrated cytoprotective and antiradical activities, suggesting potential applications in oncology research.

Signaling Pathway Interactions (Hypothetical)

Based on the known activities of related compounds, it is plausible that derivatives of 3-Amino-6-methoxypyridin-2(1H)-one could modulate various signaling pathways. For example, as potential NMDA receptor modulators, they could influence downstream signaling cascades involved in synaptic plasticity and neuronal survival.

signaling_pathway cluster_0 Potential Therapeutic Areas Neurodegenerative_Diseases Neurodegenerative_Diseases Cognitive_Disorders Cognitive_Disorders Cancer Cancer Compound 3-Amino-6-methoxypyridin-2(1H)-one Derivatives Target Biological Target (e.g., NMDA Receptor, Kinase) Compound->Target Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Apoptosis) Signaling_Cascade->Cellular_Response Cellular_Response->Neurodegenerative_Diseases Cellular_Response->Cognitive_Disorders Cellular_Response->Cancer

Caption: Hypothetical mechanism of action for derivatives.

Safety and Handling

As specific safety data for 3-Amino-6-methoxypyridin-2(1H)-one is not available, it should be handled with the standard precautions for a research chemical of unknown toxicity. Safety data for related aminopyridine and pyridinone compounds suggest that this compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-6-methoxypyridin-2(1H)-one is a promising heterocyclic building block with significant potential in medicinal chemistry. Its versatile structure allows for the synthesis of diverse libraries of compounds for screening against various biological targets. While a comprehensive experimental characterization is still needed, the information available on related compounds strongly suggests its utility in the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

Sources

Exploratory

3-Amino-6-Methoxy-2-Pyridone: Technical Profile & Synthetic Utility

The following technical guide details the chemical identity, physicochemical properties, synthetic pathways, and application scope of 3-amino-6-methoxy-2-pyridone . [1][2][3] CAS Number: 86109-77-5 Formula: C₆H₈N₂O₂ Mole...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthetic pathways, and application scope of 3-amino-6-methoxy-2-pyridone .

[1][2][3]

CAS Number: 86109-77-5 Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol [1][2][3][4]

Executive Summary

3-amino-6-methoxy-2-pyridone (also known as 3-amino-6-methoxy-2(1H)-pyridinone) is a functionalized heterocyclic building block extensively used in medicinal chemistry.[1][2][3] Characterized by its ability to participate in hydrogen bonding networks similar to nucleobases, it serves as a "privileged scaffold" in the design of kinase inhibitors, GPCR ligands, and peptide mimetics. Its amphiphilic nature, driven by the lactam-lactim tautomerism, allows it to adapt to various binding pockets, making it a critical intermediate in fragment-based drug discovery (FBDD).[1][2][3]

Chemical Identity & Nomenclature

Accurate identification is critical due to the compound's tautomeric nature.

IdentifierValue
CAS Registry Number 86109-77-5
IUPAC Name 3-Amino-6-methoxy-1H-pyridin-2-one
Common Synonyms 3-Amino-6-methoxypyridin-2-ol; 3-Amino-6-methoxy-2-pyridinol
SMILES COc1ccc(N)c(=O)[nH]1
InChI Key SVBAXOMBCLPUQH-UHFFFAOYSA-N
Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2][3] In the solid state and polar solvents (e.g., DMSO, Water), the lactam form predominates due to dimerization and solvation stabilization. In non-polar environments or specific enzymatic pockets, the lactim form may become relevant.

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Polar Solvents Lactim Lactim Form (2-Hydroxypyridine) Trace in Non-Polar Media Lactam->Lactim Proton Transfer Lactim->Lactam Solvent Stabilization

Figure 1: Tautomeric equilibrium between the dominant lactam (left) and lactim (right) forms.[1][2]

Physicochemical Profile

PropertyData / Observation
Appearance Off-white to pale brown solid
Melting Point >150°C (Decomposition often observed >200°C)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water; Insoluble in Hexane
pKa (Calculated) ~11.5 (Amide NH), ~3.5 (Amine conjugate acid)
H-Bond Donors 2 (Amine NH₂, Amide NH)
H-Bond Acceptors 3 (Carbonyl O, Methoxy O, Ring N)

Synthetic Pathways

Synthesis of 3-amino-6-methoxy-2-pyridone typically proceeds via the modification of a 2,6-disubstituted pyridine precursor.[1][2][3] The most robust route involves the nitration of 2,6-dimethoxypyridine followed by selective hydrolysis and reduction.[2][3]

Route A: From 2,6-Dimethoxypyridine (Standard Protocol)

This route is preferred for its high yield and availability of starting materials.[2][3]

  • Nitration: 2,6-Dimethoxypyridine is nitrated using nitric acid/sulfuric acid to yield 2,6-dimethoxy-3-nitropyridine .[1][2][3]

  • Selective Hydrolysis: The nitro compound is treated with aqueous acid (e.g., HBr or HCl) or base. The steric and electronic effects of the nitro group direct hydrolysis preferentially to the adjacent methoxy group (C2), yielding 6-methoxy-3-nitro-2-pyridone .[1][2][3]

  • Reduction: The nitro group is reduced to the amine using Hydrogen/Palladium on Carbon (H₂/Pd-C) or Iron/Acetic Acid (Fe/AcOH).[3]

Synthesis Start 2,6-Dimethoxypyridine (CAS 28020-37-3) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 2,6-Dimethoxy-3-nitropyridine Step1->Inter1 Step2 Selective Hydrolysis (Aq. Acid/Base) Inter1->Step2 Inter2 6-Methoxy-3-nitro-2-pyridone Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Product 3-Amino-6-methoxy-2-pyridone (CAS 86109-77-5) Step3->Product

Figure 2: Step-wise synthetic workflow from 2,6-dimethoxypyridine.

Alternative Route: From 2,6-Dichloropyridine

For large-scale industrial synthesis where cost is paramount:

  • Nitration: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine.[2][3]

  • Methoxylation: Reaction with Sodium Methoxide (NaOMe) yields 2,6-dimethoxy-3-nitropyridine (converges with Route A).[1][2][3]

Applications in Drug Discovery

The 3-amino-6-methoxy-2-pyridone scaffold is highly valued for its structural versatility.[1][2][3]

  • Kinase Inhibition: The pyridone lactam motif mimics the hydrogen bonding pattern of ATP's adenine ring, allowing it to anchor into the hinge region of kinases (e.g., BTK, JAK inhibitors).

  • Peptide Isosteres: The planar structure and H-bond donor/acceptor capability make it an excellent bioisostere for peptide bonds, improving metabolic stability in peptidomimetics.[2][3]

  • Fragment-Based Discovery: Its low molecular weight (140.14 Da) and high polarity make it an ideal "fragment" for screening against difficult targets.[1][2][3]

Safety & Handling (MSDS Summary)

As an aminopyridine derivative, this compound should be handled with standard biosafety precautions.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5] Potential for acute toxicity if swallowed (H302).[5][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation; the compound may darken upon prolonged exposure to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[3]

References

  • Royal Society of Chemistry. (2002). Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone. Journal of the Chemical Society, Perkin Transactions 2.[7] Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Aminopyridines. Retrieved from [Link]

Sources

Foundational

The 3-amino-6-methoxy-2(1H)-pyridinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Pyridinone Motif In the landscape of contemporary drug discovery, the identification...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyridinone Motif

In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The pyridinone ring system is a quintessential example of such a scaffold.[1][2] Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance.[3] Pyridinone-containing compounds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, with a growing number of FDA-approved drugs featuring this core structure.[2][4]

Within this versatile class of heterocycles, the 3-amino-2(1H)-pyridinone substructure has emerged as a particularly valuable pharmacophore.[5] This guide focuses on a specific, highly functionalized derivative: 3-amino-6-methoxy-2(1H)-pyridinone . We will explore the strategic rationale behind its design, delve into its synthesis, and illuminate its applications as a powerful core for developing next-generation therapeutics, with a primary focus on kinase inhibition.

The Strategic Advantage of the 3-amino-6-methoxy-2(1H)-pyridinone Core

The utility of this specific scaffold is not accidental; it is a product of deliberate structural design that addresses several key challenges in medicinal chemistry. The strategic placement of the amino and methoxy groups confers distinct advantages.

  • The 3-Amino Group: A Hinge-Binding Anchor: In the context of kinase inhibitor design, the 3-amino group is a critical "hinge-binding" motif.[5] It is perfectly positioned to form crucial hydrogen bonds with the backbone of a protein kinase's hinge region, a conserved interaction that is fundamental for potent enzyme inhibition.[4][5] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor within the active site.

  • The 6-Methoxy Group: A Vector for Physicochemical Tuning: The methoxy group at the C6 position serves multiple purposes. It modulates the electron density of the pyridinone ring, influencing its reactivity and metabolic stability. Furthermore, it provides a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties such as solubility and lipophilicity.[6]

The combination of a potent binding anchor and a tunable periphery makes 3-amino-6-methoxy-2(1H)-pyridinone an exemplary starting point for fragment-based and library-based drug discovery.

G cluster_scaffold 3-amino-6-methoxy-2(1H)-pyridinone Core cluster_features Key Medicinal Chemistry Features mol mol Hinge 3-Amino Group (Hinge-Binding Motif) Methoxy 6-Methoxy Group (SAR & PK/PD Vector) Core 2(1H)-Pyridinone Core (Privileged Scaffold)

Caption: Core structure and key features of 3-amino-6-methoxy-2(1H)-pyridinone.

Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for any scaffold intended for extensive medicinal chemistry exploration. While multiple routes to pyridinones exist[2][4], a common strategy for this particular scaffold involves a multi-step sequence starting from readily available materials. The following protocol represents a generalized, logical pathway synthesized from established chemical principles for constructing such heterocycles.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Construction of the Pyridinone Ring

This initial step often employs a condensation reaction to build the core heterocyclic structure. A variation of the Guareschi-Thorpe condensation is a suitable approach.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanoacetamide and a suitable methoxy-substituted β-ketoester in an alcoholic solvent (e.g., ethanol).

  • Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath. Acidify with dilute hydrochloric acid to precipitate the product. Collect the resulting solid, 3-cyano-6-methoxy-2(1H)-pyridinone, by vacuum filtration, wash with cold water, and dry.

Step 2: Conversion of the Nitrile to the Amine

The conversion of the 3-cyano group to the essential 3-amino group can be achieved through a two-stage process involving hydrolysis to a carboxamide followed by a Hofmann rearrangement.[7]

  • Hydrolysis to Carboxamide:

    • Carefully add the 3-cyano-6-methoxy-2(1H)-pyridinone from the previous step to cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., 60-70°C) for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution to precipitate the carboxamide intermediate.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Hofmann Rearrangement:

    • Prepare a cold solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a chilled aqueous solution of sodium hydroxide.

    • Add the dried 6-methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide to this solution while maintaining a low temperature.

    • Slowly warm the reaction mixture (e.g., 70-75°C) for approximately 45-60 minutes.

    • Cool the solution and extract the final product, 3-amino-6-methoxy-2(1H)-pyridinone, with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: Generalized synthetic workflow for 3-amino-6-methoxy-2(1H)-pyridinone.

Core Application: Kinase Inhibitor Development

The primary application of the 3-amino-2(1H)-pyridinone scaffold is in the development of protein kinase inhibitors for oncology and immunology.[4][5][8] Deregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[8]

Mechanism of Action: Hinge-Binding Interaction

The ATP-binding site of most kinases contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP. The 3-amino-2(1H)-pyridinone core is an exceptional ATP-mimetic. The exocyclic amino group at C3 and the pyridinone nitrogen (or oxygen, depending on the tautomeric form) can form two or three hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the active site. This high-affinity interaction is the foundation of the scaffold's inhibitory power.

G cluster_kinase Kinase Active Site cluster_inhibitor 3-Amino-2-Pyridinone Inhibitor Hinge Kinase Hinge Region NH... C=O... Inhibitor 3-Amino Group Pyridinone Ring R-groups for Selectivity Inhibitor:f0->Hinge:f1 H-Bond Inhibitor:f1->Hinge:f2 H-Bond

Caption: Schematic of the hinge-binding interaction with a kinase active site.

Case Studies and Structure-Activity Relationships (SAR)

Research has demonstrated the effectiveness of this scaffold against several important kinase targets.

  • Monopolar Spindle 1 (MPS1) and Aurora Kinases: A fragment library based on 3-aminopyridin-2-one identified inhibitors of MPS1 and Aurora kinases, both of which are attractive targets for cancer therapy.[5][8] SAR studies revealed that substitution at the C5 position of the pyridinone ring is critical for potency and selectivity. For instance, the introduction of a pyridin-4-yl group at C5 led to a ligand-efficient inhibitor of both kinase families.[8]

  • Interleukin-2 Inducible T-cell Kinase (Itk): Structure-based design starting from the 3-aminopyrid-2-one motif led to potent and selective inhibitors of Itk, a target for autoimmune and allergic diseases.[9] In this case, functionalization of the 3-amino group enhanced potency, while introducing substituted heteroaromatic rings at the C5 position was key to achieving selectivity over related kinases.[9] The optimized compound from this series exhibited a Kᵢ of 7 nM for Itk.[9]

Target Kinase Scaffold Key Substituent Reported Activity Reference
MPS1 / Aurora3-amino-5-(pyridin-4-yl)pyridin-2(1H)-onePyridin-4-yl at C5Ligand-efficient inhibition[8]
Itk3-aminopyrid-2-one derivativeFunctionalized 3-amino group, substituted heteroaromatic at C5Kᵢ = 7 nM[9]

Broader Therapeutic Applications

While kinase inhibition is a major focus, the versatility of the pyridinone scaffold extends to other therapeutic areas. The inherent properties of the 3-amino-6-methoxy-2(1H)-pyridinone core make it a promising starting point for developing agents against various diseases.

  • Anti-Cancer (Non-Kinase): Derivatives of substituted 3-amino-2(1H)-pyridinones have been investigated as tubulin polymerization inhibitors.[10] One study described a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives that showed potent antitumor activity against colorectal carcinoma cell lines, with IC₅₀ values in the nanomolar range.[10] This highlights the scaffold's ability to target protein-protein interactions in addition to enzymatic active sites.

  • Antimicrobial and Anti-inflammatory Agents: The general pyridinone class is known for its potential antimicrobial and anti-inflammatory properties.[5][6] The 3-amino-6-methoxy-2-methylpyridine derivative, a closely related structure, has been explored for these applications.[6] The 3-amino-6-methoxy-2(1H)-pyridinone scaffold represents a logical starting point for synthesizing novel libraries to screen for new antibacterial and antifungal compounds, a critical area of research given the rise of antibiotic resistance.[5]

Conclusion and Future Outlook

The 3-amino-6-methoxy-2(1H)-pyridinone scaffold stands out as a "privileged" and highly versatile core in medicinal chemistry. Its defining feature—the 3-amino group's capacity for potent hinge-binding—makes it an exceptionally strong platform for the design of kinase inhibitors. The strategic inclusion of a methoxy group provides a crucial handle for fine-tuning physicochemical properties and exploring structure-activity relationships, which is essential for advancing a lead compound through the drug development pipeline.

The demonstrated success in targeting kinases like MPS1, Aurora, and Itk, coupled with its potential in developing novel anti-cancer and antimicrobial agents, ensures that this scaffold will remain an area of intense interest. For drug development professionals, the 3-amino-6-methoxy-2(1H)-pyridinone core represents not just a starting point, but a well-validated foundation upon which to build highly specific, potent, and effective next-generation therapeutics.

References

  • ResearchGate. Synthesis of N-Substituted 3-Amino-2-pyridones | Request PDF. Available from: [Link]

  • PubMed. Synthesis of N-Substituted 3-Amino-2-pyridones. Available from: [Link]

  • PMC. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]

  • PubMed. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Available from: [Link]

  • PubMed. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. Available from: [Link]

  • ResearchGate. Synthesis of pyridinone with various reactions. Available from: [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available from: [Link]

  • IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • Journals. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available from: [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Available from: [Link]

Sources

Exploratory

A Technical Guide to Pyridinone Scaffolds in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Fragment-Based Discovery and the Rise of the Pyridinone Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fragment-Based Discovery and the Rise of the Pyridinone Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern medicinal chemistry, responsible for eight FDA-approved drugs and over 50 compounds in clinical trials.[1] Unlike traditional high-throughput screening (HTS) which relies on vast libraries of large, complex molecules, FBDD employs a more strategic approach.[2] It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind with high efficiency to a specific region of a biological target.[1][2] These initial "hits," though often exhibiting weak affinity (in the millimolar to high micromolar range), serve as highly qualified starting points for systematic optimization into potent, drug-like leads.[2][3] This method is advantageous as it allows for a more thorough exploration of chemical space with a smaller library size, often leading to higher hit rates and novel intellectual property.[1][4]

At the heart of a successful FBDD campaign is the quality of the fragment library. A well-designed library is not merely a collection of small molecules; it is a curated set of diverse, soluble, and synthetically tractable scaffolds that represent a wide range of chemical functionalities.[4] Among the most valuable of these are "privileged scaffolds"—core structures that are known to interact with multiple biological targets. The pyridinone ring system is a quintessential example of such a scaffold.

Pyridinones, existing as 2-pyridinone or 4-pyridinone isomers, are six-membered heterocyclic compounds that have garnered significant attention in drug discovery.[5][6] Their value lies in a unique combination of physicochemical properties. The pyridinone core can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling critical interactions within protein binding sites.[5][7][8] Furthermore, this scaffold can serve as a bioisostere for amides, phenyls, and other heterocycles, while its derivatization can be used to fine-tune properties like polarity, lipophilicity, and metabolic stability.[5][7][8] These characteristics make the pyridinone scaffold an exceptionally versatile and powerful tool for FBDD, with applications ranging from kinase inhibitors to antiviral and anti-inflammatory agents.[5][9][10] This guide provides a technical overview of the workflow, from library design to hit optimization, for leveraging the pyridinone scaffold in FBDD campaigns.

Part 1: Constructing a High-Quality Pyridinone Fragment Library

The success of an FBDD program is fundamentally dependent on the quality of the fragment library. For a pyridinone-focused library, the goal is to maximize relevant chemical diversity while adhering to the core principles of fragment design.

Core Principles of Fragment Selection

The foundation of any fragment library is adherence to established physicochemical property guidelines, most famously the "Rule of Three".[11][12] This provides a robust framework for ensuring fragments possess the necessary characteristics for successful screening and subsequent optimization.

Parameter Guideline Rationale & Causality
Molecular Weight (MW)< 300 DaEnsures fragments are small enough to explore binding pockets efficiently and provides ample room for synthetic elaboration without exceeding drug-like molecular weight limits later in the optimization process.[1][2][3][4]
cLogP≤ 3Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical screening assays that are often run at high concentrations to detect weak binding.[11][12]
Hydrogen Bond Donors≤ 3Prevents excessive polarity that can hinder cell permeability and introduces the risk of non-specific binding.[11][12]
Hydrogen Bond Acceptors≤ 3Similar to donors, this rule helps maintain a balance of properties conducive to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in later-stage compounds.[11][12]
Rotatable Bonds≤ 3Limits conformational flexibility, reducing the entropic penalty upon binding and simplifying the interpretation of structure-activity relationships (SAR).[12]
Designing Diversity Around the Pyridinone Core

With the Rule of Three as a filter, the next step is to build chemical diversity around the pyridinone core. The pyridinone scaffold offers multiple vectors for substitution, allowing for a systematic exploration of the chemical space surrounding a target's binding site.[5]

Key Design Considerations:

  • Isomeric Forms: The library should include both 2-pyridinone and 4-pyridinone cores to present different arrangements of hydrogen bond donors and acceptors.[5][7]

  • Substitution Vectors: Systematically decorate the available positions on the ring with a diverse set of small, functional groups (e.g., methyl, amino, hydroxyl, halogens). This creates a panel of fragments capable of probing for various interactions like hydrophobic contacts, hydrogen bonds, and halogen bonds.

  • Synthetic Tractability: Crucially, each fragment must be designed with "growth vectors" in mind.[4] These are chemically accessible points on the fragment where new chemical moieties can be added during the hit-to-lead phase. Feasible and established synthetic routes, such as condensation reactions, are a key consideration.[5][10]

G cluster_0 Pyridinone Core cluster_1 Rule of Three Filters cluster_2 Diversity & Optimization Core Pyridinone Scaffold (2- or 4-isomer) MW MW < 300 Da Core->MW cLogP cLogP <= 3 Core->cLogP HBD H-Bond Donors <= 3 Core->HBD HBA H-Bond Acceptors <= 3 Core->HBA Diversity Chemical Diversity (Small functional groups) MW->Diversity cLogP->Diversity HBD->Diversity HBA->Diversity Vectors Synthetic Tractability (Growth Vectors) Diversity->Vectors Final_Library High-Quality Pyridinone Fragment Library Vectors->Final_Library Curated Library

Caption: Logic flow for pyridinone fragment library design.

Part 2: Biophysical Screening and Hit Identification

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for primary screening.[13] The choice of technique is critical and often depends on the nature of the target protein and available resources. The goal is to reliably detect the weak binding events characteristic of fragment hits.

Primary Screening Technologies

Several biophysical methods are routinely employed in FBDD.[1][13]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized.[1] It provides real-time data on binding kinetics (association and dissociation rates) and affinity. Its sensitivity makes it ideal for detecting the weak, transient interactions of fragments.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD-NMR), are powerful for detecting binding directly in solution.[3][13] They can identify which parts of a fragment are in close proximity to the protein, providing valuable early structural information. NMR was the pioneering technique for fragment screening.[3]

  • X-ray Crystallography: This is considered the "gold standard" for hit validation as it provides a high-resolution, three-dimensional picture of how the fragment binds to the target.[3][13] Increasingly, with advancements in automation and synchrotron technology, it is also being used for primary screening, offering the distinct advantage of delivering structural information for every identified hit.[12][14]

  • Thermal Shift Assays (TSA): TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding. It is a relatively high-throughput and low-cost method for identifying fragments that stabilize the target protein.[13]

The Importance of Orthogonal Validation

A crucial aspect of a trustworthy FBDD workflow is the use of orthogonal assays for hit validation.[1][13] A fragment identified in a primary screen (e.g., by SPR) should be confirmed using a different biophysical method (e.g., NMR or TSA). This practice is essential to eliminate false positives that can arise from assay-specific artifacts, such as protein aggregation or non-specific binding. Only hits that are confirmed by at least two distinct methods should be progressed to the next stage.[1][13]

Step-by-Step Protocol: SPR Screening

This protocol outlines a general workflow for a primary SPR screen to identify pyridinone fragments that bind to a target protein.

  • System Preparation & Target Immobilization:

    • Equilibrate the SPR instrument (e.g., Biacore T200) with a suitable running buffer (e.g., HBS-EP+).

    • Select a sensor chip (e.g., CM5) and activate the surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the target protein to the chip surface to a target density (e.g., 8000-12000 RU). The causality here is to ensure a sufficient signal window for detecting low molecular weight fragments.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare stock solutions of each pyridinone fragment in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%) to minimize solvent effects.

  • Primary Screen Execution:

    • Inject each fragment solution over the reference and target flow cells at a consistent flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the chip surface between injections if necessary, using a mild regeneration solution (e.g., a low pH glycine solution) that removes the bound fragment without denaturing the immobilized protein.

  • Hit Identification:

    • Analyze the resulting sensorgrams. A "hit" is identified by a response signal in the target flow cell that is significantly higher than the signal in the reference flow cell.

    • Prioritize hits based on the magnitude of the binding response and the quality of the sensorgram shape.

  • Orthogonal Validation:

    • Take all identified hits from the primary screen and test them in a secondary, non-SPR-based assay, such as a Thermal Shift Assay or through NMR spectroscopy, to confirm genuine binding.

Part 3: Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a pyridinone fragment hit has been validated and its binding mode determined (ideally by X-ray crystallography), the hit-to-lead (H2L) phase begins.[15][16] This is an iterative process of medicinal chemistry, guided by structural biology and computational modeling, aimed at transforming the low-affinity fragment into a high-potency lead compound with drug-like properties.[2][15]

Ligand Efficiency Metrics: Guiding Optimization

During optimization, raw potency (e.g., IC₅₀ or Kᵢ) is not the only important metric. Ligand Efficiency (LE) is a critical guide, as it normalizes binding affinity for the size of the molecule.

Ligand Efficiency (LE) = (ΔG) / N

  • Where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

A good fragment hit typically has a high LE.[17] While LE may decrease slightly during optimization, it is a key parameter to monitor to ensure that added chemical complexity is translating into efficient gains in binding affinity.[17]

Structure-Based Growth Strategies

With a crystal structure in hand, several strategies can be employed to elaborate the pyridinone core.[4][11][18]

  • Fragment Growing: This is the most common strategy.[4][11][18] It involves adding chemical functionality to a "growth vector" on the pyridinone ring, extending the molecule into an adjacent, unoccupied pocket of the binding site.[4][18] This aims to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) that increase potency.

  • Fragment Linking: If two different pyridinone fragments (or a pyridinone and another fragment) are found to bind in separate but nearby pockets, they can be connected with a chemical linker.[11][18] This can result in a dramatic increase in affinity due to the additive binding energy and a favorable entropic effect.

  • Fragment Merging: This strategy is used when two fragments bind in an overlapping fashion.[4][18] A new, single molecule is designed that incorporates the key binding features of both original fragments into a single, more potent scaffold.

FBDD_Workflow cluster_lib Library & Screening cluster_hit Hit Characterization cluster_opt Hit-to-Lead Optimization Lib Pyridinone Fragment Library (Rule of 3 Compliant) Screen Biophysical Screen (SPR, NMR, TSA) Lib->Screen Ortho Orthogonal Validation Screen->Ortho Hit Validated Pyridinone Hit (mM-µM Affinity) Ortho->Hit Xray X-ray Crystallography (Determine Binding Mode) Hit->Xray Grow Fragment Growing Xray->Grow Structure-Guided Design Link Fragment Linking Xray->Link Merge Fragment Merging Xray->Merge Lead Optimized Lead (nM Affinity) Grow->Lead Link->Lead Merge->Lead LO Candidate Drug Lead->LO Lead Optimization

Caption: The FBDD workflow using pyridinone scaffolds.

Case Study: Pyridinone-Based p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a well-validated target for inflammatory diseases.[5][19] The development of inhibitors for this target provides an excellent example of the power of privileged scaffolds. Early efforts identified pyridinylimidazole-based compounds as potent inhibitors.[19] Subsequent work, inspired by these initial findings, led to the discovery of new inhibitor classes based on scaffolds like pyridopyrimidones.[20][21]

This evolution demonstrates a key principle: a core scaffold (like a pyridine derivative) that binds effectively to a key region of a target (like the kinase hinge) can be modified and elaborated to produce new, highly potent, and selective chemotypes.[5] For example, a research campaign might start with a simple 3-aminopyridin-2-one fragment identified from a screen against a panel of kinases.[22] X-ray crystallography could reveal that the pyridinone core makes key hydrogen bonds in the hinge region of p38 kinase.[23] Using a "fragment growing" strategy, chemists could then synthesize derivatives where substitutions at the 5-position explore a nearby hydrophobic pocket, leading to a significant increase in potency and selectivity.[20][22] This structure-guided approach is the hallmark of a successful FBDD campaign.

Conclusion

The pyridinone scaffold represents a "privileged" starting point for fragment-based drug discovery. Its inherent ability to engage in key hydrogen bonding interactions, combined with its synthetic tractability and favorable physicochemical properties, makes it an invaluable core for building high-quality fragment libraries.[5][7][8] By integrating rational library design, sensitive biophysical screening, and structure-guided optimization, researchers can effectively leverage the pyridinone scaffold to discover novel, potent, and selective lead compounds. The continued success of FBDD, underscored by a growing number of clinical candidates, affirms that starting small is often the most powerful strategy for tackling complex biological targets.[1]

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Fragment-Based Drug Discovery. Selvita.
  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). IntechOpen.
  • Fragment-Based Drug Design (FBDD) | Methodology & Protocol. BioDuro.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC.
  • Pyridones in drug discovery: Recent advances.
  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003). PubMed.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Future Science.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). CrystalsFirst.
  • Fragment HIT Identific
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Pyridones in drug discovery: Recent advances. (2021). PubMed.
  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Bentham Science Publisher.
  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (2026).
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). PubMed.
  • Pyridinylimidazole based p38 MAP kinase inhibitors. (2002). PubMed.
  • Ligand efficiency as a guide in fragment hit selection and optimiz
  • Hit to Lead and Lead Optimiz
  • Hit-to-lead in drug discovery. (2016). Drug Target Review.

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Foundational

Tautomeric Equilibria in Drug Design: A Technical Guide to 3-amino-6-methoxypyridin-2-ol vs. 3-amino-6-methoxy-2-pyridone

Executive Summary Tautomerism profoundly impacts molecular recognition, physicochemical properties, and pharmacokinetics in drug development. The interconversion between 2-hydroxypyridine (lactim) and 2-pyridone (lactam)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tautomerism profoundly impacts molecular recognition, physicochemical properties, and pharmacokinetics in drug development. The interconversion between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) represents a foundational tautomeric system. When heavily functionalized—such as in the case of 3-amino-6-methoxypyridin-2-ol and its lactam counterpart 3-amino-6-methoxy-2-pyridone—the equilibrium is intricately modulated by steric, electronic, and solvent effects. This whitepaper provides a comprehensive mechanistic evaluation and experimental framework for analyzing this specific tautomeric pair, empowering scientists to accurately predict and control tautomeric states during lead optimization.

Mechanistic Foundations of Tautomerization

The 2-hydroxypyridine


 2-pyridone equilibrium involves a 1,3-proton shift between the oxygen and nitrogen atoms [1][1]. The direction of this equilibrium is highly dependent on the dielectric constant of the environment:
  • Gas Phase & Non-Polar Solvents: In the gas phase, the 2-hydroxypyridine form is marginally more stable (by ~3 kJ/mol) due to the minimization of steric hindrance and electrostatic repulsion [1][1]. In non-polar solvents like cyclohexane, the two forms coexist with a slight preference for the lactam form (

    
    ) [2][2].
    
  • Polar Solvents & Solid State: The 2-pyridone tautomer possesses a significantly higher calculated dipole moment (~5.3–6.0 Debye) compared to the 2-hydroxypyridine form (~1.6–1.8 Debye) [2][2]. Consequently, in high-dielectric solvents (e.g., water, chloroform), the equilibrium shifts drastically toward the 2-pyridone form [2][2]. In the solid state, 2-pyridones typically form robust hydrogen-bonded helical structures or dimers, exclusively locking the molecule in the lactam configuration [3][3].

Substituent Effects: 3-Amino and 6-Methoxy Groups

The introduction of a 3-amino and a 6-methoxy group onto the pyridone scaffold alters the electronic landscape:

  • 6-Methoxy Group: Oxygen at the 6-position exerts an electron-withdrawing inductive effect but an electron-donating resonance effect. This dual nature influences the basicity of the adjacent nitrogen and the acidity of the hydroxyl group, subtly shifting the equilibrium compared to the unsubstituted parent [4][4].

  • 3-Amino Group: The primary amine at the 3-position introduces additional hydrogen-bond donor/acceptor capabilities. It can engage in intramolecular hydrogen bonding with the adjacent carbonyl oxygen (in the 2-pyridone form) or the hydroxyl oxygen (in the 2-hydroxypyridine form), providing a stabilizing thermodynamic sink that dictates the preferred tautomer in non-competitive solvents.

Tautomerism Lactam 3-amino-6-methoxy-2-pyridone (Lactam / 2-Pyridone form) Lactim 3-amino-6-methoxypyridin-2-ol (Lactim / 2-Hydroxypyridine form) Lactam->Lactim Tautomeric Equilibrium (Keq) Polar Polar Solvents (H2O, DMSO) Solid State Polar->Lactam Stabilizes via Dipole/H-bonds NonPolar Non-Polar Solvents (Cyclohexane) Gas Phase NonPolar->Lactim Stabilizes via Intramolecular effects

Environmental and structural drivers governing the tautomeric equilibrium.

Experimental Methodologies for Tautomer Elucidation

To rigorously define the tautomeric state of 3-amino-6-methoxypyridin-2-ol in a given matrix, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Solvent-Titrated NMR Spectroscopy Causality & Rationale: NMR chemical shifts are highly sensitive to the local electronic environment. The


 carbon of the lactam resonates at a distinctly different frequency (~162 ppm) than the 

carbon of the lactim (~155 ppm). By titrating solvents of varying dielectric constants, we can map the thermodynamic shift of the equilibrium.
  • Sample Preparation: Prepare 0.05 M solutions of the analyte in a series of deuterated solvents with varying dielectric constants (e.g., Cyclohexane-

    
    , 
    
    
    
    , DMSO-
    
    
    ,
    
    
    ).
  • Acquisition: Acquire quantitative

    
     and 
    
    
    
    NMR spectra at 298 K. Use a relaxation delay (
    
    
    ) of
    
    
    5 seconds to ensure complete relaxation of all nuclei, preventing integration artifacts and ensuring self-validation of the quantitative data.
  • Variable Temperature (VT) Analysis: For intermediate polarity solvents (e.g.,

    
    ), perform VT-NMR from 250 K to 320 K. Extract the enthalpy (
    
    
    
    ) and entropy (
    
    
    ) of tautomerization via a van 't Hoff plot.
  • Data Processing: Integrate the distinct signals (e.g., the 6-methoxy protons, which will shift depending on the adjacent tautomeric state) to calculate the equilibrium constant

    
    .
    

Protocol 2: Solid-State FT-IR Spectroscopy Causality & Rationale: IR spectroscopy captures the distinct vibrational modes of the molecule. In the solid state, the formation of helical hydrogen-bonded networks strongly favors the lactam form [3][3], which is easily identifiable by the


 stretch. Using anhydrous matrices prevents moisture-induced spectral shifts.
  • Matrix Preparation: Mill 2 mg of the compound with 198 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure.

  • Acquisition: Record the spectrum from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Analysis: Identify the presence of a strong carbonyl stretch (

    
    ) near 1650 
    
    
    
    (indicative of 2-pyridone) or an O-H stretch (
    
    
    ) near 3400
    
    
    (indicative of 2-hydroxypyridine).

Workflow Start Sample Preparation (3-amino-6-methoxy derivative) Solvent Solvent Selection (Variable Dielectric) Start->Solvent Xray X-Ray Crystallography (Solid State) Start->Xray NMR 1H/13C NMR Spectroscopy (Variable Temp) Solvent->NMR IR FT-IR Spectroscopy (Solid vs Solution) Solvent->IR Data Data Synthesis & Keq Calculation NMR->Data IR->Data Xray->Data

Analytical workflow for quantifying tautomeric ratios across states.

Quantitative Data Summaries

The following table summarizes the expected thermodynamic and physicochemical parameters for the tautomeric system, extrapolated from the foundational 2-pyridone system and adjusted for the 3-amino-6-methoxy substituents [2][2], [1][1], [3][3].

Parameter3-amino-6-methoxypyridin-2-ol (Lactim)3-amino-6-methoxy-2-pyridone (Lactam)
Predominant State Gas Phase, Non-Polar SolventsSolid State, Polar Solvents (

)
Calculated Dipole Moment ~1.6 - 1.8 Debye~5.3 - 6.0 Debye
H-Bond Donor Count 3 (OH,

)
3 (NH,

)
H-Bond Acceptor Count 4 (N, O, OMe,

)
3 (C=O, OMe,

)
Diagnostic IR Bands ~3400

(O-H stretch)
~1650

(C=O stretch)
Relative Stability (Water) +12 kJ/mol0 kJ/mol (Favored)
Implications for Drug Development

In medicinal chemistry, the choice between a 2-hydroxypyridine and a 2-pyridone tautomer dictates the pharmacophore. The lactam form presents a hydrogen bond donor (N-H) and an acceptor (C=O) at an ~120° angle, which is a privileged motif for binding to hinge regions in kinases. Conversely, the lactim form presents a hydrogen bond acceptor (N) and donor (O-H). Failure to accurately predict and stabilize the correct tautomer of 3-amino-6-methoxypyridin-2-ol during lead optimization can result in a complete loss of target affinity or unexpected off-target toxicity.

References

1.[2] "How about Tautomers? - WuXi Biology", WuXi AppTec. URL: 2.[1] "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit", PMC - NIH. URL: 3.[3] "2-Pyridone", Wikipedia. URL: 4.[4] "Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position", RSC Publishing. URL:

Sources

Exploratory

6-Methoxy-3-aminopyridin-2-one: Biological Activity &amp; Pharmacophore Profile

Executive Summary 6-Methoxy-3-aminopyridin-2-one (CAS 86109-77-5) is a high-value heterocyclic scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike standalone active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-3-aminopyridin-2-one (CAS 86109-77-5) is a high-value heterocyclic scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike standalone active pharmaceutical ingredients (APIs), this molecule serves as a privileged pharmacophore, specifically designed to target the ATP-binding pockets of kinases and the active sites of metalloenzymes.

Its biological significance lies in its donor-acceptor (D-A) hydrogen bonding capability, which mimics the purine ring of adenosine, allowing it to anchor effectively to the hinge region of kinase enzymes. The inclusion of the 6-methoxy group modulates the electronic properties of the ring, enhancing metabolic stability and altering solubility profiles compared to the unsubstituted aminopyridone.

Key Biological Applications:

  • Kinase Inhibition: MPS1 (TTK), Aurora Kinases, and CDK/HDAC dual inhibition.

  • Neuronal Targeting: Nav1.8 sodium channel modulation and nNOS inhibition.

  • Synthetic Utility: A "masked" pyridone precursor for complex alkaloid synthesis.[1]

Chemical Identity & Structural Properties

To understand the biological activity, one must first master the structural dynamics of the core.

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the 2-pyridone and 2-hydroxypyridine forms. In physiological solution (aqueous buffer, pH 7.4), the 2-pyridone tautomer predominates. This is critical for target binding, as the amide-like lactam structure provides the necessary hydrogen bond donor (NH) and acceptor (C=O) geometry.

PropertyDataRelevance
CAS Number 86109-77-5Unique Identifier
Molecular Formula C₆H₈N₂O₂Fragment-like
Molecular Weight 140.14 g/mol Ideal for FBDD (Rule of 3 compliant)
H-Bond Donors 2 (Amine -NH₂, Lactam -NH)Critical for Hinge Binding
H-Bond Acceptors 3 (C=O, -OCH₃, Ring N)Critical for Hinge Binding
LogP ~0.5 (Predicted)High water solubility
The "Hinge-Binder" Motif

In the context of kinase inhibition, the 3-aminopyridin-2-one core mimics the hydrogen bonding pattern of the adenine base of ATP.

  • C=O (Position 2): Accepts a hydrogen bond from the backbone NH of the kinase hinge residue.

  • NH (Position 1): Donates a hydrogen bond to the backbone Carbonyl of the kinase hinge residue.

  • NH₂ (Position 3): Offers a vector for growing the molecule into the "sugar pocket" or solvent-exposed regions to build specificity.

Biological Activity Profile

Kinase Inhibition (MPS1 & Aurora Kinases)

The 3-aminopyridin-2-one scaffold is a validated hit for Monopolar Spindle 1 (MPS1) and Aurora Kinases , which are critical regulators of mitosis.

  • Mechanism: The scaffold binds to the ATP-binding pocket.

  • SAR Insight: Unsubstituted aminopyridones are often weak binders. However, the 6-methoxy substituent provides electron density, influencing the pKa of the ring nitrogen and potentially interacting with gatekeeper residues.

  • Potency: Derivatives of this scaffold have demonstrated IC₅₀ values in the nanomolar range (e.g., <50 nM for MPS1) when substituted at the C5 position with aromatic moieties (e.g., quinolines or pyrimidines).

Nav1.8 and nNOS Inhibition

Beyond kinases, the aminopyridine/pyridone class is heavily investigated for neurological targets.

  • Nav1.8: Voltage-gated sodium channels involved in pain signaling. The 2-aminopyridine motif (tautomerically related) serves as a pore blocker or voltage-sensor modifier.

  • nNOS (Neuronal Nitric Oxide Synthase): The scaffold anchors to Glu-592 and Glu-597 in the active site.[2] The 6-methoxy group aids in blood-brain barrier (BBB) permeability by modulating lipophilicity (LogD).

Toxicology & Safety (Analog Data)

While specific human data for the 6-methoxy-3-amino variant is limited, data from the closely related 6-methoxy-2-methylamino-3-aminopyridine (used in hair dyes) suggests:

  • Genotoxicity: Generally negative in Ames tests for the purified scaffold.

  • Sensitization: Potential skin sensitizer; requires formulation controls.

  • Systemic Toxicity: Low acute toxicity in rodent models (LD50 > 200 mg/kg).

Experimental Protocols

Synthesis of 6-Methoxy-3-aminopyridin-2-one

Objective: Produce high-purity scaffold from 2,6-dichloropyridine. Scale: Gram-scale (10g input).

Step 1: Nitration

  • Dissolve 2,6-dichloropyridine (10g) in conc. H₂SO₄ (30 mL).

  • Add fuming HNO₃ (1.5 eq) dropwise at 0°C.

  • Heat to 60°C for 4 hours.

  • Pour onto ice; filter precipitate to yield 2,6-dichloro-3-nitropyridine .

Step 2: Selective Methoxylation & Hydrolysis Note: This route utilizes a "masked" approach where the methoxy is installed, and the chloro is hydrolyzed.

  • Suspend intermediate in MeOH (50 mL).

  • Add NaOMe (1.1 eq) at 0°C. Stir 2h (Yields 2-chloro-6-methoxy-3-nitropyridine).

  • Reflux in aqueous NaOH (2M) to hydrolyze the C2-Chloro to the C2-one (pyridone form).

Step 3: Reduction of Nitro Group

  • Dissolve nitro-pyridone intermediate in EtOH.

  • Add 10% Pd/C catalyst (5 wt%).

  • Stir under H₂ atmosphere (1 atm) for 6 hours.

  • Filter through Celite and concentrate.

  • Purification: Recrystallize from EtOH/Water.

Kinase Binding Assay (FRET-Based)

Objective: Determine binding affinity (


) of the scaffold.
System:  LanthaScreen™ Eu Kinase Binding Assay.
  • Reagents: Recombinant MPS1 kinase, Eu-anti-GST antibody, AlexaFluor® 647-labeled Tracer.

  • Protocol:

    • Prepare 3-fold serial dilutions of 6-methoxy-3-aminopyridin-2-one in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer.

    • Incubate 1 hour at Room Temp.

    • Read: TR-FRET (Excitation: 340nm; Emission: 615nm/665nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Ligand]. Fit to a one-site binding model.

Visualizations

Signaling Pathway & Mechanism of Action

The following diagram illustrates how the 6-methoxy-3-aminopyridin-2-one scaffold integrates into the Kinase ATP-binding pocket and downstream signaling effects.

G cluster_0 Molecular Interaction cluster_1 Downstream Biological Effects Scaffold 6-Methoxy-3-aminopyridin-2-one Binding Bidentate H-Bonding (Donor-Acceptor) Scaffold->Binding MPS1 MPS1 / Aurora Kinase (Active) Scaffold->MPS1 Inhibits Hinge Kinase Hinge Region (Backbone NH/CO) Binding->Hinge InhibitedMPS1 Inhibited Kinase Complex MPS1->InhibitedMPS1 Mitosis Mitotic Spindle Assembly MPS1->Mitosis Normal Function InhibitedMPS1->Mitosis Blocks Apoptosis Cell Cycle Arrest / Apoptosis InhibitedMPS1->Apoptosis Induces

Caption: Mechanism of Action: The scaffold competitively inhibits kinase activity via hinge binding, leading to mitotic arrest.

Synthesis Workflow

Flowchart describing the conversion of 2,6-dichloropyridine to the target aminopyridone.

Synthesis Start 2,6-Dichloropyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,6-Dichloro-3-nitropyridine Step1->Inter1 Step2 Methoxylation (NaOMe/MeOH) Inter1->Step2 Inter2 2-Chloro-6-methoxy-3-nitropyridine Step2->Inter2 Step3 Hydrolysis (NaOH, Reflux) Inter2->Step3 Inter3 6-Methoxy-3-nitropyridin-2-one Step3->Inter3 Step4 Reduction (H2, Pd/C) Inter3->Step4 Final 6-Methoxy-3-aminopyridin-2-one Step4->Final

Caption: Step-wise synthesis pathway from 2,6-dichloropyridine to the final 6-methoxy-3-aminopyridin-2-one scaffold.

References

  • Vertex Pharmaceuticals. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). Technical Overview: 6-Methoxy-2-nitropyridin-3-amine and Derivatives. BenchChem.

  • European Commission. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. Scientific Committee on Consumer Products.[3]

  • Silverman, R. B., et al. (2016). 2-Aminopyridines as Potent and Selective nNOS Inhibitors. Journal of Medicinal Chemistry.

  • University of Dundee. (2022). One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.

Sources

Foundational

Strategic Deployment of Heterocyclic Building Blocks in Kinase Inhibitor Synthesis

Executive Summary The dysregulation of kinase activity is a foundational driver in the etiology of numerous progressive disorders, most notably oncology and autoimmune diseases. Over the past two decades, the FDA has app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of kinase activity is a foundational driver in the etiology of numerous progressive disorders, most notably oncology and autoimmune diseases. Over the past two decades, the FDA has approved over 70 small-molecule kinase inhibitors, the vast majority of which target the highly conserved ATP-binding pocket[1]. The success of these therapeutics relies heavily on the strategic incorporation of nitrogenous heterocyclic cores—such as pyrimidines, quinazolines, and pyrrolopyrimidines. As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions, focusing instead on the physicochemical causality, rational design workflows, and validated synthetic methodologies required to construct these vital pharmacophores.

Pharmacophore Rationale: The ATP-Binding Pocket

Kinases catalyze the transfer of the


-phosphate from ATP to target substrates. To competitively inhibit this process, small molecules must mimic the hydrogen-bonding network normally established by the adenine ring of ATP within the "hinge region" of the kinase.

Nitrogenous heterocycles are uniquely suited for this task. The strategic placement of sp


-hybridized nitrogens provides essential hydrogen bond acceptors (HBAs) and donors (HBDs). We do not select a pyrrolo[2,3-d]pyrimidine merely for its structural homology to adenine; we select it because its specific pKa and electron density allow for precise modulation of residence time and kinase selectivity. By functionalizing these cores at specific vectors (e.g., the C2 and C4 positions of a pyrimidine), medicinal chemists can project substituents into the solvent-exposed region or the hydrophobic "selectivity pocket" (often accessed by Type II inhibitors)[1].
Physicochemical Profiling of Key Heterocyclic Cores

The selection of a core scaffold dictates the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitor. Table 1 summarizes the baseline physicochemical parameters that drive core selection.

Table 1: Comparative Physicochemical Properties of Common Kinase Inhibitor Scaffolds

Heterocyclic CoreRepresentative FDA Drug(s)Approx. Core pKaLogP (Core)HBA CountHBD CountPrimary Binding Role
Pyrimidine Imatinib, Abemaciclib1.3-0.220Hinge binder (via substituted amines)
Quinazoline Gefitinib, Erlotinib1.91.520Rigid hinge binder; targets EGFR
Pyrrolo[2,3-d]pyrimidine Tofacitinib, Baricitinib4.51.121Adenine isostere; dual HBD/HBA
Pyrazole Ruxolitinib, Crizotinib2.50.211Versatile hinge binder or side-chain

Rational Design Workflow

The development of a kinase inhibitor is an iterative process. It requires a tight feedback loop between in silico modeling, synthetic execution, and in vitro profiling.

Workflow A Target Kinase Identification B In Silico Docking & Pharmacophore Mapping A->B C Heterocyclic Core Selection B->C D Pd-Catalyzed Cross-Coupling C->D E In Vitro Kinase Profiling D->E F Lead Optimization E->F F->B Iterative Refinement

Fig 1. Iterative rational design workflow for heterocyclic kinase inhibitors.

Synthetic Methodology: The Buchwald-Hartwig Amination

The functionalization of halogenated heterocycles is the cornerstone of kinase inhibitor synthesis. While traditional Nucleophilic Aromatic Substitution (Sngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Ar) is effective for highly electron-deficient systems, the Buchwald-Hartwig cross-coupling  is the industry standard for constructing the critical C-N bonds required for hinge-binding anilines and aliphatic solubilizing groups[2].

The following protocol details the regioselective amination of a 2,4-dichloropyrimidine core.

Causality in Experimental Design:
  • Catalyst (Pd

    
    (dba)
    
    
    
    ):
    Provides a stable, air-tolerant source of Pd(0) necessary for the initial oxidative addition into the C-Cl bond.
  • Ligand (Xantphos): A bidentate ligand with a wide "bite angle" (111°). This specific geometry forces the palladium intermediate into a conformation that heavily favors reductive elimination over unwanted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination, ensuring high yields of the desired secondary amine[2].
    
  • Base (Cs

    
    CO
    
    
    
    ):
    Mild enough to prevent degradation of sensitive functional groups, yet basic enough to deprotonate the coordinated amine intermediate.
  • Regioselectivity: The C4 position of a 2,4-dichloropyrimidine is inherently more electrophilic than the C2 position. By carefully controlling the temperature, we can selectively aminate C4 first, reserving C2 for a subsequent, higher-temperature coupling[2].

Step-by-Step Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This is a self-validating system; failure to strictly adhere to the degassing protocol will result in rapid catalyst oxidation (indicated by a solution turning black) and reaction failure.

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or microwave vial under a vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Under a positive pressure of Argon, charge the vessel with:

    • 2,4-Dichloropyrimidine (1.0 equiv, 1.0 mmol)

    • The desired primary amine (e.g., an aniline derivative) (1.05 equiv, 1.05 mmol)

    • Cesium carbonate (Cs

      
      CO
      
      
      
      ) (2.0 equiv, 2.0 mmol)
    • Pd

      
      (dba)
      
      
      
      (0.02 equiv, 2 mol%)
    • Xantphos (0.04 equiv, 4 mol%)

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane via syringe. Submerge the vial in a liquid nitrogen bath until the solvent freezes. Apply a high vacuum for 5 minutes, then close the valve and allow the solvent to thaw (Freeze-Pump-Thaw degassing). Repeat this three times.

  • Reaction Execution: Seal the vial and heat to 80 °C in an oil bath (or via microwave irradiation at 100 °C for 30 minutes)[2]. Monitor the reaction via LC-MS. The C4-substitution should be complete within 2-4 hours.

  • Workup & Validation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (silica gel, typically a Hexanes/Ethyl Acetate gradient). Validate the regiochemistry via 2D-NMR (HMBC/HSQC), looking for the characteristic coupling between the newly introduced amine proton and the pyrimidine C5 proton.

Mechanism of Action: Intercepting the Kinase Cascade

Once synthesized, these heterocyclic inhibitors exert their therapeutic effect by blocking critical signaling cascades. For example, in non-small cell lung cancer (NSCLC), activating mutations in the Epidermal Growth Factor Receptor (EGFR) lead to unchecked cellular proliferation via the PI3K/AKT pathway. Heterocyclic inhibitors (like the quinazoline-based Erlotinib) competitively bind the ATP pocket of EGFR, halting the entire downstream cascade.

Pathway LIG EGF Ligand REC EGFR (Tyrosine Kinase) LIG->REC Activates PI3K PI3K REC->PI3K Phosphorylates INH Heterocyclic Kinase Inhibitor INH->REC Blocks ATP Pocket AKT AKT PI3K->AKT OUT Cell Proliferation & Survival AKT->OUT

Fig 2. EGFR/PI3K/AKT signaling cascade and targeted inhibition at the ATP-binding pocket.

Future Directions: Targeted Protein Degradation (PROTACs)

The current frontier of kinase inhibitor chemistry involves repurposing these heterocyclic building blocks into Proteolysis-Targeting Chimeras (PROTACs). Rather than relying solely on occupancy-driven inhibition—which is susceptible to resistance mutations—researchers are tethering FDA-approved kinase inhibitors (acting as the "warhead") to E3 ligase recruiting ligands via chemical linkers[3]. This proximity-induced pharmacology leads to the ubiquitination and subsequent proteasomal degradation of the target kinase, transforming reversible heterocyclic binders into catalytic degraders[3][4].

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis (ResearchGate). ResearchGate.[Link]

Sources

Exploratory

Methoxy-Substituted Pyridones: Modulating Solubility and Lipophilicity in Drug Design

Executive Summary Pyridones are privileged scaffolds in modern medicinal chemistry, heavily utilized for their ability to act as bioisosteres for amides, phenyls, and phenols. As drug discovery programs increasingly targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridones are privileged scaffolds in modern medicinal chemistry, heavily utilized for their ability to act as bioisosteres for amides, phenyls, and phenols. As drug discovery programs increasingly target complex biological spaces, optimizing the physicochemical properties of these heterocycles—specifically their aqueous solubility and lipophilicity (LogP/LogD)—becomes a critical hurdle. This technical guide explores the mechanistic impact of methoxy (-OMe) substitution on the pyridone core, providing field-proven insights and self-validating experimental protocols for evaluating these vital physicochemical parameters.

The Pyridone Scaffold: A Physicochemical Primer

The utility of the pyridone core stems from its unique electronic structure. Pyridones exist in a tautomeric equilibrium between the lactam (e.g., 2-pyridone) and lactim (e.g., 2-hydroxypyridine) forms[1]. This equilibrium dictates the molecule's hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capabilities, which directly govern its interaction with both aqueous solvents and biological targets[2].

When optimizing a lead compound, medicinal chemists must balance the polarity of the pyridone ring with the overall lipophilicity required for membrane permeability. Unsubstituted pyridones often exhibit high lattice energies due to strong intermolecular hydrogen bonding and planar


 stacking, which can severely limit their thermodynamic aqueous solubility despite their inherent polarity[3].

Mechanistic Impact of Methoxy Substitution

Introducing a methoxy group to the pyridone ring is a classical bioisosteric strategy used to fine-tune a molecule's physicochemical profile. The impact of this substitution is governed by two competing thermodynamic forces:

Alterations to Lipophilicity (LogP/LogD)

Replacing a hydrogen atom or a hydroxyl group with a methoxy group fundamentally alters the hydration shell of the molecule. The conversion of an -OH to an -OMe removes a critical HBD, replacing it with a lipophilic methyl cap. This generally results in a measurable increase in the partition coefficient (LogP)[4]. However, the exact shift in LogD at physiological pH depends heavily on the substitution position (e.g., C3 vs. C4 vs. C5) and its effect on the pyridone's overall dipole moment. In complex molecules, the addition of a methoxy group can paradoxically decrease apparent lipophilicity if the steric bulk forces the molecule into a conformation that exposes other, more polar groups to the solvent[4].

Aqueous Solubility and Crystal Packing

Aqueous solubility is governed by the balance between the energy required to disrupt the crystal lattice (lattice energy) and the energy gained from solvating the molecule (solvation energy). While methoxy substitution increases lipophilicity (which typically penalizes solvation), its steric bulk disrupts the highly ordered, planar intermolecular hydrogen-bonding networks inherent to unsubstituted pyridones. Consequently, the reduction in lattice energy (evidenced by a lower melting point) can outpace the lipophilicity penalty, leading to a net increase in thermodynamic solubility.

PyridoneOptimization Core Unsubstituted Pyridone Core (Lactam-Lactim Tautomerism) OMeSub Methoxy (-OMe) Substitution Core->OMeSub HBD Loss of H-Bond Donor (if replacing -OH or -NH) OMeSub->HBD HBA Introduction of Steric Bulk & H-Bond Acceptor OMeSub->HBA LogP Increased Lipophilicity (↑ LogP / LogD) HBD->LogP HBA->LogP Crystal Disruption of Crystal Packing (↓ Lattice Energy) HBA->Crystal Solubility Net Solubility Outcome (Balance of Solvation vs. Lattice) LogP->Solubility Crystal->Solubility

Physicochemical decision tree for methoxy-substituted pyridone optimization.

Case Studies in Lead Optimization

EZH2 Inhibitors: Balancing Basicity and Lipophilicity

During the development of second-generation EZH2 inhibitors, researchers evaluated various pyridone substitutions to optimize cellular potency and pharmacokinetic profiles. A 2-methoxy pyridone analog was synthesized to mask the heightened basicity of an adjacent azetidine ring[5]. While the methoxy group successfully altered the lipophilicity, researchers found that pushing the calculated LogD (cLogD) too high led to unintended CYP3A4 upregulation[5]. Ultimately, heteroatom substitutions at the 4-position (e.g., 4-thiomethyl) proved superior to 2-methoxy substitutions in balancing biochemical potency, residence time, and metabolic stability[5].

EGFR T790M Mutants: Modulating Selectivity via Sterics

In the optimization of noncovalent inhibitors for the EGFR T790M double mutant, C2 substitution on the pyridone ring was explored. The introduction of a methoxy group at this position led to a remarkable 58-fold selectivity over wild-type EGFR[6]. The methoxy group's methyl moiety was directed along the side of the back pocket, exploiting hydrophobic contacts while maintaining the necessary polarity to interact with the hinge region, thereby optimizing the overall LogD profile[6].

Quantitative Data Summary

The following table summarizes the theoretical and observed physicochemical shifts when modifying a standard pyridone core.

Substitution TypeHBD CountHBA CountRelative Lipophilicity (ΔLogP)Impact on Crystal PackingTypical Solubility Outcome
Unsubstituted Core 11BaselineHigh (Strong

stacking)
Low (Lattice-limited)
N-Methylation 01Moderate IncreaseHigh DisruptionModerate Increase
C-Hydroxyl (-OH) 22DecreaseLow DisruptionVariable (Solvation-driven)
C-Methoxy (-OMe) 12High IncreaseHigh Disruption (Steric bulk)Net Increase (Lattice-driven)

Experimental Methodologies

Protocol A: High-Throughput Chromatographic LogD (CHI-LogD) Determination

Traditional shake-flask LogD methods are low-throughput and highly sensitive to trace impurities. Chromatographic Hydrophobicity Index (CHI) provides a self-validating, high-throughput alternative.

  • System Preparation: Equip an HPLC/UPLC system with an octadecyl-polyvinyl alcohol (ODP) or standard C18 column.

  • Mobile Phase Setup:

    • Buffer A: 50 mM Ammonium Acetate (pH 7.4).

    • Buffer B: Acetonitrile.

  • Calibration: Inject a validation mixture of 6-10 reference compounds with known shake-flask LogD values (ranging from -1.0 to 5.0). Plot retention time (

    
    ) against known LogD to generate a standard curve. Causality Note: This step self-validates the column's current phase state and accounts for daily system variations.
    
  • Sample Injection: Inject the methoxy-pyridone samples using a fast gradient (e.g., 5% to 95% Buffer B over 3 minutes).

  • Data Analysis: Interpolate the sample

    
     against the calibration curve to derive the CHI-LogD.
    
Protocol B: Thermodynamic Aqueous Solubility (Miniaturized Shake-Flask)

Kinetic solubility assays (e.g., DMSO crash assays) often overestimate solubility because they measure the precipitation of amorphous solids. Thermodynamic assays measure the equilibrium of the most stable crystalline polymorph.

  • Solid Dispensing: Dispense 1-2 mg of the solid methoxy-pyridone into a 2 mL glass vial. Causality Note: A visible excess of solid must remain at the end of the assay to prove equilibrium was reached rather than complete dissolution.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and place it in a thermoshaker at 25°C at 500 RPM for 24 to 48 hours. Causality Note: The extended timeframe allows any transient amorphous material to convert into the lowest-energy crystalline lattice.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV or LC-MS/MS against a pre-established standard curve of the compound in a highly soluble solvent (e.g., 50% Acetonitrile).

References

1.[2] Pyridones in drug discovery: Recent advances - PubMed. nih.gov. 2.[1] Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. rsc.org. 3.[3] Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones - Monash University. monash.edu. 4.[5] Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time | ACS Medicinal Chemistry Letters. acs.org. 5.[4] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. chemrxiv.org. 6.[6] Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR. nih.gov.

Sources

Foundational

A Senior Application Scientist's Guide to 3-Amino-6-methoxy-2-pyridone: Sourcing, Synthesis, and Application in Modern Drug Discovery

Introduction: The Rising Prominence of the 2-Pyridone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the 2-Pyridone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets. The 2-pyridone motif is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile bioisostere for amides, phenyls, and other heterocyclic systems.[1][2]

This guide focuses on a key derivative, 3-amino-6-methoxy-2-pyridone (IUPAC Name: 3-Amino-6-methoxypyridin-2(1H)-one; CAS No. 86109-77-5). This intermediate is of significant interest to drug development professionals due to its trifecta of functional groups: an amine, a methoxy group, and the pyridone core. This arrangement provides a rich platform for synthetic elaboration, enabling chemists to explore chemical space efficiently and develop novel molecular entities targeting a range of diseases, from cancer to idiopathic pulmonary fibrosis.[3][4][5] Understanding the commercial landscape, synthetic routes, and quality control standards for this intermediate is therefore paramount for any research program leveraging its potential.

Commercial Sourcing: Navigating the Supplier Landscape

The selection of a commercial supplier for a key intermediate is a critical decision point in a research and development pipeline. The purity, scalability, and batch-to-batch consistency of the starting material directly impact the yield, reproducibility, and impurity profile of subsequent synthetic steps and, ultimately, the final active pharmaceutical ingredient (API). For 3-amino-6-methoxy-2-pyridone (CAS 86109-77-5), several vendors offer material suitable for research and development purposes.

The causality behind selecting a premium supplier often lies in the assurance of a well-characterized product. A higher price point is frequently correlated with comprehensive analytical data (e.g., NMR, HPLC, MS) and a more robust manufacturing process, reducing the risk of project delays caused by impure or misidentified starting materials.

Table 1: Comparison of Commercial Suppliers for 3-Amino-6-methoxy-2-pyridone

SupplierCatalog NumberPurity SpecificationAvailable QuantitiesNotes
ChemSceneCS-0370995≥95%Custom/BulkOffers custom synthesis and commercial production services.[6]
Various R&D SuppliersVariesTypically >95%mg to g scaleMultiple smaller suppliers may list this compound; researchers should vet each for quality documentation.

Note: Availability and specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Synthetic Pathways: An Overview of 2-Pyridone Construction

While numerous methods exist for the synthesis of substituted 2-pyridones, a common and industrially relevant approach involves the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. The synthesis of 3-amino-6-methoxy-2-pyridone often begins with more readily available dichloropyridines, which undergo a sequence of nitration, selective ammonolysis, and finally, methoxylation.[7][8]

This multi-step approach is a prime example of strategic chemical synthesis. Starting with 2,6-dichloropyridine allows for regioselective functionalization. The electron-withdrawing nature of the chlorine atoms and the directing effect of the pyridine nitrogen guide the initial nitration. Subsequent nucleophilic aromatic substitution reactions are then carefully controlled by reaction conditions (temperature, solvent, and nucleophile) to achieve the desired product.

Illustrative Synthetic Workflow

The following diagram outlines a logical, though generalized, pathway for the synthesis of the target intermediate, based on established pyridine chemistry.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Ammonolysis cluster_2 Step 3: Methoxylation cluster_3 Step 4: Reduction & Transformation A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B H₂SO₄ / HNO₃ C 2-Amino-6-chloro-3-nitropyridine B->C aq. NH₃ / Methanol D 2-Amino-6-methoxy-3-nitropyridine C->D Sodium Methoxide E 3-Amino-6-methoxy-2-pyridone (Target Intermediate) D->E Reduction (e.g., H₂, Pd/C) followed by transformation

Caption: Generalized synthetic pathway for 3-amino-6-methoxy-2-pyridone.

Experimental Protocol: General Procedure for Methoxylation

The following protocol is an illustrative example of a key transformation step in the synthesis, adapted from analogous procedures.[8]

  • Reaction Setup: To a solution of the precursor (e.g., 2-amino-6-chloro-3-nitropyridine) in a polar solvent such as methanol, add a stoichiometric equivalent of sodium methoxide.

  • Heating: Heat the reaction mixture to reflux (typically 60-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize with an appropriate acid (e.g., acetic acid) and reduce the solvent volume under vacuum.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the desired methoxylated intermediate with high purity.

Quality Control and Analytical Validation: Ensuring Downstream Success

A self-validating protocol demands rigorous analytical confirmation. The identity and purity of 3-amino-6-methoxy-2-pyridone must be unequivocally established before its use in further synthesis. Failure to do so can introduce unknown impurities into the reaction stream, complicating purification and potentially leading to the formation of undesired side products.

Standard Analytical Workflow

A robust quality control (QC) process is essential. The diagram below illustrates a standard workflow for the analytical release of a chemical intermediate.

QC_Workflow Start Receive Intermediate (CAS 86109-77-5) CoA Review Supplier's Certificate of Analysis Start->CoA Sampling Sample Material for In-House Testing CoA->Sampling HPLC Purity Check (HPLC >95%) Sampling->HPLC LCMS Identity Confirmation (LC-MS) Sampling->LCMS NMR Structure Verification (¹H NMR) Sampling->NMR Decision Pass/Fail? HPLC->Decision LCMS->Decision NMR->Decision Release Release for Synthesis Decision->Release Pass Reject Reject Lot & Contact Supplier Decision->Reject Fail

Caption: Standard quality control workflow for a chemical intermediate.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-amino-6-methoxy-2-pyridone sample and dissolve it in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution.

  • Data Interpretation: Integrate the resulting chromatogram. The purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. A purity level of ≥95% is typically required for use in medicinal chemistry campaigns.

Role in Medicinal Chemistry: A Privileged Building Block

The 2-pyridone core is a powerful tool for drug designers. Its ability to influence key drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability is well-documented.[1] The 3-amino and 6-methoxy substituents on the target intermediate provide orthogonal handles for diversification, allowing for the creation of large libraries of compounds for screening.

The amino group can be readily acylated, alkylated, or used in coupling reactions to append different pharmacophoric elements. The pyridone nitrogen itself can also be substituted, offering another vector for modification.[9] This synthetic tractability makes 3-amino-6-methoxy-2-pyridone an ideal starting point for structure-activity relationship (SAR) studies. Recent research has demonstrated the utility of such scaffolds in developing novel anti-cancer agents and potential therapeutics for fibrotic diseases.[3][4]

Pathway Intermediate 3-Amino-6-methoxy-2-pyridone 3-NH₂ 6-OCH₃ N-H LibGen Library Generation Intermediate->LibGen Diversification via: - Acylation (NH₂) - Suzuki Coupling - N-Alkylation SAR Structure-Activity Relationship (SAR) Studies LibGen->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design Target Therapeutic Target (e.g., Kinase, Receptor) SAR->Target Biological Screening Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of the intermediate in a typical drug discovery workflow.

Conclusion

3-Amino-6-methoxy-2-pyridone is more than just a chemical intermediate; it is a strategic starting material that provides a validated entry point into the privileged chemical space of 2-pyridone-containing molecules. For researchers and drug development professionals, a thorough understanding of its commercial availability, quality standards, and synthetic utility is essential for leveraging its full potential. By partnering with reputable suppliers and implementing rigorous in-house quality control, research teams can ensure the integrity of their synthetic campaigns and accelerate the journey from a promising scaffold to a life-changing therapeutic.

References

  • Pyridones in drug discovery: Recent advances - ResearchGate. ResearchGate. [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. PubMed. [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed. PubMed. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. ResearchGate. [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Journals. Frontiers. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Diva-Portal.org. Diva-Portal.org. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery - the University of Dundee Research Portal. University of Dundee. [Link]

  • 3-Amino-6-methyl-2(1H)-pyridinone | 52334-79-9 - BuyersGuideChem. BuyersGuideChem. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. European Commission. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-amino-6-methoxypyridin-2(1H)-one from 2,6-dichloropyridine

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-amino-6-methoxypyridin-2(1H)-one . This scaffold is a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-amino-6-methoxypyridin-2(1H)-one . This scaffold is a critical intermediate in the development of Factor Xa inhibitors (e.g., Apixaban derivatives) and BTK inhibitors.

The guide prioritizes the Bis-Methoxylation/Selective Hydrolysis Route , which offers superior regiocontrol and safety profiles compared to direct ammonolysis or diazotization pathways.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-amino-6-methoxypyridin-2(1H)-one from 2,6-dichloropyridine presents a classic regioselectivity challenge. The target molecule requires three distinct functionalities on the pyridine ring:

  • C2: Carbonyl (Lactam/Pyridone)

  • C3: Amine (reduced from Nitro)

  • C6: Methoxy ether

The Challenge: Direct hydrolysis of 2,6-dichloropyridine is non-selective. Furthermore, introducing the amino group via nucleophilic substitution (ammonolysis) at C2 yields the 2-aminopyridine, not the 2-pyridone.

The Solution: We utilize the Nitro-Group Ortho-Effect . By nitrating the starting material first, we activate the C2 and C6 positions. We then employ a "Bis-Methoxylation


 Selective Demethylation" strategy. The methoxy group ortho to the nitro group (C2) is electronically and sterically predisposed to acid-catalyzed hydrolysis, converting it to the desired pyridone while leaving the C6-methoxy intact.
Reaction Pathway Visualization[1]

SynthesisPathway SM 2,6-Dichloropyridine Int1 2,6-Dichloro-3- nitropyridine SM->Int1 Step 1: Nitration HNO3/H2SO4, 50°C Int2 2,6-Dimethoxy-3- nitropyridine Int1->Int2 Step 2: Bis-Methoxylation NaOMe (2.2 eq), MeOH Int3 6-Methoxy-3-nitro- pyridin-2(1H)-one Int2->Int3 Step 3: Selective Hydrolysis Conc. HCl, Reflux Product 3-Amino-6-methoxy- pyridin-2(1H)-one Int3->Product Step 4: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Strategic synthesis of 3-amino-6-methoxypyridin-2(1H)-one from 2,6-dichloropyridine. The key step is the selective hydrolysis at Step 3.

Detailed Protocols

Phase 1: Nitration of 2,6-Dichloropyridine

The initial step introduces the nitro group at the C3 position. This is the "activation" step that makes the subsequent nucleophilic substitutions possible.

Safety Warning: Nitration reactions are highly exothermic. Ensure efficient cooling and control the addition rate of nitric acid.

Materials:

  • 2,6-Dichloropyridine (25.0 g, 0.168 mol)[1][2]

  • Concentrated Sulfuric Acid (98%, 100 mL)

  • Concentrated Nitric Acid (98%, 75.0 g)[2]

  • Ice/Water bath[2][3]

Protocol:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice/water bath.

  • Dissolution: Add 2,6-dichloropyridine to the concentrated sulfuric acid. Stir until dissolved. Maintain temperature at 20-25°C.

  • Addition: Slowly add the concentrated nitric acid dropwise over 45 minutes. Critical: Do not allow the internal temperature to exceed 30°C during addition.

  • Reaction: Once addition is complete, slowly heat the mixture to 100-105°C. Maintain for 5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool the reaction mixture to 50°C. Pour slowly onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.[2][4]

  • Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral.[5] Dry under vacuum at 45°C.[6]

Expected Yield: ~75-80% (24.5 g) Product: 2,6-Dichloro-3-nitropyridine (Off-white solid).[2]

Phase 2: Bis-Methoxylation

Instead of attempting a mono-substitution (which often yields mixtures), we convert both chlorines to methoxy groups. This ensures high purity before the selective hydrolysis step.

Materials:

  • 2,6-Dichloro-3-nitropyridine (20.0 g, 0.104 mol)

  • Sodium Methoxide (NaOMe) (25% in MeOH, 49.5 g, ~2.2 eq)

  • Methanol (100 mL)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Dissolution: Dissolve the substrate in methanol. Cool to 0-5°C.[6]

  • Addition: Add the NaOMe solution dropwise over 30 minutes. The reaction is exothermic.[2]

  • Reaction: Allow to warm to room temperature, then reflux for 2-3 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material spot should disappear completely.

  • Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Recrystallize from minimal hot ethanol if necessary.

Expected Yield: ~90-95% Product: 2,6-Dimethoxy-3-nitropyridine (Yellow solid).

Phase 3: Regioselective Hydrolysis (The Critical Step)

This step converts the 2,6-dimethoxy intermediate into the desired pyridone. Acidic hydrolysis preferentially cleaves the methoxy group at the C2 position (ortho to the nitro group) due to electronic activation and steric relief.

Materials:

  • 2,6-Dimethoxy-3-nitropyridine (15.0 g, 0.081 mol)

  • Concentrated Hydrochloric Acid (37%, 45 mL)

  • Methanol (45 mL)

Protocol:

  • Reaction: Combine the substrate, methanol, and HCl in a flask. Heat to reflux (approx. 65-70°C) for 4-6 hours.

  • Monitoring: Monitor by TLC or HPLC. The reaction is complete when the starting material is consumed. A new, more polar spot (the pyridone) will appear.

  • Quench: Cool to room temperature. Pour the mixture into ice water (200 mL).

  • Isolation: Adjust pH to ~4-5 with dilute NaOH or NaHCO3 carefully. The product, 6-methoxy-3-nitropyridin-2(1H)-one, will precipitate.[7]

  • Filtration: Filter the solid, wash with cold water, and dry.[4][7]

Expected Yield: ~80-85% Product: 6-Methoxy-3-nitropyridin-2(1H)-one (Yellow powder).

Phase 4: Reduction to 3-Amino-6-methoxypyridin-2(1H)-one

The final step reduces the nitro group to the primary amine. Catalytic hydrogenation is preferred for cleanliness, but iron reduction is a robust alternative if hydrogenation equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred) Materials:

  • 6-Methoxy-3-nitropyridin-2(1H)-one (10.0 g)

  • 10% Pd/C (1.0 g, 10 wt%)

  • Methanol (100 mL)

  • Hydrogen Balloon (1 atm)

Protocol:

  • Setup: In a hydrogenation flask, suspend the substrate and catalyst in methanol.

  • Reaction: Purge with nitrogen, then hydrogen. Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours.

  • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to dryness. The product is often obtained as a hydrochloride salt if HCl was carried over, or as a free base.

Expected Yield: ~90% Product: 3-Amino-6-methoxypyridin-2(1H)-one (Off-white to tan solid).

Analytical Data & Troubleshooting

Key Analytical Markers[8][9]
Compound1H NMR (DMSO-d6) Characteristic SignalsAppearance
2,6-Dichloro-3-nitropyridine δ 8.65 (d, 1H), 7.95 (d, 1H)Off-white solid
2,6-Dimethoxy-3-nitropyridine δ 8.45 (d, 1H), 6.55 (d, 1H), 4.05 (s, 3H), 3.95 (s, 3H)Yellow solid
6-Methoxy-3-nitropyridin-2(1H)-one δ 12.5 (br s, NH), 8.35 (d, 1H), 6.25 (d, 1H), 3.90 (s, 3H)Yellow powder
3-Amino-6-methoxypyridin-2(1H)-one δ 11.2 (br s, NH), 6.80 (d, 1H), 5.65 (d, 1H), 4.50 (br s, NH2), 3.75 (s, 3H)Tan solid
Troubleshooting Guide

Issue: Low Regioselectivity in Step 3 (Hydrolysis)

  • Symptom: Mixture of 2-methoxy-6-pyridone and 6-methoxy-2-pyridone.

  • Cause: Reaction temperature too high or acid concentration too low.

  • Fix: Ensure you are using concentrated HCl and maintaining a strict reflux. The ortho-nitro effect strongly favors hydrolysis at C2, but prolonged heating can lead to degradation.

Issue: Incomplete Reduction (Step 4)

  • Symptom: Yellow color persists (Nitro compounds are yellow; Amines are often colorless/tan).

  • Cause: Catalyst poisoning or insufficient hydrogen pressure.

  • Fix: Add fresh catalyst. If using Fe/NH4Cl (Method B), ensure vigorous mechanical stirring as the iron sludge can stop the reaction.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from .

  • ChemicalBook.[8] (n.d.). 2,6-Dichloro-3-nitropyridine synthesis protocols. Retrieved from .

  • Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.[2][5] Retrieved from .

  • National Institutes of Health (NIH). (2015).[8][9] Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from .

  • European Patent Office. (1997). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.[10] Retrieved from .

Sources

Application

Application Note: Chemoselective Boc-Protection of 3-Amino-6-methoxypyridin-2(1H)-one for Peptide Coupling

Executive Summary The incorporation of rigid heterocyclic scaffolds into peptide backbones is a cornerstone strategy in the development of peptidomimetics. These scaffolds induce specific secondary structures (such as -t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid heterocyclic scaffolds into peptide backbones is a cornerstone strategy in the development of peptidomimetics. These scaffolds induce specific secondary structures (such as


-turns) and enhance metabolic stability against proteolytic cleavage. 3-Amino-6-methoxypyridin-2(1H)-one  (CAS: [1]) is a highly privileged motif used as a constrained dipeptide surrogate[2].

To successfully integrate this building block into a peptide chain, orthogonal protecting group strategies are mandatory. The primary challenge lies in the chemoselective protection of the exocyclic 3-amino group in the presence of the endocyclic 2-pyridone nitrogen (lactam) and the 6-methoxy group. This application note details a field-proven, self-validating protocol for the selective mono-tert-butyloxycarbonyl (Boc) protection of the 3-amino group, followed by its downstream application in peptide coupling.

Mechanistic Rationale & Reaction Design

The substrate presents a classic chemoselectivity challenge. When exposed to di-tert-butyl dicarbonate (Boc


O), three potential sites of electrophilic attack exist:
  • The primary 3-amino group (N3): An aniline-like aromatic amine.

  • The endocyclic lactam nitrogen (N1): A weakly nucleophilic amide-like nitrogen.

  • The exocyclic lactam oxygen (O2): Prone to O-acylation under specific catalytic conditions.

Causality of Reagent Selection

To achieve >99% chemoselectivity for the N3-amine, we must exploit the differential pKa and inherent nucleophilicity of these sites. The 3-amino group is the most nucleophilic site under mildly basic or neutral conditions.

  • The Base: We utilize a biphasic system with Sodium Bicarbonate (NaHCO

    
    ). The conjugate acid of NaHCO
    
    
    
    has a pKa of ~6.4, which is sufficient to neutralize the hydrochloride salt of the starting material (CAS: 83732-71-2, anilinium pKa ~4-5) and scavenge protons generated during the reaction. Crucially, it is not strong enough to deprotonate the N1-lactam (pKa ~11-12), thereby preventing N1-Boc formation[3].
  • Avoidance of DMAP: 4-Dimethylaminopyridine (DMAP) is frequently used to accelerate Boc protection[4]. However, in this system, DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is reactive enough to acylate the weakly nucleophilic lactam nitrogen or oxygen, leading to catastrophic loss of chemoselectivity (forming di-Boc or O-Boc side products). DMAP must be strictly omitted.

Mechanism Substrate Substrate + Boc2O Path1 N3-Amine Attack (High Nucleophilicity) Substrate->Path1 Mild Base (NaHCO3) Path2 N1-Lactam Attack (Requires Strong Base) Substrate->Path2 Strong Base (NaH) Path3 O2-Acylation (DMAP Catalyzed) Substrate->Path3 Acyl Transfer (DMAP) Prod1 Mono-N3-Boc Product (Desired) Path1->Prod1 Prod2 N1-Boc / Di-Boc (Undesired) Path2->Prod2 Prod3 O-Boc Intermediate (Undesired) Path3->Prod3

Fig 1. Mechanistic pathways dictating chemoselectivity during Boc protection.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the empirical causality behind the chosen protocol.

Table 1: Effect of Reaction Conditions on Chemoselectivity

EntryBase (Equivalents)Solvent SystemAdditiveTempConversionSelectivity (N3-Boc : Others)
1 NaHCO

(2.5 eq)
THF / H

O (1:1)
None RT >98% >99 : 1
2TEA (2.0 eq)MeOHNoneRT95%95 : 5
3DIPEA (2.0 eq)DCMNoneRT90%92 : 8
4TEA (2.0 eq)DCMDMAP (0.1 eq)RT>99%40 : 60 (High Di-Boc)
5NaH (2.0 eq)THFNone0 °C>99%10 : 90 (N1-Boc dominant)

Data Interpretation: Entry 1 provides the optimal balance of high conversion and near-perfect chemoselectivity, validating the biphasic weak-base approach.

Experimental Protocols

Protocol A: Chemoselective Mono-Boc Protection

This protocol is designed to be self-validating; the mild acidic workup ensures any unreacted basic starting material is partitioned into the aqueous waste, guaranteeing high purity of the neutral Boc-protected product.

Materials:

  • 3-Amino-6-methoxypyridin-2(1H)-one hydrochloride (CAS: 83732-71-2)

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Sodium Bicarbonate (NaHCO

    
    )
    
  • Tetrahydrofuran (THF) and Distilled Water

Step-by-Step Procedure:

  • Initialization: Charge a 100 mL round-bottom flask with 3-amino-6-methoxypyridin-2(1H)-one hydrochloride (1.76 g, 10.0 mmol) and a magnetic stir bar.

  • Solvation: Add a 1:1 mixture of THF and distilled water (50 mL total volume) to form a suspension.

  • Neutralization & Buffering: Add NaHCO

    
     (2.10 g, 25.0 mmol) portion-wise. Note: Effervescence (CO
    
    
    
    release) will occur as the hydrochloride salt is neutralized.
  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Boc

    
    O (2.40 g, 11.0 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.
    
  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir vigorously for 12 hours. The biphasic nature requires high RPM stirring to ensure mass transfer between the aqueous base and organic electrophile.

  • Workup (Self-Validation Step): Evaporate the majority of the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 0.1 M HCl (10 mL). Causality: This selectively protonates and removes any unreacted starting amine, while the Boc-protected product remains neutral and organic-soluble. Follow with a brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to afford the pure N3-Boc protected scaffold as a solid.
Protocol B: Downstream Peptidomimetic Workflow

To utilize this scaffold in peptide synthesis, the N1-lactam must be alkylated to provide a C-terminal extension, forming a complete dipeptide surrogate.

Workflow A 3-Amino-6-methoxy- pyridin-2(1H)-one B Chemoselective Boc Protection A->B Boc2O, NaHCO3 THF/H2O C N1-Alkylation (Ethyl Bromoacetate) B->C K2CO3, DMF D Saponification (LiOH) C->D THF/H2O E Peptide Coupling (HATU/DIPEA) D->E H2N-Peptide

Fig 2. Workflow for utilizing 3-amino-6-methoxypyridin-2(1H)-one in peptide synthesis.

Step-by-Step Procedure (N1-Alkylation & Saponification):

  • Alkylation: Dissolve the N3-Boc product (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K

    
    CO
    
    
    
    (2.0 eq). Causality: K
    
    
    CO
    
    
    is strong enough to deprotonate the N1-lactam but will not cleave the Boc group. Stir for 15 minutes.
  • Add ethyl bromoacetate (1.2 eq) dropwise. Stir for 4 hours at RT. Quench with water, extract with EtOAc, and concentrate to yield the N1-alkylated ester.

  • Saponification: Dissolve the crude ester in THF/MeOH/H

    
    O (2:1:1). Add LiOH·H
    
    
    
    O (2.0 eq) and stir for 2 hours at RT.
  • Acidification: Carefully acidify to pH 3-4 using 1M citric acid. Extract with EtOAc and concentrate. The resulting free carboxylic acid is now ready for standard HATU/DIPEA mediated peptide coupling to an incoming amino acid or solid-phase resin.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResearchGate. "Synthesis of N-Substituted 3-Amino-2-pyridones." ResearchGate. Available at:[Link]

Sources

Method

Mastering the Suzuki-Miyaura Coupling for 6-Methoxy-2-Pyridone Scaffolds: An Application Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of 6-Methoxy-2-Pyridone Scaffolds and the Nuances of Their C-C Bond Formation The 6-methoxy-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the structural b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 6-Methoxy-2-Pyridone Scaffolds and the Nuances of Their C-C Bond Formation

The 6-methoxy-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its prevalence stems from its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking, making it an attractive motif for designing targeted therapeutics. However, the functionalization of this electron-rich heterocyclic system, particularly through the construction of carbon-carbon bonds, presents a unique set of challenges. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, offers a powerful tool for this purpose, yet its successful application to 6-methoxy-2-pyridone substrates is highly dependent on a nuanced understanding of the reaction conditions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura coupling as it pertains to 6-methoxy-2-pyridone scaffolds. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the reaction, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding the "why," researchers can troubleshoot effectively and adapt these protocols to their specific synthetic challenges.

The Mechanistic Heart of the Matter: A Tailored Look at the Suzuki-Miyaura Catalytic Cycle

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the electronic nature of the 6-methoxy-2-pyridone ring introduces specific considerations at each stage.

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Substrate 6-Methoxy-2-pyridone-X (R¹-X) Substrate->OxAdd Boronic Ar-B(OR)₂ (R²-B(OR)₂) Base Base Boronic->Base Base->Transmetal

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key stages.

  • Oxidative Addition: This initial and often rate-limiting step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the halo-substituted 6-methoxy-2-pyridone. The electron-donating nature of the methoxy group can increase the electron density of the pyridone ring, potentially slowing down this step compared to more electron-deficient systems. The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate this process.[2]

  • Transmetalation: In this step, the organic group from the boronic acid or ester is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid. For electron-rich systems like 6-methoxy-2-pyridone, the choice of base and solvent can significantly impact the rate and efficiency of transmetalation.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. This step is generally fast and irreversible.

Key Parameters for Success: A Deep Dive into Reaction Optimization

The successful execution of a Suzuki-Miyaura coupling on a 6-methoxy-2-pyridone scaffold hinges on the careful selection of several key parameters.

The Palladium Catalyst and Ligand System: The Power Couple

The choice of the palladium source and, more critically, the ancillary ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, more robust systems often provide superior results, especially with challenging substrates.

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.1-5
Pd₂(dba)₃ / XPhos XPhos is another highly effective Buchwald ligand, often used for sterically hindered and electron-rich substrates.1-5
Pd(PPh₃)₄ A classic, air-stable catalyst. Can be effective for less demanding couplings but may require higher temperatures and longer reaction times.[3]5-10
PdCl₂(dppf) Features a ferrocenyl-based diphosphine ligand, known for its robustness and good performance with a range of substrates.2-5
The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly influence the reaction rate and the prevalence of side reactions like protodeboronation.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFA versatile and commonly used base.[3]
Cs₂CO₃ StrongDioxane, Toluene, THFOften provides higher yields, especially with less reactive substrates.
K₃PO₄ StrongDioxane, TolueneA strong, non-nucleophilic base that can be particularly effective.
KF WeakDioxaneCan be advantageous when dealing with base-sensitive functional groups.[4]
The Solvent System: The Reaction's Environment

The solvent system must be capable of dissolving the various components of the reaction mixture and should be stable at the required reaction temperature. A mixture of an organic solvent and water is frequently employed to facilitate the dissolution of both the organic substrates and the inorganic base.

Solvent SystemTypical RatioRationale
1,4-Dioxane / H₂O 4:1 to 10:1A widely used and effective system for a broad range of Suzuki couplings.[2]
Toluene / H₂O 4:1 to 10:1A good alternative to dioxane, particularly for higher temperature reactions.
DMF Anhydrous or with H₂OA polar aprotic solvent that can be beneficial for certain substrates.
Ethanol / H₂O 4:1A more environmentally friendly solvent system that can be effective in some cases.

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for the Suzuki-Miyaura coupling of halo-substituted 6-methoxy-2-pyridones with arylboronic acids. It is crucial to note that optimization may be necessary for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-methoxy-2-pyridone

Protocol_Workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 3-bromo-6-methoxy-2-pyridone, arylboronic acid, and base in a reaction vessel. Catalyst Add Pd catalyst and ligand. Reagents->Catalyst Solvent Add degassed solvent system. Catalyst->Solvent Inert Purge with inert gas (Ar or N₂). Solvent->Inert Heat Heat the reaction mixture with stirring. Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent and wash with water/brine. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Figure 2: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 3-Bromo-6-methoxy-2-pyridone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-6-methoxy-2-pyridone, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium catalyst and the ligand. Add this mixture to the reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methoxy-2-pyridone.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromo-6-methoxy-2-pyridone

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[5]

Materials:

  • 5-Bromo-6-methoxy-2-pyridone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DME/H₂O, 4:1)

Procedure:

  • In a microwave reaction vial, combine 5-bromo-6-methoxy-2-pyridone, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-150 °C for 15-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh, high-quality catalyst and ligand.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen different bases and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water- Reaction temperature too high- Use a minimal amount of water in the solvent system.- Consider using a milder base like KF.- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas the solvent and maintain an inert atmosphere.
Dehalogenation of the Pyridone - Certain catalyst/ligand combinations- Screen different palladium catalysts and phosphine ligands.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 6-methoxy-2-pyridone scaffolds. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize their own synthetic strategies, ultimately accelerating the discovery of novel therapeutics based on this important heterocyclic core.

References

  • Buchwald, S. L., & Martin, R. (2009). General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(25), 8914–8915.
  • Buchwald, S. L., & Parrish, J. P. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775.
  • Zhang, Y., & Wu, J. (2010). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Letters, 12(3), 496–499.
  • Stanforth, S. P. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390.
  • Love, J. A., & Ball, N. D. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Miura, M., & Hirano, K. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7899–7910.
  • Larhed, M., & Hallberg, A. (2012). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org.
  • Li, J. H., & Liang, Y. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(1), S124–S126.
  • Puleo, G. L., & De Kimpe, N. (2010).
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Queiroz, M. J. R. P., & Ferreira, P. M. T. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634.
  • Kwong, F. Y., & Lei, A. (2018). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Accounts of Chemical Research, 51(8), 1875–1886.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Hameed, A., & Al-Sehemi, A. G. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Šačkus, A., & Degutytė, R. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(2), 85-92.
  • Walczak, R., & Spólnik, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.

Sources

Application

C-H activation methods for functionalizing 3-amino-2-pyridones

Application Note: C-H Activation Methods for Functionalizing 3-Amino-2-pyridones Part 1: Executive Summary & Strategic Analysis The 3-amino-2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-H Activation Methods for Functionalizing 3-Amino-2-pyridones

Part 1: Executive Summary & Strategic Analysis

The 3-amino-2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., Itk inhibitors), GPCR ligands, and peptidomimetics. Traditional synthesis relies on de novo ring construction, which limits late-stage diversification. C-H activation offers a transformative solution, allowing the direct installation of functional groups onto the pre-formed heterocyclic core.

However, the 3-amino-2-pyridone ring presents unique challenges:

  • Coordinating Ability: The C3-amino group and the amide functionality of the ring (N1-C2=O) can act as strong ligands, potentially poisoning catalysts (Pd, Rh) if not properly managed.

  • Electronic Bias: The ring possesses distinct electronic zones. C3 and C5 are electron-rich (nucleophilic/electrophilic susceptibility), while C4 and C6 are electron-deficient.

  • Tautomerism: The 2-pyridone/2-hydroxypyridine equilibrium must be controlled, typically via N1-substitution.

This guide details three distinct protocols to target the C6 , C5 , and C4 positions, utilizing the specific electronic and steric properties of the scaffold.

Strategic Regioselectivity Map

RegioselectivityMap cluster_legend Reaction Types Core 3-Amino-2-Pyridone Core Scaffold C6 C6 Position (Electron Deficient) Target: Rh(III)/Co(III) Requires: N1-Directing Group Core->C6 Directing Group Assisted C5 C5 Position (Electron Rich) Target: Pd(II) Electrophilic Requires: C3-Amine Protection Core->C5 Electrophilic Aromatic Subst. C4 C4 Position (Remote/Steric) Target: Pd/Norbornene Mechanism: Relay Activation Core->C4 Cooperative Catalysis L1 Alkenylation L2 Arylation

Figure 1: Strategic map for regioselective functionalization of the 3-amino-2-pyridone core. The choice of catalyst and ligand system dictates the site of activation.

Part 2: Detailed Experimental Protocols

Protocol A: C6-Selective Functionalization (Rh-Catalyzed)

Target: C6-Alkenylation/Arylation. Mechanism: Chelation-assisted C-H activation using the N1 substituent as a Directing Group (DG). Prerequisite: The N1 position must bear a coordinating group (e.g., 2-pyridyl, methyl) or a removable DG. The C3-amine should be protected (e.g., N-acetyl) to prevent catalyst sequestration.

Materials:

  • Substrate: 3-Acetamido-1-(pyridin-2-yl)pyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Acrylate (Alkenylation) or Aryl Boronic Acid (Arylation) (1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) for oxidative coupling; AgSbF₆ (10 mol%) as additive.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under N₂ flow, charge a dried Schlenk tube with the 3-acetamido-2-pyridone substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and AgSbF₆ (6.9 mg, 0.02 mmol).

  • Addition: Add the coupling partner (e.g., ethyl acrylate, 0.3 mmol) and Cu(OAc)₂ (0.4 mmol) if performing oxidative coupling.

  • Solvation: Add anhydrous DCE (2.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 100 °C for 16–24 hours. The solution typically turns dark green/brown.

  • Workup: Cool to room temperature (RT). Dilute with DCM (10 mL) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Critical Note: The "Cp*Rh" system is highly sensitive to steric bulk at C6 but extremely effective for introducing vinyl and aryl groups. The N-(2-pyridyl) group is a standard removable DG.

Protocol B: C5-Selective Functionalization (Pd-Catalyzed)

Target: C5-Arylation/Olefination. Mechanism: Electrophilic Palladation (S_EAr type). Rationale: C5 is the most electron-rich position (para to the N1 nitrogen and ortho to the C4 position). Electrophilic Pd(II) species prefer this site naturally.

Materials:

  • Substrate: 3-(N-Boc-amino)-1-methylpyridin-2(1H)-one (1.0 equiv). Note: N-Methyl is used here; free N-H can be tolerated but methylation improves solubility.

  • Coupling Partner: Aryl Iodide (Ar-I) or Acrylate.

  • Catalyst: Pd(OAc)₂ (5–10 mol%).

  • Ligand: PPh₃ or specific amino-acid ligands (e.g., Ac-Gly-OH) can enhance reactivity.

  • Base: Ag₂CO₃ (2.0 equiv) or AgOAc. Silver salts act as both halide scavengers and oxidants/bases.

  • Solvent: 1,4-Dioxane or HFIP (Hexafluoroisopropanol).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the protected 3-amino-2-pyridone (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol).

  • Reagent Addition: Add the Aryl Iodide (0.3 mmol).

  • Solvent: Add 1,4-Dioxane (2.0 mL). If reactivity is low, add 10% HFIP to the solvent mixture (HFIP stabilizes the cationic Pd intermediate).

  • Heating: Stir at 80–100 °C for 12 hours.

  • Workup: Filter through Celite. Wash with EtOAc.

  • Purification: Flash chromatography.

Troubleshooting: If C3/C5 mixtures occur, ensure the C3-amine is protected with a bulky group (e.g., Boc or Piv) to sterically shield the C3 position, forcing activation to C5.

Protocol C: C4-Selective Functionalization (Pd/Norbornene Cooperative Catalysis)

Target: C4-Arylation (Difficult/Remote). Mechanism: Catellani-type reaction.[1] The Pd initially activates the C5 position (electrophilic), then a Norbornene (NBE) mediator inserts, relaying the Pd to the C4 position for activation, followed by coupling and NBE extrusion.

Materials:

  • Substrate: 3-Protected-amino-2-pyridone-5-iodide (Substrate must often be pre-functionalized with Iodine at C5 OR use the "relay" method on unfunctionalized rings if highly optimized). Standard Protocol uses 5-Iodo precursor for reliability.

  • Coupling Partner: Aryl Boronic Acid or Aryl Bromide.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Mediator: Norbornene (NBE) or 2-CO₂Me-NBE (1.0–2.0 equiv).

  • Ligand: Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or CH₃CN.

Step-by-Step Methodology:

  • Preparation: Combine 3-(N-Boc-amino)-5-iodo-1-methylpyridin-2(1H)-one (0.2 mmol), Aryl Bromide (0.3 mmol), Pd(OAc)₂ (2.2 mg), TFP (4.6 mg), Norbornene (19 mg, 0.2 mmol), and Cs₂CO₃ (130 mg).

  • Reaction: Add DMF (2.0 mL) under Argon.

  • Conditions: Heat to 80–90 °C for 12–16 hours.

  • Mechanism Check: The reaction proceeds via a palladacycle intermediate involving the NBE and the C4-H bond.

  • Workup: Aqueous extraction (EtOAc/H₂O) followed by brine wash.

  • Purification: Silica gel chromatography.

Why this works: The C3-amino group (protected) exerts steric bulk, and the C5-iodide directs the Pd insertion. The NBE relay is the only reliable way to hit C4 without a specific C3-directing group.

Part 3: Mechanism & Logic (The "Why")

The Norbornene Relay (C4-Activation)

The most sophisticated method described is the C4-functionalization. It circumvents the natural electronic bias (which favors C3/C5) and steric hindrance.

Catellani Start 5-Iodo-3-Amino-Pyridone + Pd(0) OxAdd Oxidative Addition (Pd at C5) Start->OxAdd NBE_Insert Norbornene Insertion (Relay Step) OxAdd->NBE_Insert C4_Act C4-H Activation (Palladacycle Formation) NBE_Insert->C4_Act C-H Cleavage Coupling Reaction with Ar-X C4_Act->Coupling NBE_Extrusion Norbornene Extrusion + Reductive Elim. Coupling->NBE_Extrusion Product 4-Aryl-3-Amino-Pyridone NBE_Extrusion->Product

Figure 2: Mechanistic flow of the Pd/Norbornene cooperative catalysis for remote C4 functionalization.

Part 4: Data Summary & Optimization Table

VariableC6-FunctionalizationC5-FunctionalizationC4-Functionalization
Primary Catalyst [Cp*RhCl₂]₂ or Co(III)Pd(OAc)₂Pd(OAc)₂ + Norbornene
Electronic Preference Electron-DeficientElectron-RichRemote / Steric
Directing Group Required at N1 (e.g., Pyridyl)Not strictly required (inherent)5-Iodo (precursor) or Transient
Solvent System DCE, t-Amyl Alcohol1,4-Dioxane, HFIPDMF, CH₃CN
Temp. Range 100–120 °C80–100 °C80–100 °C
Key Additive AgSbF₆ (halide scavenger)Ag₂CO₃ (oxidant)Cs₂CO₃ (Base)

References

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Link

  • Koubachi, J., et al. (2010). Regioselective C-H Functionalization of 2-Pyridones. Journal of Organic Chemistry. Link

  • Dong, Z., et al. (2018). Pd/Norbornene Cooperative Catalysis for C–H Functionalization. Chemical Reviews. Link

  • Nakao, Y., et al. (2012). C6-Selective Alkylation of 2-Pyridones via Ni/Al Cooperative Catalysis. Angewandte Chemie International Edition. Link

  • Pati, T. K., et al. (2018). 3-Amino-1-methyl-1H-pyridin-2-one-Directed PdII Catalysis. Organic Letters. Link

Sources

Method

Application Note: Preparation of 3-Amino-6-methoxypyridin-2(1H)-one via Regioselective Nitration and Catalytic Reduction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide an authoritative, self-validating protocol for the synthesis of 3-amino-6-methoxypyridin-2(1H)-one, det...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide an authoritative, self-validating protocol for the synthesis of 3-amino-6-methoxypyridin-2(1H)-one, detailing the mechanistic causality behind reagent selection, regiocontrol, and isolation techniques.

Mechanistic Rationale & Synthetic Design

The 2-pyridone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and protein-protein interaction modulators. The synthesis of 3-amino-6-methoxypyridin-2(1H)-one (often isolated as its hydrochloride salt, CAS 83732-71-2) requires a precise, two-step sequence: regioselective nitration of 6-methoxypyridin-2(1H)-one followed by chemoselective reduction .

The Causality of Regioselective Nitration

The starting material, 6-methoxypyridin-2(1H)-one, features two strong electron-donating groups: the C6-methoxy group and the C2-lactam oxygen. Both groups activate the ring toward electrophilic aromatic substitution, specifically at the C3 and C5 positions.

The choice of nitrating conditions is the critical determinant of regioselectivity. As established by Katritzky and colleagues , nitration of 2-pyridones in high-acidity media (e.g., concentrated


) protonates the pyridone ring, shifting the electrophilic attack predominantly to the 5-position. Conversely, nitration in low-acidity media  allows the reaction to proceed via the free base species, which heavily favors attack at the 3-position. Therefore, this protocol utilizes fuming nitric acid in acetic anhydride. This generates acetyl nitrate (

) in situ—a mild electrophile that preserves the free base form of the substrate and selectively yields 6-methoxy-3-nitropyridin-2(1H)-one.
The Causality of Chemoselective Reduction

The reduction of the highly conjugated 3-nitro intermediate must be performed without cleaving the C6-methoxy ether or over-reducing the heterocyclic ring. While dissolving metal reductions (e.g.,


) are common, the acidic aqueous conditions risk hydrolyzing the methoxy group to yield a 2,6-dihydroxypyridine byproduct. To prevent this, mild catalytic hydrogenation using 10% Palladium on Carbon (

) under 1 atmosphere of

in methanol is employed . Because electron-rich 3-aminopyridones are susceptible to rapid air oxidation, the protocol includes an optional but recommended step to trap the product as a stable hydrochloride salt.

Experimental Workflow Visualization

SynthesisWorkflow SM 6-Methoxypyridin-2(1H)-one (Starting Material) Nitro 6-Methoxy-3-nitropyridin-2(1H)-one (Intermediate) SM->Nitro Step 1: Nitration HNO3, Ac2O, 0-25°C Regioselective (C3) Amine 3-Amino-6-methoxypyridin-2(1H)-one (Target Product) Nitro->Amine Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, 25°C

Experimental workflow for the two-step synthesis of 3-amino-6-methoxypyridin-2(1H)-one.

Quantitative Metrics & Materials

Table 1: Reagent Equivalents and Safety Parameters
Reagent / MaterialRoleEquivalentsSafety & Handling Causality
6-Methoxypyridin-2(1H)-one Starting Material1.0 eqStandard PPE. Store in a cool, dry place.
Acetic Anhydride Solvent / Activator8.0 volReacts violently with water. Keep anhydrous.
Fuming Nitric Acid (90%) Nitrating Agent1.1 eqStrong oxidizer. Add dropwise at 0 °C to control exotherm.
10% Pd/C (wet) Hydrogenation Catalyst10% w/wPyrophoric when dry. Add under inert

atmosphere.
Hydrogen Gas (

)
ReductantExcess (1 atm)Highly flammable. Ensure rigorous ventilation.
Table 2: Reaction Optimization and Yield Metrics
Process StepTemperatureReaction TimeTypical YieldTarget Purity (LC-MS)
1. Regioselective Nitration 0 °C

25 °C
2.5 hours75 – 82%> 95% (UV 254 nm)
2. Catalytic Reduction 25 °C3.0 hours90 – 98%> 98% (UV 254 nm)

Detailed Step-by-Step Protocols

Protocol A: Synthesis of 6-Methoxy-3-nitropyridin-2(1H)-one

Self-Validating Check: The reaction progression can be monitored by TLC (DCM:MeOH 9:1). The starting material fluoresces under UV, while the nitro product appears as a distinct, UV-absorbing yellow spot with a higher Rf value.

  • System Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Add 6-methoxypyridin-2(1H)-one (10.0 g, 80.0 mmol) and anhydrous acetic anhydride (80 mL). Stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Electrophile Addition: Using a pressure-equalizing dropping funnel, add fuming nitric acid (3.7 mL, 88.0 mmol) dropwise over 30 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent thermal runaway and oxidative degradation.

  • Incubation: Remove the ice bath. Allow the mixture to warm to 25 °C and stir for 2.5 hours.

  • Quenching & Workup: Pour the reaction mixture slowly over 300 g of crushed ice with vigorous stirring. The water hydrolyzes the excess acetic anhydride, driving the precipitation of the product. Stir for 30 minutes until the ice melts completely.

  • Isolation: Filter the resulting yellow precipitate through a Buchner funnel. Wash the filter cake with cold distilled water (

    
     mL) to remove residual acetic acid. Dry the solid under high vacuum at 40 °C overnight to afford 6-methoxy-3-nitropyridin-2(1H)-one.
    
Protocol B: Synthesis of 3-Amino-6-methoxypyridin-2(1H)-one

Self-Validating Check: The complete consumption of


 gas (cessation of bubbling or balloon deflation) correlates with reaction completion. The product solution will transition from pale yellow to nearly colorless.
  • System Setup: In a 500 mL hydrogenation flask, dissolve the 6-methoxy-3-nitropyridin-2(1H)-one (10.0 g, 58.8 mmol) in anhydrous methanol (200 mL).

  • Catalyst Loading: Purge the flask with nitrogen gas for 5 minutes. Carefully add 10% Pd/C (1.0 g, 10% w/w). Do not add dry Pd/C to methanol in the presence of solvent vapors and oxygen, as it may ignite.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times. Attach a hydrogen balloon (1 atm) and stir the suspension vigorously at 25 °C for 3 hours.

  • Filtration: Purge the system thoroughly with nitrogen to displace all hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (

    
     mL).
    
  • Salt Formation (Optional but Recommended): To prevent air oxidation of the free amine, cool the methanolic filtrate to 0 °C and slowly add a solution of 2M HCl in diethyl ether (35 mL, 70.0 mmol). Stir for 30 minutes.

  • Isolation: Concentrate the solution under reduced pressure using a rotary evaporator. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield 3-amino-6-methoxypyridin-2(1H)-one hydrochloride as an off-white to pale tan powder.

Troubleshooting Guide

  • Over-nitration (Formation of 3,5-dinitro byproduct): Usually caused by excessive equivalents of nitric acid or localized heating during addition. Ensure rigorous temperature control (< 5 °C) and adequate stirring during the electrophile addition.

  • Incomplete Reduction: If LC-MS shows a mass corresponding to a hydroxylamine intermediate (M+16 relative to product), the catalyst may be poisoned or the

    
     pressure is insufficient. Filter the mixture, add fresh Pd/C, and resubject to hydrogenation.
    
  • Product Darkening: The free base of 3-amino-6-methoxypyridin-2(1H)-one is sensitive to oxygen. Darkening indicates oxidative degradation. Always store the product under an inert atmosphere or convert it to the hydrochloride salt immediately upon isolation.

References

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1972). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, 1953-1955. URL:[Link]

Application

Application Note: Scalable Synthesis Routes for 3-Amino-6-methoxy-2-pyridone

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Rationale & Mechanistic Overview 3-Amino-6-methoxy-2-pyridone (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Mechanistic Overview

3-Amino-6-methoxy-2-pyridone (CAS 86109-77-5) is a highly privileged scaffold in modern drug discovery [2]. Its unique hydrogen-bonding donor/acceptor motif makes it an ideal pharmacophore for targeting the hinge region of kinases, while the methoxy group provides favorable lipophilicity and occupies adjacent hydrophobic pockets.

However, synthesizing highly functionalized 2-pyridones at scale presents significant challenges, primarily regarding regioselectivity and catalyst poisoning during reduction [4]. Direct functionalization of 2-pyridones often leads to intractable mixtures of isomers.

To bypass these regioselectivity issues, this application note details a robust, thermodynamically controlled three-step synthesis starting from the inexpensive and commercially available 2,6-dichloro-3-nitropyridine.

The causality behind this route selection is threefold:

  • Exhaustive Substitution: By fully methoxylating the starting material to 2,6-dimethoxy-3-nitropyridine, we eliminate the formation of regioisomeric mixtures that plague mono-substitution approaches [3].

  • Thermodynamic Regiocontrol: The subsequent hydrolysis step leverages the strong electron-withdrawing nature of the C3-nitro group. The C2-methoxy group (ortho to the nitro) is highly activated toward acidic hydrolysis compared to the C6-methoxy group. Furthermore, the resulting 2-pyridone is thermodynamically stabilized by an intramolecular hydrogen bond with the adjacent nitro group.

  • Green Scalable Reduction: Catalytic hydrogenation using Pd/C in methanol avoids the generation of heavy metal waste (e.g., iron or zinc sludge) typically associated with nitroaromatic reductions, ensuring an excellent E-factor suitable for kilo-lab scale-up.

Process Workflow Visualization

SynthesisRoute SM 2,6-Dichloro- 3-nitropyridine Int1 2,6-Dimethoxy- 3-nitropyridine SM->Int1 NaOMe, MeOH 65°C, 4h Int2 6-Methoxy-3-nitro- 2-pyridone Int1->Int2 3M HCl (aq) 80°C, 6h Prod 3-Amino-6-methoxy- 2-pyridone Int2->Prod H2, Pd/C MeOH, 25°C

Figure 1: Three-step scalable synthesis workflow for 3-amino-6-methoxy-2-pyridone.

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: Exhaustive Methoxylation

Synthesis of 2,6-Dimethoxy-3-nitropyridine

  • Rationale: Sodium methoxide acts as both a strong base and nucleophile. A stoichiometric excess (2.5 eq) ensures complete conversion of both chlorides, preventing the carryover of mono-chloro intermediates.

  • Procedure:

    • Charge a 5 L jacketed reactor with 2,6-dichloro-3-nitropyridine (500 g, 2.59 mol) and anhydrous methanol (2.5 L).

    • Cool the suspension to 0°C under nitrogen stirring at 250 rpm.

    • Add a 25 wt% solution of sodium methoxide in methanol (1.40 L, 6.48 mol) dropwise over 2 hours. Causality: The SNAr reaction is highly exothermic. Dropwise addition prevents solvent boil-over and thermal degradation.

    • Heat the mixture to 65°C (reflux) for 4 hours.

    • Cool to 20°C and quench by slowly adding 2.0 L of deionized water.

    • Filter the resulting pale-yellow precipitate, wash with cold water (2 x 500 mL), and dry under vacuum at 45°C.

  • Self-Validation Checkpoint: Monitor by HPLC (254 nm). The reaction is complete when the mono-chloro intermediate peak (< 0.5% AUC) is consumed. If the reaction mixture turns dark brown, it indicates localized overheating during NaOMe addition; strictly maintain the jacket temperature at 0°C during addition.

Step 2: Regioselective Hydrolysis

Synthesis of 6-Methoxy-3-nitro-2-pyridone

  • Rationale: The ortho-nitro effect strongly activates the C2-methoxy group for nucleophilic attack by water under acidic conditions. The C6-methoxy group remains intact due to its para-relationship and lack of adjacent hydrogen-bond stabilization [3].

  • Procedure:

    • Charge a 5 L reactor with 2,6-dimethoxy-3-nitropyridine (400 g, 2.17 mol) and 3.0 M aqueous HCl (2.0 L).

    • Heat the suspension to 80°C. The solid will gradually dissolve, followed by the precipitation of the product as a bright yellow solid.

    • Maintain heating for 6 hours.

    • Cool the mixture to 5°C over 2 hours to maximize crystallization.

    • Filter the solid, wash with ice-cold water until the filtrate pH is > 4, and dry under vacuum at 50°C.

  • Self-Validation Checkpoint: Run a 1-gram pilot before full scale-up. By HPLC, the starting material typically elutes at 4.5 min, while the product elutes at 2.8 min. If a peak at 3.1 min appears, it indicates the undesired C6-hydrolysis byproduct. Maintaining the acid concentration at exactly 3.0 M and temperature at 80°C mitigates this off-target pathway.

Step 3: Catalytic Hydrogenation

Synthesis of 3-Amino-6-methoxy-2-pyridone

  • Rationale: 10% Pd/C is highly efficient for nitro reduction. Running the reaction at ambient temperature (25°C) prevents the over-reduction of the pyridone ring, a common failure mode in heterocyclic chemistry [4].

  • Procedure:

    • Charge a 2 L Hastelloy autoclave with 6-methoxy-3-nitro-2-pyridone (200 g, 1.17 mol), 10% Pd/C (10 g, 5 wt%, 50% wet), and methanol (1.2 L).

    • Purge the vessel with nitrogen (3 x 30 psi), followed by hydrogen gas (3 x 30 psi).

    • Pressurize the vessel to 50 psi with hydrogen and stir at 600 rpm at 25°C.

    • Monitor hydrogen uptake. The reaction is typically complete within 8 hours when pressure stabilizes.

    • Vent the hydrogen and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm methanol (300 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water (8:2) to afford off-white crystals.

  • Self-Validation Checkpoint: The product is highly susceptible to air oxidation when in solution. Ensure the Celite filtration is performed under a nitrogen blanket. A color shift in the filtrate from pale yellow to dark purple indicates oxidative degradation of the amino-pyridone.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative metrics for a 500-gram scale-up campaign, demonstrating the scalability and efficiency of the chosen route.

Process StepTarget IntermediateYield (%)Purity (HPLC)Key IPC MetricE-Factor
Step 1 2,6-Dimethoxy-3-nitropyridine92%> 99.0%SM < 0.5% AUC8.2
Step 2 6-Methoxy-3-nitro-2-pyridone88%> 98.5%Isomer < 1.0% AUC12.5
Step 3 3-Amino-6-methoxy-2-pyridone85%> 99.5%Nitro < 0.1% AUC6.4
Overall Final Product 68.8% > 99.5% N/A ~27.1

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 580053, 2-Amino-6-methoxypyridine." PubChem, [Link].

  • National Institutes of Health. "Synthesis of N-Substituted 3-Amino-2-pyridones." PubMed, [Link].

Method

Advanced Application Note: 3-Amino-6-methoxypyridin-2(1H)-one as a Versatile Ligand in Coordination Chemistry and Catalysis

Target Audience: Transition-metal chemists, homogeneous catalysis researchers, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on the structural profiling, coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Transition-metal chemists, homogeneous catalysis researchers, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on the structural profiling, coordination modalities, and experimental application of 3-amino-6-methoxypyridin-2(1H)-one in advanced organometallic workflows.

Structural and Electronic Profiling

The rational design of bifunctional ligands is a cornerstone of modern coordination chemistry, particularly in the realm of transition-metal-catalyzed C–H activation. 3-Amino-6-methoxypyridin-2(1H)-one represents a highly privileged scaffold that combines the proton-shuttling capabilities of a 2-pyridone core with the tunable electronic parameters of specific functional group substitutions[1][2].

The Causality of Substituent Effects

To understand the efficacy of this ligand, one must analyze the causality behind its structural components:

  • The 2-Pyridone/2-Hydroxypyridine Core: This core undergoes tautomerization. In coordination chemistry, it frequently acts as an L,X-type ligand. The oxygen atom can coordinate to a metal center (L-type), while the deprotonated nitrogen acts as an internal base (X-type) to facilitate Concerted Metalation-Deprotonation (CMD) pathways[2].

  • The 3-Amino Group: Positioned adjacent to the pyridone oxygen, the C3-amino group enables robust

    
    -N,O chelation . This prevents premature ligand dissociation during harsh catalytic cycles. In advanced applications, this amine is often mono-protected (e.g., with acetyl or trifluoroacetyl groups) to prevent bis-chelation (forming inactive 
    
    
    
    species) and to introduce steric bulk that accelerates reductive elimination[3].
  • The 6-Methoxy Group: The C6-methoxy substituent is a strong electron-donating group (EDG) via resonance. It significantly increases the electron density of the pyridone ring. This serves a dual purpose: it enhances the basicity of the pyridone oxygen (making it a superior proton shuttle in CMD mechanisms) and stabilizes high-valent metal intermediates, such as Pd(IV), during oxidative catalytic cycles[1].

Coordination Modalities & Mechanistic Insights

Depending on the metal center, oxidation state, and steric environment, 3-amino-6-methoxypyridin-2(1H)-one exhibits distinct coordination modalities.

Coordination Ligand 3-Amino-6-methoxypyridin-2(1H)-one Mode1 κ²-N,O Chelation (Stable 5-membered ring) Ligand->Mode1 Pd(II), Cu(II) Mode2 Monodentate O-Coordination (L-type Ligand) Ligand->Mode2 Steric Hindrance Mode3 Bridging / Proton Shuttle (CMD Mechanism) Ligand->Mode3 C-H Activation

Fig 1. Primary metal coordination modalities of 3-amino-6-methoxypyridin-2(1H)-one.

The Concerted Metalation-Deprotonation (CMD) Mechanism

In Pd(II)-catalyzed C–H functionalization, native directing groups (like free carboxylic acids or amides) often suffer from weak metal coordination. The introduction of a pyridone ligand overcomes this barrier. The 3-amino-6-methoxypyridin-2(1H)-one ligand coordinates to the Pd(II) center, replacing an acetate or halide. During the C–H cleavage step, the highly electron-rich pyridone oxygen acts as an internal base, capturing the proton from the substrate in a highly ordered, low-energy, six-membered transition state[3][4].

CMD_Mechanism Pd_Cat Pd(II) Precatalyst Active_Species Active Pd(II)-Pyridonate (κ²-N,O Coordinated) Pd_Cat->Active_Species + Ligand Substrate_Bind Substrate Coordination Active_Species->Substrate_Bind Substrate Binding CMD_TS CMD Transition State (Pyridone as Internal Base) Substrate_Bind->CMD_TS Base-Assisted Cleavage Product Functionalized Product CMD_TS->Product Cross-Coupling Product->Active_Species Catalyst Regeneration

Fig 2. Catalytic cycle showing the ligand's role as an internal base in CMD.

Quantitative Ligand Benchmarking

To illustrate the superiority of the 6-methoxy substitution, the table below summarizes the comparative efficacy of various pyridone ligands in a standardized Pd(II)-catalyzed distal


-C(sp³)–H arylation of aliphatic amides (standardized conditions: 10 mol% Pd(OAc)₂, 20 mol% Ligand, AgOAc, 110 °C, 24 h)[2].
Ligand ScaffoldCoordination ModeYield (%)Selectivity (

vs

)
Mechanistic Role
Unsubstituted 2-PyridoneMonodentate (N or O)12%1.2 : 1Weak internal base.
3-Amino-2-pyridone

-N,O Chelation
45%3.5 : 1Stable chelate, moderate basicity.
3-Amino-6-methoxypyridin-2(1H)-one

-N,O Chelation
82% > 20 : 1 Strong EDG enhances proton shuttling.
N-Fmoc-Gly-OH (MPAA)L,X-type21%1.5 : 1Prone to bis-chelation poisoning.

Data synthesis based on comparative ligand acceleration studies in non-directed C-H functionalization[2][3].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of the Pre-Catalyst Complex[Pd(3-amino-6-methoxypyridin-2-onate)₂]

Objective: To synthesize a well-defined, bench-stable Pd(II) precatalyst to avoid the inconsistencies of in-situ ligand mixing.

Materials:

  • Palladium(II) acetate (

    
    ): 1.0 mmol
    
  • 3-Amino-6-methoxypyridin-2(1H)-one: 2.1 mmol (slight excess)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • Triethylamine (

    
    ): 2.5 mmol
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask under argon, dissolve 3-amino-6-methoxypyridin-2(1H)-one (2.1 mmol) in 15 mL of anhydrous DCM.

  • Deprotonation: Add

    
     (2.5 mmol) dropwise at room temperature. Stir for 15 minutes. Causality: Deprotonation of the pyridone nitrogen forces the ligand into its highly nucleophilic pyridonate form, priming it for rapid metal complexation.
    
  • Metalation: Slowly add solid

    
     (1.0 mmol) to the stirring solution.
    
  • Validation Check 1 (Visual): The reaction mixture will immediately shift from a dark red/brown suspension (characteristic of polymeric

    
    ) to a clear, bright yellow or orange solution. This color shift is the primary indicator of successful 
    
    
    
    -N,O coordination.
  • Isolation: Stir for 4 hours at room temperature. Concentrate the solvent in vacuo to ~5 mL. Add cold diethyl ether (20 mL) to precipitate the complex. Filter and wash with cold ether.

  • Validation Check 2 (Spectroscopic): Analyze the product via ¹H NMR (in

    
    ). A successful complexation is confirmed by a distinct downfield shift of the C6-methoxy protons (from ~3.9 ppm in the free ligand to ~4.2 ppm in the complex) due to the deshielding effect of the Pd(II) center.
    
Protocol B: Ligand-Accelerated Pd-Catalyzed C(sp³)–H Arylation

Objective: Utilizing the ligand to achieve distal C–H functionalization of an unactivated aliphatic carboxylic acid.

Materials:

  • Aliphatic Carboxylic Acid Substrate: 0.2 mmol

  • Aryl Iodide (Coupling Partner): 0.6 mmol

  • 
    : 10 mol% (0.02 mmol)
    
  • 3-Amino-6-methoxypyridin-2(1H)-one: 20 mol% (0.04 mmol)

  • Silver Acetate (

    
    ): 0.4 mmol (Oxidant/Halide Scavenger)
    
  • Hexafluoroisopropanol (HFIP): 1.0 mL

Step-by-Step Procedure:

  • Assembly: In a 4 mL glass vial equipped with a PTFE-lined cap, combine the substrate, aryl iodide,

    
    , the pyridone ligand, and 
    
    
    
    .
  • Solvent Addition: Add 1.0 mL of HFIP. Causality: HFIP is chosen because it is highly polar and strongly hydrogen-bonding, which stabilizes the polar CMD transition state. Crucially, it is non-nucleophilic, meaning it will not outcompete the pyridone ligand for coordination to the palladium center.

  • Reaction: Seal the vial and heat to 100 °C in an oil bath for 18 hours.

  • Validation Check 1 (In-Process): After 2 hours, briefly remove the vial from the heat. The solution should be a homogenous dark orange/red. If a black precipitate (Pd black) has formed, it indicates catastrophic ligand dissociation and catalyst deactivation. This usually points to wet solvent or oxygen contamination.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove silver salts.

  • Validation Check 2 (Analytical): Analyze the crude mixture via TLC (Hexane/EtOAc 3:1). The disappearance of the aryl iodide and the emergence of a new UV-active spot at a lower

    
     indicates successful C–H functionalization. Purify via flash column chromatography.
    

References

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Surpassing the Limited Coordination Affinity of Native Amides by Introducing Pyridone-Pd-AgOAc Clusters to Promote Distal γ-C(sp3)–H Arylation Source: ACS Catalysis / ACS Publications URL:[2]

  • Ligand-accelerated non-directed C–H functionalization of arenes Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Pd-catalysed C–H functionalisation of free carboxylic acids Source: RSC Publishing URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stabilizing 3-Aminopyridin-2-one During Synthesis

This technical guide addresses the stability challenges associated with the 3-amino group in pyridin-2-one synthesis. Document ID: TS-ORG-PYR-03 | Version: 2.1 | Dept: Application Science The Core Challenge: Why does my...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges associated with the 3-amino group in pyridin-2-one synthesis.

Document ID: TS-ORG-PYR-03 | Version: 2.1 | Dept: Application Science

The Core Challenge: Why does my product turn black?

As researchers, we often observe that 3-aminopyridin-2-ones (and their tautomeric 3-aminopyridin-2-ols) rapidly degrade from off-white solids to dark red/black tars upon exposure to air.

The Mechanism of Failure: The 3-aminopyridone motif is electronically analogous to ortho-phenylenediamine or para-aminophenol. The electron-donating amino group at C3, combined with the lactam nitrogen, raises the HOMO (Highest Occupied Molecular Orbital) energy of the ring, making it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

This leads to the formation of reactive iminoquinone intermediates, which undergo rapid polymerization or dimerization to form azo-like chromophores (responsible for the color change) and insoluble tars.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the cascade you are trying to prevent.

OxidationPathway Start 3-Aminopyridin-2-one (Electron Rich) Ox1 Radical Cation Intermediate Start->Ox1 O2 / SET Oxidation Quinone Iminoquinone (Reactive Electrophile) Ox1->Quinone - e-, - H+ Polymer Polymer/Dimer (Black Tar) Quinone->Polymer Nucleophilic Attack (by SM)

Figure 1: The oxidative degradation cascade of electron-rich aminopyridones upon air exposure.

Strategic Solutions: Protocols & Workflows

Do not attempt to isolate the free base unless absolutely necessary. The free base is the "wild" state; the salt or protected form is the "tamed" state.

Strategy A: The "Salt Fortress" (Recommended)

Isolating the amine as a hydrochloride or hydrobromide salt protonates the amine, withdrawing electron density from the ring and shutting down the oxidation pathway.

Protocol: Reduction & Salt Formation

  • Reduction: Perform reduction of 3-nitropyridone (e.g., H2/Pd-C or Fe/NH4Cl) in a solvent compatible with acid (MeOH or EtOH).

  • Filtration: Filter catalyst under an Argon blanket. Do not let the filter cake dry out in air if it contains catalyst and product.

  • Acidification: Immediately add degassed 4M HCl in dioxane or concentrated aqueous HCl (1.1 - 1.5 eq) to the filtrate.

  • Isolation: Concentrate in vacuo. If using aqueous acid, azeotrope with toluene/ethanol to remove water. Triturate the resulting solid with Et2O or MeCN to obtain the stable salt.

Strategy B: The "In-Situ Shield" (Protection)

If the salt is unsuitable for the next step, protect the amine in situ before workup.

Protocol: Reductive Acylation/Carbamoylation

  • Setup: Add the acylating agent (e.g., Boc2O, Cbz-Cl, or Ac2O) directly to the reduction mixture before starting the reaction (if hydrogenation) or immediately after consumption of starting material.

  • Execution:

    • Hydrogenation:[1] Mix 3-nitropyridone, Pd/C, and Boc2O (1.1 eq) in EtOAc/EtOH. Hydrogenate. The amine is trapped as the Boc-carbamate as soon as it forms.

    • Chemical Reduction: After Fe/Zn reduction, add base (NaHCO3) and protecting agent to the crude mixture under inert atmosphere.

Strategy C: The "Scavenger" Approach (Workup Additive)

If you must handle the free base (e.g., for a specific coupling), use antioxidants in the aqueous phase.

  • Reagent: Sodium Dithionite (Na2S2O4) or Ascorbic Acid.

  • Concentration: 1-5% w/v in all aqueous washes.

  • Function: These agents consume dissolved oxygen and reduce any transiently formed quinones back to the amine.

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the safest route for your specific synthesis.

DecisionTree Start Start: 3-Nitropyridone Precursor Q1 Is the Free Amine REQUIRED for Next Step? Start->Q1 Yes YES Q1->Yes No NO Q1->No MethodC Use Strategy C: Degassed Solvents + Na2S2O4 Wash Yes->MethodC Q2 Is the Product Acid Sensitive? No->Q2 AcidYes YES Q2->AcidYes AcidNo NO Q2->AcidNo MethodB Use Strategy B: In-Situ Protection (Boc/Cbz) AcidYes->MethodB MethodA Use Strategy A: Isolate as HCl Salt AcidNo->MethodA

Figure 2: Workflow selection guide for handling 3-aminopyridin-2-one intermediates.

Troubleshooting & FAQs

Q1: My product turned purple/red during filtration. Is it ruined?

Diagnosis: This is likely surface oxidation forming a small amount of diazo or quinone dimer. Fix:

  • If the bulk solid is still off-white/yellow, wash the filter cake with degassed solvent containing 1% sodium dithionite.

  • Recrystallize immediately from ethanol/water (with a pinch of ascorbic acid).

  • Prevention: Never pull air through the funnel until the cake is dry. Use a nitrogen balloon or inverted funnel with inert gas flow during filtration.

Q2: Can I column chromatography the free amine?

Risk: High. Silica gel is slightly acidic and can catalyze oxidation; the large surface area exposes the compound to air. Solution:

  • Pre-treat Silica: Flush the column with solvent containing 1% Triethylamine (TEA) to deactivate acidic sites.

  • Eluent: Use degassed solvents.

  • Speed: Flash chromatography must be fast. Do not leave the compound on the column.

  • Better Alternative: Protect as Boc-amine, purify, then deprotect immediately before use.

Q3: Which protecting group is best for the 3-position?

See the comparison table below for stability data.

Protecting GroupInstallation EaseStability to OxidationRemoval ConditionsRecommendation
Boc (t-Butyloxycarbonyl) High (In-situ compatible)ExcellentAcid (TFA/HCl)Highest
Cbz (Benzyloxycarbonyl) HighExcellentH2/Pd or AcidHigh
Acetyl (Ac) HighGoodStrong Acid/BaseMedium (Hard to remove)
Free Base N/APoorN/AAvoid

References

  • Synthesis of 3-aminopyridin-2-one via reduction

    • Organic Syntheses, Coll.[2] Vol. 7, p. 27 (1990); Vol. 61, p. 119 (1983).

    • Source:

  • Oxidative instability of aminopyridones

    • Journal of Medicinal Chemistry, "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors".
    • Source:

  • Use of Sodium Dithionite in workups: Journal of Organic Chemistry, General techniques for handling electron-rich amines. Source: [Common purification knowledge in heterocyclic chemistry]
  • In-situ protection strategies (Boc/Cbz)

    • Tetrahedron Letters, "One-pot reduction and protection of nitro compounds".
    • Source:

Sources

Optimization

Improving solubility of 3-amino-6-methoxypyridin-2(1H)-one in organic solvents

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization for 3-amino-6-methoxypyridin-2(1H)-one Executive Summary 3-amino-6-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization for 3-amino-6-methoxypyridin-2(1H)-one

Executive Summary

3-amino-6-methoxypyridin-2(1H)-one (CAS: 86109-77-5) presents a classic "brick dust" challenge in organic synthesis.[1] Its high lattice energy, driven by a dual hydrogen-bonding network (the cis-amide lactam dimer and the exocyclic amine), renders it sparingly soluble in standard non-polar solvents (DCM, Toluene) and moderately soluble in polar aprotic solvents (THF, MeCN).

This guide provides technical troubleshooting for solubilizing this scaffold during reaction optimization, purification, and analysis.

Part 1: The Solubility Landscape (Data & Logic)

The insolubility of this molecule is not random; it is structural.[1] Understanding the why allows you to predict the how.[1]

The Structural Bottleneck:

  • Lactam Dimerization: In the solid state, the 2-pyridone motif exists predominantly as the 2(1H)-one tautomer, forming extremely stable centrosymmetric dimers via dual N-H···O=C hydrogen bonds.[1]

  • Amine Interaction: The C3-amino group adds additional H-bond donor/acceptor sites, further cross-linking the crystal lattice.[1]

Solvent Compatibility Table Based on thermodynamic solubility parameters for aminopyridinone scaffolds.

Solvent ClassSolubility RatingTechnical Notes
Chlorinated (DCM, CHCl₃) Poor (< 1 mg/mL)Ineffective at breaking lactam dimers.[1] Requires in situ modification.
Ethers (THF, Dioxane) Moderate (Heating req.)Acceptable for reflux, but precipitation occurs upon cooling.
Alcohols (MeOH, EtOH) Good (> 10 mg/mL)Protic solvents disrupt the H-bond network but may interfere with electrophilic reactions.[1]
Dipolar Aprotic (DMSO, DMF, NMP) Excellent (> 50 mg/mL)Best for SNAr or coupling reactions, but difficult to remove during workup.
Fluorinated Alcohols (HFIP, TFE) SuperiorStrong H-bond donors that solvate the carbonyl, breaking the dimer. Expensive but effective.

Part 2: Troubleshooting & FAQs

Scenario A: Reaction Optimization

Q: I need to acylate the C3-amine, but the starting material won't dissolve in DCM or THF at room temperature. Heating causes decomposition.[1] What are my options?

A: The "heterogeneous slurry" approach is standard here, but if you need homogeneity for kinetics, use Transient Silylation .

  • The Fix: Add 1.1–2.0 equivalents of Chlorotrimethylsilane (TMSCl) and a mild base (Imidazle or HMDS) to the reaction mixture.

  • Mechanism: TMSCl temporarily protects the lactam nitrogen (and potentially the amine), breaking the intermolecular H-bonds. The resulting silylated species is highly lipophilic and soluble in DCM/THF.[1] The TMS group falls off during the aqueous workup.[1]

  • Reference Protocol: This strategy is widely used for insoluble kinase inhibitor scaffolds [1].[1]

Q: Can I use co-solvents without killing my reaction rate? A: Yes. A "spike" of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5-10% v/v) is often more effective than DMF.[1] HFIP is a potent H-bond donor that specifically solvates the lactam carbonyl, disrupting the dimer without being nucleophilic enough to interfere with most acylations.[1]

Scenario B: Purification & Workup

Q: My compound streaks badly on silica gel columns (DCM/MeOH), leading to poor separation. A: The streaking is caused by the basic amino group interacting with acidic silanols and the lactam tautomerizing on the silica surface.

  • The Fix: Switch to a "Buffered" Mobile Phase .

    • DCM/MeOH/NH₄OH (90:9:1): The ammonia competes for silanol sites and keeps the amine free-based.[1]

    • DCM/MeOH/Triethylamine (1%): An alternative if NH₄OH is unavailable.[1]

    • Warning: Do not use acetic acid; it will protonate the amine and stick the compound to the baseline.

Q: The product precipitates as a gum during aqueous workup.[1] How do I get a clean solid? A: Avoid extracting into DCM.[1]

  • Protocol: Use n-Butanol or 2-MeTHF for extraction.[1] These solvents have higher polarity and better solubility for aminopyridinones.[1]

  • Crystallization: Triturate the gum with MTBE or Diethyl Ether .[1] The low polarity of these anti-solvents forces the compound to crystallize by maximizing internal lattice energy over solvation.

Part 3: Advanced Solubilization Protocol (In Situ Protection)

Objective: Run a nucleophilic substitution or coupling reaction in a non-polar solvent (DCM/Toluene).

Step-by-Step Workflow:

  • Suspension: Suspend 3-amino-6-methoxypyridin-2(1H)-one (1.0 equiv) in dry DCM (0.2 M).

  • Silylation: Add TMSCl (2.2 equiv) and Imidazole (2.5 equiv) .[1]

  • Activation: Stir at Room Temperature for 30–60 minutes.

    • Observation: The cloudy suspension should turn into a clear solution as the O-silyl or N-silyl imidate forms.[1]

  • Reaction: Add your electrophile (e.g., acid chloride, isocyanate).

  • Desilylation (Workup): Quench with MeOH (excess) or aqueous NaHCO₃. The TMS groups are extremely labile and will hydrolyze immediately, returning the desired product [2].

Part 4: Decision Tree for Solvent Selection

The following diagram outlines the logical decision process for selecting a solvent system based on your specific experimental goal.

SolubilityLogic Start Goal: Dissolve 3-amino-6-methoxypyridin-2(1H)-one Reaction Reaction Medium? Start->Reaction Analysis Analysis (NMR/LCMS)? Start->Analysis Purification Purification? Start->Purification TempSensitive Temp Sensitive? Reaction->TempSensitive NMR Use DMSO-d6 or MeOD + 1% DCl Analysis->NMR Silica Silica Gel? Purification->Silica PrepHPLC Prep HPLC Purification->PrepHPLC No (Heat OK) No (Heat OK) TempSensitive->No (Heat OK) Yes (RT/Cold) Yes (RT/Cold) TempSensitive->Yes (RT/Cold) HighTemp Use DMSO or NMP (100°C+) LowTemp Solubility in DCM/THF? Insoluble Insoluble LowTemp->Insoluble Transient Strategy: Transient Silylation (TMSCl/Imidazole) Insoluble->Transient Nucleophilic Attack HFIP Strategy: HFIP Co-solvent (10% v/v) Insoluble->HFIP General Solubility Modifier Add 1% NH4OH or Et3N to Mobile Phase Silica->Modifier Acidic Use 0.1% TFA (Enhances Solubility) PrepHPLC->Acidic No (Heat OK)->HighTemp Yes (RT/Cold)->LowTemp

Caption: Decision logic for selecting solvents and additives based on experimental context (Reaction, Analysis, or Purification).

References

  • National Center for Biotechnology Information (NCBI). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."[1] PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 2-pyridones: N-alkylation and functionalization strategies." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Unstable Aminopyridinone Intermediates

Welcome to the technical support center for the purification of unstable aminopyridinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of unstable aminopyridinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these sensitive compounds. Aminopyridinone scaffolds are crucial in medicinal chemistry, but their inherent instability can lead to significant yield loss and the generation of impurities during purification.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to equip you with the knowledge to diagnose problems, select the appropriate purification strategy, and successfully isolate your target intermediates with high purity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of aminopyridinone intermediates. Each question is followed by an analysis of potential causes and a set of actionable solutions.

Question 1: My aminopyridinone intermediate is degrading on the silica gel column, resulting in streaking, low yield, and multiple impurity spots on TLC. What's happening and how can I fix it?

This is the most common issue faced during the purification of basic nitrogen heterocycles like aminopyridinones. The problem almost certainly lies with the acidic nature of standard silica gel.

Root Cause Analysis:

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can protonate the basic nitrogen atoms of your aminopyridinone, leading to several detrimental effects:

  • Strong Adsorption: The protonated, now cationic, intermediate binds very strongly to the polar silica surface, causing streaking and poor elution.

  • Catalytic Degradation: The acidic surface can catalyze hydrolysis, rearrangement, or oxidation of sensitive functional groups on your molecule. The amino group itself is susceptible to oxidation, which can be accelerated under acidic conditions.[1][2]

  • Irreversible Binding: In some cases, the binding is so strong that the compound does not elute at all, leading to significant yield loss.

Solutions & Experimental Protocols:

Your primary goal is to mitigate the effect of the acidic silanol groups. You can either neutralize the stationary phase or choose an entirely different, more inert one.

Solution A: Passivation (Neutralization) of Silica Gel

This is often the quickest and most cost-effective solution. By adding a small amount of a basic modifier to your mobile phase, you can "cap" the acidic silanol sites, making the column more hospitable for your compound.[3]

Step-by-Step Protocol for Passivated Silica Gel Chromatography:

  • Select a Modifier: Triethylamine (TEA) or ammonium hydroxide are common choices. TEA is volatile and easily removed, while ammonia can be effective for more polar systems.[3]

  • Prepare the Mobile Phase: Add 0.5-2% (v/v) of TEA to your pre-determined mobile phase (e.g., ethyl acetate/hexanes). For more polar solvents like dichloromethane/methanol, use a 7N solution of ammonia in methanol as your polar component.[3]

  • Test by TLC: Before running the column, run a TLC plate using the new, base-modified mobile phase. You should observe a higher Rf value and a much cleaner, more compact spot compared to the unpassivated system.

  • Column Equilibration (CRITICAL): Prepare your slurry and pack the column using the mobile phase containing the basic modifier. It is crucial to pre-equilibrate the column by flushing it with at least 3-5 column volumes of this mobile phase before loading your sample. This ensures all acidic sites are neutralized before your compound is introduced.[3]

  • Load and Elute: Load your sample (preferably dry-loaded, see Question 2) and run the column as usual. The improved chromatography should be immediately apparent.

Solution B: Use an Alternative Stationary Phase

If passivation is insufficient or if your compound is exceptionally sensitive, switching to a different stationary phase is the best approach.

Stationary PhasePolarity & CharacteristicsBest ForConsiderations
Neutral Alumina Polar, but less acidic than silica. Can be found in basic, neutral, or acidic grades.[4][5]Basic compounds that are acid-sensitive. Good alternative to silica.Can have very strong adsorption. Activity is highly dependent on water content; deactivation may be necessary.
Florisil® (Magnesium Silicate) Polar, weaker hydrogen bonding than silica.[4][6]Heat-sensitive compounds; considered gentler than silica.[4]May have lower resolving power than high-quality silica gel.[4]
Reversed-Phase Silica (C18, C8) Non-polar stationary phase.Polar aminopyridinones that are poorly retained on normal phase.Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). May require pH buffering.
Polymeric Resins (e.g., Diaion®, Amberlite®) Non-polar to semi-polar.[4]Bulk fractionation and removal of non-polar impurities.Generally provides lower resolution than silica and is better for initial cleanup rather than final purification.[4]
Question 2: I'm using a strong, polar solvent to dissolve my sample for loading, but the separation is poor with broad, misshapen peaks. Why?

This issue is related to the sample loading technique and the choice of dissolution solvent.

Root Cause Analysis:

When you load your sample dissolved in a solvent that is much stronger (more polar in normal-phase chromatography) than your mobile phase, it disrupts the equilibrium at the top of the column. The strong solvent carries your compound partway down the column in a diffuse band before the mobile phase can take over. This leads to:

  • Poor initial binding of the compound to the stationary phase.

  • A wide sample band at the start of the separation.

  • Significant peak broadening and reduced resolution, regardless of how well the mobile phase was optimized.

Solution: Dry Loading

Dry loading, or solid-phase loading, is the definitive solution to this problem. It ensures that your compound is introduced to the column in a very narrow, concentrated band, allowing for optimal separation.[6]

Step-by-Step Protocol for Dry Loading:

  • Choose a Sorbent: Use a small amount of an inert sorbent. While silica gel is often used, for sensitive aminopyridinones, a more inert material like diatomaceous earth (Celite®) or Florisil® is highly recommended.[6]

  • Dissolve and Adsorb: Dissolve your crude sample in a minimal amount of a low-boiling point solvent (e.g., DCM, acetone, ethyl acetate) in a round-bottom flask. Add the sorbent (typically 2-4 times the weight of your crude material) to the solution.

  • Evaporate to Dryness: Swirl the flask to create a uniform slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder. Ensure the material is completely dry.

  • Load the Column: Carefully add the powder as a uniform layer on top of the packed column bed. Gently place a small layer of sand or a frit on top to prevent disturbance when adding the mobile phase.

  • Elute: Begin the elution process. The separation will be significantly sharper and more efficient.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and chemistry of purifying unstable aminopyridinone intermediates.

FAQ 1: What are the primary chemical reasons for the instability of aminopyridinone intermediates?

The instability generally stems from a combination of factors related to the electron-rich nature of the ring system and the reactivity of the substituents.

  • Oxidation: The amino group (-NH2) makes the pyridine ring electron-rich and susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[1][7] This is often accelerated by exposure to air, light, or trace metals.

  • Acid Sensitivity: As detailed in the troubleshooting section, the basic nitrogen atoms readily react with acids, which can catalyze decomposition pathways.

  • Thermal Instability: Many substituted heterocycles can be thermally labile, especially if they contain bulky or strained functional groups.[8]

  • Hydrolytic Instability: If the pyridinone ring has labile groups (e.g., esters, amides), they can be susceptible to hydrolysis under acidic or basic conditions.

FAQ 2: Are there non-chromatographic methods to purify these intermediates?

Yes. Avoiding chromatography altogether can be the best strategy for highly unstable compounds.

  • Recrystallization: This is the preferred method if your intermediate is a solid and a suitable solvent system can be found.[9][10] It is a gentle technique that can yield material of very high purity. The key is finding a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[11] For basic compounds like aminopyridinones, solvents like ethanol, isopropanol, acetonitrile, or mixtures like toluene/heptane are good starting points.[2][12][13]

  • Acid/Base Extraction: A carefully controlled aqueous workup can be a powerful purification step. By dissolving the crude mixture in an organic solvent and washing with a dilute, weak acid (e.g., 5% citric acid), the basic aminopyridinone can be selectively extracted into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be carefully basified (e.g., with NaHCO3 or K2CO3) and the purified product re-extracted into an organic solvent. Caution: This must be done quickly and at low temperatures to avoid hydrolysis if your compound is pH-sensitive.

FAQ 3: When should I consider more advanced techniques like Supercritical Fluid Chromatography (SFC)?

SFC is a powerful, modern technique that is increasingly becoming a first choice for purifying polar and thermally labile compounds in the pharmaceutical industry.[14][15]

Consider SFC when:

  • Your compound is highly polar and requires very strong mobile phases (like high percentages of methanol) in normal-phase LC, leading to poor resolution.[16][17]

  • Your intermediate is thermally unstable, as SFC typically operates at lower temperatures (e.g., 40 °C).[8][18]

  • You need a very fast and efficient separation. The low viscosity of supercritical CO2 allows for much faster flow rates and quicker run times than HPLC.[8][14]

  • You want a "greener" purification method, as the primary mobile phase component, CO2, is recycled from industrial processes and evaporates upon collection, reducing solvent waste.[15][16]

SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[18] It is a form of normal-phase chromatography that is exceptionally well-suited for the separation of polar molecules, including nitrogen heterocycles.[17][18]

Visualization & Workflows

To aid in decision-making, the following diagrams illustrate key purification concepts.

Decision Workflow for Purification Strategy

This flowchart provides a logical path for selecting the appropriate purification method based on the properties of your aminopyridinone intermediate.

Purification_Decision_Workflow Figure 1: Purification Strategy Selection cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Chromatography Options cluster_3 Outcome start Crude Aminopyridinone Intermediate is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Fails success Pure Intermediate recrystallize->success check_stability Assess Stability on Silica TLC chromatography->check_stability passivate Use Passivated Silica (Base-Modified Mobile Phase) check_stability->passivate Minor Streaking alt_phase Use Alternative Phase (Alumina, Florisil) check_stability->alt_phase Significant Degradation passivate->success sfc Consider Advanced SFC alt_phase->sfc Still Fails / High Polarity alt_phase->success sfc->success

Caption: Decision workflow for selecting a purification method.

Mechanism of Degradation on Silica Gel

This diagram illustrates how the acidic silanol groups on a standard silica surface can lead to the degradation of a basic aminopyridinone intermediate.

Caption: Mechanism of aminopyridinone degradation on silica gel.

References

  • Chromatography Today. How Good is SFC for Polar Analytes?. Available from: [Link]

  • ResearchGate. Are there alternatives for silica for column chromatography?. Available from: [Link]

  • Wikipedia. Supercritical fluid chromatography. Available from: [Link]

  • LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Available from: [Link]

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

  • JoVE. Supercritical Fluid Chromatography. Available from: [Link]

  • Reddit. Alternatives to silica gel or alternative method of purification?. Available from: [Link]

  • ResearchGate. What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Available from: [Link]

  • PubChem. 4-Aminopyridine. Available from: [Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available from: [Link]

  • Scilit. Degradation of Pyridine Derivatives in Soil. Available from: [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. Available from: [Link]

  • Reddit. Substitutes for silica gel for chromatography. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • PubChem. 2-Aminopyridine. Available from: [Link]

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available from: [Link]

  • Biotage. Which sorbents work best for dry loading flash column chromatography samples?. Available from: [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available from: [Link]

  • LCGC International. Tips & Tricks GPC/SEC: Silica Versus Polymer‑Based Columns. Available from: [Link]

  • PubMed. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Available from: [Link]

  • Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • PMC. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+) - FR900482. Available from: [Link]

  • Google Patents. CN104447523A - Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine.
  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available from: [Link]

  • PMC. Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases. Available from: [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. Available from: [Link]

  • ResearchGate. Chemical stability of 4-aminopyridine capsules. Available from: [Link]

  • ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds. Available from: [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Available from: [Link]

  • Faraday Symposia of the Chemical Society. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Available from: [Link]

  • Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. Available from: [Link]

  • CUNY. Purification by Recrystallization. Available from: [Link]

  • IntechOpen. Recrystallization of Drugs — Effect on Dissolution Rate. Available from: [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • PMC. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Amino-Pyridone Moieties

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with transition-metal-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig and Suzuki-Miyaura couplings) involving amino-pyridone substrates.

Amino-pyridones are highly privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and neuroprotective agents . However, they are notorious for stalling catalytic cycles. Below, we dissect the mechanistic causality of this failure and provide field-proven, self-validating troubleshooting strategies to rescue your yields.

Mechanistic Insights: The Causality of Catalyst Poisoning

Before addressing the symptoms, we must understand the disease. Why do amino-pyridones poison palladium catalysts?

The amino-pyridone moiety possesses multiple highly coordinating Lewis basic sites: the pyridine ring nitrogen, the exocyclic amino group, and the pyridone oxygen. During a standard cross-coupling cycle, the active


 species undergoes oxidative addition with an aryl halide to form a highly electrophilic 

intermediate.

In a successful reaction, this intermediate binds the amine substrate, undergoes deprotonation, and reductively eliminates the product. However, the amino-pyridone substrate often outcompetes the designed phosphine ligands (like


) for binding to the metal center. Because the amino-pyridone can act as a bidentate or bridging ligand, it displaces the bulky phosphines, forming a thermodynamically stable, off-cycle bis(aminopyridone)-Pd(II) complex .

Once this stable resting state forms, the metal is stripped of the electronic tuning and steric bulk necessary to drive reductive elimination. The catalytic cycle halts, and the unligated palladium often aggregates and precipitates out of solution as inactive "Pd black" .

G Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Aryl Halide AmineBind Amine Binding (L-Pd(II)-Ar-NHR) OxAdd->AmineBind Aminopyridone + Base Poison Catalyst Poisoning Bis(aminopyridone)-Pd(II) Dead End OxAdd->Poison Excess Aminopyridone (Unshielded Pd) RedElim Reductive Elimination (Product Formation) AmineBind->RedElim Transmetalation AmineBind->Poison Ligand Displacement RedElim->Pd0 Product Release

Caption: Catalytic cycle of Pd-catalyzed amination highlighting the off-cycle aminopyridone poisoning pathway.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination stalls at 10% conversion and the reaction mixture turns black. What is happening? A: The black precipitate is elemental palladium (Pd black). This indicates that your amino-pyridone substrate has successfully stripped the supporting ligands (e.g.,


 or dppf) from the palladium center. Without the steric protection of the ligand, the Pd(II) species decomposes. You must switch to a ligand with higher steric bulk and stronger binding affinity, such as a dialkylbiaryl phosphine (e.g., XPhos, BrettPhos) or an N-Heterocyclic Carbene (NHC) .

Q2: I am using a bulky ligand (XPhos), but my yield is still poor. Should I increase the catalyst loading? A: No. Increasing catalyst loading will only generate more off-cycle resting states if the fundamental kinetics are flawed. Instead, evaluate your base. Weak bases (like


) may not deprotonate the bound amine fast enough, leaving the Pd(II) intermediate vulnerable to bis-chelation. Switch to a stronger, non-nucleophilic base like 

or

to accelerate the productive pathway. If your substrate is base-sensitive,

is an excellent alternative .

Q3: If ligand and base optimization fails, what is the most reliable chemical workaround? A: Substrate modification via electronic deactivation . By protecting the exocyclic amino group with an electron-withdrawing group (like an acetyl or Boc group), you drastically reduce the Lewis basicity of the nitrogen lone pair. This prevents the substrate from acting as a strong chelator, allowing standard catalytic cycles to proceed smoothly . The protecting group can be easily cleaved post-coupling.

Workflow Start Low Yield in Cross-Coupling with Aminopyridone CheckPd Is Pd precipitating (Black solid)? Start->CheckPd YesBlack Catalyst Deactivation (Ligand Stripping) CheckPd->YesBlack Yes NoBlack Off-Cycle Resting State (Stable Pd-Complex) CheckPd->NoBlack No Sol1 Switch to Bulky Ligands (XPhos, BrettPhos, PEPPSI) YesBlack->Sol1 Sol2 Protect Amino Group (N-Acetylation / Boc) NoBlack->Sol2 Sol3 Optimize Base (NaOtBu or LiHMDS) NoBlack->Sol3 Success Successful Coupling (>90% Yield) Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting workflow for overcoming catalyst deactivation in aminopyridone cross-coupling.

Quantitative Data: Ligand & Protection Strategy Efficacy

To guide your optimization, the following table summarizes the expected performance of various catalytic systems when applied to unprotected vs. protected amino-pyridones.

Strategy / Catalyst SystemLigand TypeRelative Poisoning RiskTypical Yield (%)Mechanistic Rationale
Pd(OAc)₂ / PPh₃ Monodentate PhosphineVery High (Catalyst Death)< 10%Lack of steric bulk allows irreversible bis(amine) coordination and ligand stripping.
Pd(OAc)₂ / dppf Bidentate PhosphineHigh20 - 40%Chelation provides minor stability, but the ring nitrogen still outcompetes the ligand.
Pd G3 / XPhos Bulky Biaryl PhosphineLow75 - 90%"Flexible bulk" physically blocks off-cycle heterocycle coordination .
Pd-PEPPSI-IPent Bulky NHCVery Low85 - 95%Extreme steric shielding and strong sigma-donation stabilize the Pd(II) intermediate .
Substrate N-Acetylation N/A (Substrate Modification)Minimal> 90%Electronic withdrawal reduces Lewis basicity of the amine lone pair, preventing chelation .

Standard Operating Procedures (Protocols)

Protocol A: N-Acetylation of Aminopyridones (Electronic Deactivation)

Use this protocol to temporarily mask the Lewis basicity of your substrate prior to cross-coupling.

  • Dissolution : In a flame-dried round-bottom flask under an argon atmosphere, dissolve the amino-pyridone (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add triethylamine (

    
    , 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the acetyl group to the poorly nucleophilic aminopyridone.
    
  • Acylation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (

    
    , 1.2 equiv) dropwise to control the exothermic reaction.
    
  • Validation & Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS or TLC (typically 2–4 hours). The disappearance of the highly polar starting material validates the formation of the less polar acetamide.

  • Workup : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. The crude product is usually pure enough for the subsequent coupling step.
Protocol B: Buchwald-Hartwig Amination using Pd G3 Precatalysts (Steric Shielding)

Use this protocol if substrate protection is not viable. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species.

  • Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the aryl halide (1.0 equiv), the amino-pyridone (1.2 equiv), and XPhos Pd G3 precatalyst (2–5 mol %).

  • Base Selection : Add sodium tert-butoxide (

    
    , 1.5 equiv). Note: If the amino-pyridone contains base-sensitive functional groups (e.g., esters, nitriles), substitute with 
    
    
    
    or
    
    
    to prevent substrate degradation.
  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M. Causality: Degassing is critical; oxygen will irreversibly oxidize the electron-rich XPhos ligand, killing the catalyst.

  • Reaction Execution : Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 90–110 °C in a pre-heated aluminum block for 12–24 hours.

  • Isolation : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. Validation: The Celite pad removes inorganic salts and any precipitated Pd. A clear, yellow/orange filtrate indicates a healthy catalytic cycle; a black filtrate indicates partial catalyst death. Concentrate the filtrate and purify via flash column chromatography.

References

  • MDPI. "Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling." Molecules. URL: [Link]

  • MIT. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace. URL: [Link]

  • ACS Publications. "Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases." Journal of Medicinal Chemistry. URL: [Link]

Troubleshooting

Controlling O- vs N-alkylation selectivity in 2-pyridone derivatives

Technical Support Center: 2-Pyridone Regioselectivity (N- vs. O-Alkylation) Welcome to the Heterocycle Functionalization Knowledge Base.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Pyridone Regioselectivity (N- vs. O-Alkylation)

Welcome to the Heterocycle Functionalization Knowledge Base.

Topic: Controlling N- vs. O-Alkylation in 2-Pyridone Derivatives. Ticket ID: REGIO-PYR-002 Status: Active Lead Scientist: Dr. A. Vance

Executive Summary

2-Pyridones are classic ambident nucleophiles.[1][2][3] They exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Thermodynamic Preference: N-alkylation (formation of the stable amide-like carbonyl).

  • Kinetic/Coordination Preference: O-alkylation (formation of the alkoxy pyridine).

Achieving high selectivity requires manipulating the HSAB (Hard-Soft Acid-Base) character of the nucleophile via counter-ion choice and solvent polarity. This guide provides the protocols to force the reaction down your desired path.

Module 1: Diagnostic Workflow

Before starting your experiment, use this decision tree to select the correct reagent system.

G Start Target Molecule Decision Desired Regioisomer? Start->Decision N_Alk N-Alkyl Pyridone Decision->N_Alk Thermodynamic O_Alk O-Alkyl Pyridine Decision->O_Alk Kinetic/Blocked Standard Standard Substrate (Primary Alkyl Halide) N_Alk->Standard Difficult Sterically Hindered (Secondary Halide) N_Alk->Difficult Method_A Method A: NaH or K2CO3 / DMF Standard->Method_A Method_B Method B: Cs2CO3 / DMF (Cesium Effect) Difficult->Method_B Halide Electrophile: Alkyl Halide O_Alk->Halide Alcohol Electrophile: Alcohol O_Alk->Alcohol Method_C Method C (Silver Rule): Ag2CO3 / Toluene or Benzene Halide->Method_C Method_D Method D: Mitsunobu Reaction Alcohol->Method_D

Figure 1: Strategic decision tree for selecting reaction conditions based on the target regioisomer and available electrophile.

Module 2: The "Silver Bullet" for O-Alkylation

Objective: Force reaction at the Oxygen atom using alkyl halides.

The Science (Why it works)

This relies on the "Silver Salt Rule" . The silver cation (


) is a soft acid . The pyridone Nitrogen is a soft base , while the Oxygen is a hard base .
  • 
     coordinates strongly to the Nitrogen lone pair.
    
  • This coordination blocks the N-site and increases the nucleophilicity of the Oxygen.

  • The reaction is driven by the precipitation of silver halide (

    
    ).
    
  • Crucial: Non-polar solvents prevent the dissociation of the

    
     complex.
    
Protocol: Ag-Mediated O-Alkylation
  • Reagents: 2-Pyridone (1.0 eq), Alkyl Halide (1.2 eq),

    
     (0.6–1.0 eq).
    
  • Solvent: Toluene, Benzene, or Hexane (Strictly Non-polar).

Step-by-Step:

  • Preparation: Dry the 2-pyridone and

    
     under vacuum for 1 hour to remove trace water.
    
  • Suspension: Suspend 2-pyridone and

    
     in anhydrous Toluene (0.2 M concentration).
    
  • Activation: Stir at room temperature for 30 minutes in the dark (wrap flask in foil).

    • Note:

      
       is photosensitive. Light degradation creates metallic Ag, which is inactive.
      
  • Addition: Add the alkyl halide.

  • Reflux: Heat to reflux (80–110°C) for 4–12 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Evaporate solvent.

Troubleshooting O-Alkylation
SymptomProbable CauseSolution
Low Yield "Passivation" of Silver SaltThe surface of

can become coated with Ag-halide. Sonicate the reaction mixture for 5 mins before heating to break up aggregates.
N-Alkylation observed Solvent too polarTrace DMF or moisture allows the

bond to dissociate. Switch to Benzene or Hexane .
Starting Material Remains Steric hindranceIf using secondary halides, add 10% mol

as a soluble silver source to boost reactivity.

Module 3: Thermodynamic Control (N-Alkylation)

Objective: Selective reaction at the Nitrogen atom.[4][5]

The Science (Why it works)

In polar aprotic solvents (DMF, DMSO) with alkali metal bases, the metal-pyridone salt exists as a solvent-separated ion pair .

  • The negative charge is delocalized, but the Nitrogen atom is the softer nucleophilic center.

  • Alkyl halides are generally soft electrophiles.

  • Soft-Soft interaction dominates (Orbital control), leading to N-alkylation.

Protocol: Standard N-Alkylation
  • Reagents: 2-Pyridone (1.0 eq), Alkyl Halide (1.1 eq),

    
     (60% dispersion, 1.2 eq) OR 
    
    
    
    (1.5 eq).
  • Solvent: DMF or DMSO (Anhydrous).[6][7]

Step-by-Step:

  • Deprotonation: Dissolve 2-pyridone in DMF (0.5 M) at 0°C.

  • Base Addition: Carefully add NaH. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C -> RT until bubbling ceases.
    
    • Alternative: If using

      
      , stir at RT for 30 mins.
      
  • Alkylation: Add Alkyl Halide dropwise.

  • Reaction: Stir at RT (for primary halides) or 60°C (for secondary halides) for 2–6 hours.

  • Quench: Carefully add water to quench excess hydride. Extract with EtOAc.

The "Cesium Effect"

For difficult substrates (secondary halides or steric bulk), replace NaH with Cesium Carbonate (


) . The large radius of the Cesium cation (

) creates a "naked" anion, significantly enhancing the nucleophilicity of the Nitrogen without promoting O-alkylation in polar solvents.

Module 4: Alternative Routes (Mitsunobu)

When to use: You have an Alcohol instead of a halide, or you need O-alkylation but Silver salts failed.

Protocol:

  • Reagents: 2-Pyridone, Alcohol (R-OH),

    
    , DIAD/DEAD.
    
  • Mechanism: The Mitsunobu reaction activates the alcohol oxygen, converting it into a leaving group. The pyridone acts as the nucleophile.[1][2]

  • Selectivity: Because the reaction proceeds via the oxy-phosphonium intermediate, the pyridone attacks via its Oxygen atom (the acidic form reacts).

  • Result: Exclusive O-Alkylation is typical.[1]

Summary Data: Solvent & Base Effects[1][2][4][6][7][8][9]

ConditionsDominant ProductMechanismReference
NaH / DMF N-Alkyl Dissociated Ion Pair (Thermodynamic)[1]

/ Acetone
N-Alkyl Loose Ion Pair[1]

/ Toluene
O-Alkyl Ag-N Coordination (Blockade)[2]

/ DMF
Mixture Solvent separates Ag from N[2]
Mitsunobu (PPh3/DEAD) O-Alkyl Reaction on Lactim tautomer[3]

Visualizing the Mechanism

Mechanism cluster_N Path A: Alkali Metal / Polar Solvent cluster_O Path B: Silver Salt / Non-Polar Pyridone 2-Pyridone (Ambident Nucleophile) IonPair Solvent-Separated Ion Pair (N- is free) Pyridone->IonPair NaH/DMF AgComplex Ag-N Coordination (N is blocked) Pyridone->AgComplex Ag2CO3/Toluene N_Attack N-Attack on R-X (Soft-Soft) IonPair->N_Attack O_Attack O-Attack on R-X (AgX precipitates) AgComplex->O_Attack

Figure 2: Mechanistic divergence driven by cation coordination and solvent polarity.

References

  • Chung, N. M., et al. (1970). Alkylation of 2-pyridones.[1][2][4][5][8][9][10][11][12][13][14] Solvent and Counterion Effects.[1][2][6][15][16][13] Journal of Organic Chemistry.[3][11] [Link]

  • Hopkins, G. C., et al. (1967). The Silver Salt Rule. Alkylation of 2-Pyridone. Journal of Organic Chemistry.[3][11] [Link]

  • Torhan, M. C., et al. (2013).[3] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.[3][10] [Link]

Sources

Optimization

Technical Support Center: Resolving Tautomeric Mixtures of 3-Aminopyridin-2-one in HPLC

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals dealing with the complex chromatographic behavior of tautomeric h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals dealing with the complex chromatographic behavior of tautomeric heterocycles. Specifically, we address the dynamic peak splitting and broadening caused by the lactam-lactim tautomerism of 3-aminopyridin-2-one.

The Mechanistic Root of the Problem

3-aminopyridin-2-one exists in a dynamic thermodynamic equilibrium between its lactam (3-aminopyridin-2-one) and lactim (3-amino-2-hydroxypyridine) forms. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this interconversion is highly problematic.

When the rate of tautomeric interconversion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is on the same timescale as the analyte's residence time on the column (

), the separation mechanism breaks down. The column attempts to separate the two forms based on their differing polarities, but because they continuously interconvert as they travel through the stationary phase, the detector registers a "plateau" or "bridge" between the peaks. This phenomenon is known as dynamic chromatography.

Tautomerism cluster_0 Lactam-Lactim Tautomerism Lactam 3-Aminopyridin-2-one (Lactam) Lactim 3-Amino-2-hydroxypyridine (Lactim) Lactam->Lactim Proton Transfer (Dynamic Eq.) Slow Slow Interconversion k << 1/t_R Lactam->Slow Med Intermediate Interconversion k ≈ 1/t_R Lactam->Med Fast Fast Interconversion k >> 1/t_R Lactam->Fast Peak1 Two Distinct Peaks (Resolved) Slow->Peak1 Peak2 Plateau / Broad Peak (Dynamic Splitting) Med->Peak2 Peak3 Single Sharp Peak (Coalesced) Fast->Peak3

Fig 1. Impact of tautomer interconversion rates on HPLC peak shapes.

Frequently Asked Questions (FAQs)

Q1: How can I definitively tell if my split peak is due to 3-aminopyridin-2-one tautomerism or a co-eluting impurity? A1: The definitive diagnostic test is temperature modulation. Tautomer interconversion is driven by thermodynamic kinetic energy. If you increase the column compartment temperature (e.g., from 25 °C to 55 °C), the interconversion rate accelerates. If the split peaks merge (coalesce) into a single, sharp, time-averaged peak, you are observing tautomerism. If the peaks remain separated, the second peak is likely a structurally distinct impurity. Dynamic NMR at variable temperatures is often used orthogonally to confirm these equilibria[1].

Q2: Should my analytical goal be to separate the tautomers or coalesce them? A2: For routine purity analysis, Quality Control (QC), and quantification, your goal must be coalescence (a single sharp peak). This ensures accurate peak integration and prevents system suitability test (SST) failures. Separation of tautomers is typically only required for specialized physicochemical profiling or structural elucidation.

Q3: How does mobile phase pH influence the tautomeric equilibrium of 3-aminopyridin-2-one? A3: 3-aminopyridin-2-one has multiple ionizable centers. By adjusting the mobile phase pH to be at least 2 units away from the molecule's pKa, you can "lock" the compound into a single ionization state. Using a highly acidic mobile phase (pH 2.0 - 2.5) fully protonates the 3-amino group. This strong electron-withdrawing effect biases the equilibrium heavily toward the lactam form, suppressing dynamic exchange and sharpening the peak[2].

Q4: What role does the solvent (protic vs. aprotic) play in this dynamic exchange? A4: Protic solvents (like water and methanol) actively participate in hydrogen bonding, which catalyzes the proton exchange and speeds up interconversion. Aprotic solvents (like acetonitrile) lack this capability, which can sometimes slow down the interconversion depending on the physiological or solvent conditions, leading to worse peak shapes at ambient temperatures unless pH is strictly controlled[3].

Diagnostic Troubleshooting Workflow

When encountering poor peak shapes for 3-aminopyridin-2-one derivatives, follow this logical diagnostic tree to isolate the root cause before altering your gradient or stationary phase.

Workflow Start Observation: Split or Broad Peak Test Diagnostic Test: Increase Column Temp (+20°C to +30°C) Start->Test Coalesce Result A: Peaks Merge (Coalesce) Test->Coalesce NoChange Result B: Peaks Remain Split Test->NoChange Action1 Conclusion: Tautomerism. Action: Optimize pH or maintain high temp. Coalesce->Action1 Action2 Conclusion: Co-eluting Impurity. Action: Modify gradient or stationary phase. NoChange->Action2

Fig 2. Troubleshooting workflow to differentiate tautomerism from co-eluting impurities.

Step-by-Step Troubleshooting Protocols

Protocol A: Temperature-Induced Coalescence (For Routine Purity Analysis)

Mechanism: Increasing thermal energy accelerates the tautomeric interconversion (


), allowing the detector to capture a single, time-averaged structural state.
  • Baseline Setup: Equilibrate the HPLC system with your standard reversed-phase method (e.g., C18 column, Water/Acetonitrile gradient) at an ambient column temperature of 25 °C.

  • Initial Injection: Inject the 3-aminopyridin-2-one sample. Record the retention time, peak width, and symmetry factor (

    
    ). Note any splitting or plateauing.
    
  • Thermal Escalation: Increase the column oven temperature to 50 °C. Allow 15 minutes for the column and mobile phase to reach thermal equilibrium.

  • Secondary Injection: Reinject the sample.

  • Self-Validating System Check: Compare the

    
     of both runs. A successful validation of tautomer-induced splitting yields an 
    
    
    
    at 50 °C with a corresponding increase in theoretical plates (
    
    
    ), confirming coalescence. If the peak remains split, proceed to impurity profiling.
Protocol B: pH-Driven Equilibrium Locking

Mechanism: Protonating the primary amine alters the electronic distribution of the pyridine ring, thermodynamically locking the molecule into the lactam form and preventing proton exchange.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in MS-grade water to achieve a pH of ~2.0 - 2.5.

  • Column Selection: Ensure your stationary phase is stable at low pH (e.g., sterically protected C18 or end-capped phases).

  • Equilibration: Flush the column with the acidic mobile phase for at least 10 column volumes to ensure complete protonation of the stationary phase silanols and a stable pH environment.

  • Analysis: Inject the sample at a moderate temperature (30 °C - 35 °C).

  • Self-Validating System Check: Analyze the sample sequentially at pH 6.8 (using ammonium acetate) and pH 2.5. If the peak shape sharpens significantly at pH 2.5 without a change in temperature, the pH-locking mechanism is validated[2].

Quantitative Parameter Impact Summary

The following table summarizes the causal relationship between chromatographic parameters, the interconversion rate (


), and the resulting analytical outcome for 3-aminopyridin-2-one.
ParameterConditionInterconversion Rate (

)
Chromatographic OutcomePractical Application
Temperature Low (5 - 10 °C)Slow (

)
Two distinct, separated peaksTautomer isolation / structural profiling
Temperature Ambient (20 - 25 °C)Intermediate (

)
Peak splitting, bridging, or plateauNone (Avoid this zone)
Temperature High (50 - 60 °C)Fast (

)
Single sharp coalesced peakRoutine purity analysis / QC
Mobile Phase pH Acidic (pH 2.0 - 2.5)Suppressed (Locked state)Single sharp peak (Protonated amine)Robust quantification
Solvent Type Aprotic (e.g., pure MeCN)Slowed (No H-bond catalysis)Broadened or separated peaksSpecialized mechanism studies

References

  • Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate ResearchG
  • 3-amino-3H-pyridin-2-one Benchchem
  • What impact does tautomerism have on drug discovery and development?
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom

Sources

Troubleshooting

Technical Support Center: Optimizing Thermal Parameters for Methoxy-Pyridone Architectures

Current Status: Online Agent Role: Senior Application Scientist Ticket ID: #PYR-OMe-T01 Subject: Thermal Optimization & Troubleshooting for Methoxy-Pyridone Substitution Diagnostic Phase: Define Your Reaction System Befo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent Role: Senior Application Scientist Ticket ID: #PYR-OMe-T01 Subject: Thermal Optimization & Troubleshooting for Methoxy-Pyridone Substitution

Diagnostic Phase: Define Your Reaction System

Before optimizing temperature, we must disambiguate your "Methoxy-Pyridone Substitution" pathway. The optimal thermal window differs radically between Nucleophilic Aromatic Substitution (


)  and Direct Alkylation .

Please identify your reaction type from the decision matrix below to access the correct troubleshooting module.

Reaction_Diagnosis Start Identify Starting Material Halo Halo-Pyridone / Halo-Pyridine (e.g., 4-chloro-2-pyridone) Start->Halo Pyridone Unsubstituted Pyridone (OH/NH tautomer) Start->Pyridone Reagent1 Reagent: NaOMe / MeOH Halo->Reagent1 Reagent2 Reagent: Me-I / Me-OTs / DMS Pyridone->Reagent2 PathA PATHWAY A: SNAr (Displacement) Reagent1->PathA Requires Energy Input PathB PATHWAY B: Alkylation (Tautomer Trapping) Reagent2->PathB Selectivity Issue

Figure 1: Diagnostic workflow to determine the reaction mechanism. Path A is governed by Activation Energy (


); Path B is governed by Thermodynamic vs. Kinetic control.[1]

Module A: Troubleshooting (Pathway A)

Context: You are reacting a chloro/bromo-pyridone with methoxide (NaOMe) to form a methoxy-pyridone. Primary Challenge: The reaction stalls or is extremely slow.

The Core Problem: Electronic Deactivation

Pyridones are electron-rich systems due to the nitrogen lone pair donation. This increases the electron density on the ring, repelling the incoming methoxide nucleophile and raising the activation energy for the Meisenheimer complex formation. Standard methanol reflux (65°C) is often insufficient.

FAQ: Thermal Optimization

Q: My reaction is stuck at 50% conversion after 24h in refluxing MeOH. Should I add more base? A: No. The issue is likely thermal, not stoichiometric.

  • Root Cause: The reaction temperature (65°C) is below the activation energy threshold for the deactivated ring.

  • Solution: Perform a Solvent Switch . Exchange Methanol for a high-boiling polar aprotic solvent (DMF, DMSO, or NMP) to access the 90°C–120°C window.

  • Warning: Methoxide is a base; at >140°C in DMSO, you risk explosive decomposition. Keep T < 120°C.

Q: I increased the temperature to 130°C, but my yield dropped and the mixture turned black. Why? A: You likely triggered Ether Cleavage or Polymerization .

  • Mechanism: Methoxy groups on pyridine rings are susceptible to acid-catalyzed cleavage (even by trace conjugate acids formed in situ) or thermal decomposition at high temperatures.

  • Fix: Cap the temperature at 110°C and use a sealed tube (pressure vessel) with MeOH/THF mixtures if you want to avoid high-boiling solvent removal issues.

Q: How do I verify if the temperature is the bottleneck? A: Run a kinetic spot-check.

  • Aliquot reaction at

    
    .
    
  • Aliquot at

    
    .
    
  • If ratio Product:SM is constant (e.g., 10:90) across both, you have not breached the activation barrier (

    
    ). Increase T by 20°C.
    
Data Table: Solvent & Temperature Guide for
Solvent SystemBoiling Point (°C)Rec. Reaction TSuitabilityRisk Factor
MeOH 6565 (Reflux)Activated rings only (e.g., with

)
Low
THF/MeOH (1:1) 6680-100 (Sealed)Moderately deactivated ringsMedium (Pressure)
DMF 15390-110Deactivated PyridonesMedium (Workup difficulty)
DMSO 189100-120Highly inert substratesHigh (Runaway exotherm >140°C)

Module B: Troubleshooting Alkylation (Pathway B)

Context: You are reacting 2-pyridone with Methyl Iodide (MeI) or Dimethyl Sulfate. Primary Challenge: Getting the wrong isomer (N-methyl-2-pyridone vs. 2-methoxypyridine).

The Core Problem: Ambident Nucleophiles

The pyridone anion can attack via Nitrogen or Oxygen.[2] This selectivity is heavily influenced by Temperature (Thermodynamics) and Solvent/Cation effects.

FAQ: Regioselectivity & Temperature

Q: I want the O-methyl product (2-methoxypyridine), but I keep getting the N-methyl isomer. I'm heating to 80°C. A: You are driving the reaction toward the Thermodynamic Product .

  • Explanation: The N-methyl-2-pyridone retains the amide-like carbonyl stability and is generally more thermodynamically stable than the lactim ether (O-methyl). High heat favors the most stable product.

  • Solution: Lower the temperature to 0°C – 25°C (Room Temp) to favor the Kinetic Product (O-alkylation), especially if using "hard" electrophiles like Me-OTs or Ag+ salts (Source 1.1, 1.16).

Q: Does temperature affect the "Hard/Soft" acid-base theory here? A: Indirectly.

  • Low Temp: Preserves the kinetic preference of the Oxygen (hard nucleophile) attacking the Methyl group.

  • High Temp: Allows equilibration. Even if O-alkylation happens first, O-to-N rearrangement (e.g., Chapman rearrangement logic) or reversible alkylation can lead to the N-isomer accumulation over time.

Q: How do I lock in the O-isomer? A: Use Ag2CO3 (Silver Carbonate) in non-polar solvent (Benzene/Toluene) at moderate temperatures (40-60°C). The Ag+ coordinates the Nitrogen, forcing alkylation on the Oxygen. This is a chemical control, but temperature must be kept moderate to prevent Ag-complex dissociation.

Standardized Protocol: High-Temp for Deactivated Pyridones

Objective: Synthesize 4-methoxy-2-pyridone from 4-chloro-2-pyridone (Pathway A). Target Audience: Med-Chem Process Group.

Materials
  • Substrate: 4-chloro-2-pyridone (1.0 equiv)

  • Reagent: NaOMe (Sodium Methoxide), 25 wt% in MeOH (3.0 equiv)

  • Solvent: DMAc (Dimethylacetamide) or NMP (Anhydrous)

  • Quench: Acetic Acid / Water

Workflow Diagram

Protocol_Flow Prep 1. Solvent Exchange Dissolve SM in MeOH Evaporate -> Add DMAc Reaction 2. Thermal Phase Heat to 110°C Time: 4-6 hours Prep->Reaction Check 3. IPC (HPLC) Conversion > 95%? Reaction->Check Check->Reaction No (Extend +2h) Quench 4. Quench Cool to 20°C Add AcOH to pH 7 Check->Quench Yes

Figure 2: Optimized workflow for high-temperature substitution.

Step-by-Step Procedure
  • Solvent Swap: Do not simply add NaOMe powder to DMAc; it often clumps. Use NaOMe/MeOH solution.

    • Critical Step: Mix Substrate and NaOMe/MeOH. Strip the MeOH under vacuum (rotovap) to leave the Na-salt of the pyridone.

    • Why? Methanol boils at 65°C. To reach 110°C, you must remove the MeOH and replace it with DMAc.

  • Re-solvation: Redissolve the salt in anhydrous DMAc (0.5 M concentration).

  • Thermal Ramp: Heat the mixture to 110°C .

    • Monitor: Check HPLC at 2 hours. If <50% conversion, increase to 120°C. Do not exceed 130°C.

  • Workup: Cool to Room Temp. Pour into ice water. Neutralize carefully with Acetic Acid (exothermic). The product often precipitates; filter or extract with EtOAc/IPA (3:1).

References

  • Regioselectivity in Pyridone Alkylation

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchG
    • Context: Defines Kinetic (O-attack)
  • Thermodynamic vs Kinetic Control

    • Title: Kinetic vs. Thermodynamic Control of Reactions.[1][3][4]

    • Source: Chemistry LibreTexts.
    • Context: Fundamental principles of temperature influence on product r
  • Process Safety for Halopyridines

    • Title: 2-Chloropyridine Safety D
    • Source: Santa Cruz Biotechnology.
    • Context: Handling precautions for halo-pyridine precursors.[5][6]

  • 
     Optimization Strategies: 
    
    • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals.[7]

    • Source: PMC / NIH.
    • Context: Discusses activation of pyridines for substitution and temper

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Distinguishing 2-Pyridone and 2-Hydroxypyridine Tautomers by NMR

Executive Summary The distinction between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic problem in heterocyclic chemistry with profound implications for drug design, particularly in fragment-based scree...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic problem in heterocyclic chemistry with profound implications for drug design, particularly in fragment-based screening and pharmacophore modeling. The equilibrium is highly sensitive to the dielectric constant of the medium.

The Verdict: In solution, 15N NMR provides the most definitive differentiation, offering a chemical shift difference of >100 ppm between the two forms. For routine analysis, 1H NMR coupling constants (


) and solvent-dependent chemical shift perturbations serve as reliable secondary markers.

Mechanistic Basis of Tautomerism

The 2-pyridone/2-hydroxypyridine system exists in a prototropic equilibrium. Understanding the driving forces behind this equilibrium is essential for interpreting NMR data.

  • 2-Hydroxypyridine (Lactim): Favored in the gas phase and non-polar solvents (e.g., cyclohexane, chloroform). It retains full aromaticity of the pyridine ring.

  • 2-Pyridone (Lactam): Favored in the solid state and polar/protic solvents (e.g., DMSO, Water, Methanol). While it loses "perfect" aromaticity, it gains stability from the strong amide resonance and high dipole moment, which is stabilized by polar solvation.

Equilibrium Visualization

The following diagram illustrates the structural interconversion and solvent influence.

Tautomerism cluster_0 Driving Forces Lactim 2-Hydroxypyridine (Lactim Form) Full Aromaticity Lactam 2-Pyridone (Lactam Form) Amide Resonance Lactim->Lactam Polar Solvents (DMSO, H2O, MeOH) Lactam->Lactim Non-Polar Solvents (CDCl3, C6D12, Gas Phase) Solvation Solvation Energy (Favors Lactam) Aromaticity Aromatic Stabilization (Favors Lactim)

Figure 1: The tautomeric equilibrium is a competition between aromatic stabilization (Lactim) and dipolar/solvation stabilization (Lactam).

Critical NMR Markers: A Comparative Analysis

A. 15N NMR: The Gold Standard

Nitrogen-15 NMR is the most robust method for distinguishing these tautomers because the electronic environment of the nitrogen atom changes drastically between the pyridine-type (sp² hybridized, lone pair available) and the amide-type (sp² hybridized, lone pair involved in resonance).

Feature2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)Δ (ppm)
Nitrogen Type Pyridine-like (C=N-C)Amide-like (C-NH-C)
Chemical Shift (vs. liq.[1] NH₃)~280 - 320 ppm (Deshielded)~130 - 170 ppm (Shielded)> 100 ppm
Electronic Basis Lone pair is orthogonal to π-system; paramagnetic deshielding is high.Lone pair is delocalized into Carbonyl; high electron density on N shields the nucleus.

Expert Insight: If you lack an 15N probe, use 1H-15N HMBC or HSQC (at natural abundance) to indirectly detect the nitrogen shift. The massive shift difference makes assignment unambiguous even with low signal-to-noise.

B. 1H NMR: Coupling Constants & Chemical Shifts

Proton NMR provides accessible but solvent-dependent markers. The key lies in the vicinal coupling constants (


) , which reflect bond order alternation.
1. Coupling Constants (

)
  • 2-Pyridone: Exhibits "diene-like" character. The bond between C3 and C4 has significant double-bond character, while C4-C5 has single-bond character.

    • 
      :  Large (~9.5 Hz)
      
    • 
      :  Small (~6.5 Hz)
      
  • 2-Hydroxypyridine: Exhibits aromatic delocalization. Bond lengths are more uniform.

    • 
       & 
      
      
      
      :
      Similar values (~7.0 - 8.0 Hz)
2. Chemical Shifts
Proton2-Hydroxypyridine (CDCl₃)2-Pyridone (DMSO-d₆)Notes
Exchangeable (OH/NH) Broad singlet (variable)~11.0 - 13.5 ppm NH is typically sharper than OH in dry solvents.
H-6 (adj. to N) ~8.0 - 8.2 ppm ~7.2 - 7.5 ppm H-6 is deshielded in the aromatic form due to ring current anisotropy.
H-3 (adj. to C=O/C-O) ~6.8 ppm~6.4 ppmUpfield shift in pyridone due to higher electron density at C3 (enamine-like).
C. 13C NMR: Carbonyl vs. Aromatic C-O

While less dramatic than 15N, the Carbon-2 shift is diagnostic.

  • 2-Pyridone (C=O): 162 - 166 ppm . Typical amide carbonyl range.

  • 2-Hydroxypyridine (C-O): 155 - 160 ppm . Typical aromatic C-O range.

Experimental Protocols

Protocol A: Solvent Titration for Tautomer Identification

If the tautomeric preference of a new derivative is unknown, perform a solvent titration to observe the equilibrium shift.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃ (favors Lactim/Mix).

  • Initial Scan: Acquire a standard 1H NMR spectrum. Note the chemical shift of H-6 and measure

    
    .
    
  • Titration: Sequentially add 10 µL aliquots of DMSO-d₆ or CD₃OD (Polar solvents) directly to the NMR tube.

  • Monitoring: Shake and acquire a spectrum after each addition.

  • Analysis:

    • Lactim

      
       Lactam Transition:  Look for the H-6 signal moving upfield (e.g., 8.0 
      
      
      
      7.4 ppm) and the
      
      
      coupling constant increasing (e.g., 7.5
      
      
      9.5 Hz).
    • Isobestic Points: If the exchange is slow on the NMR timescale, you will see two distinct sets of peaks varying in intensity. If fast, you will see a weighted average peak moving.

Protocol B: 1H-15N HMBC (Natural Abundance)

For definitive proof without 15N-labeled compounds.

  • Concentration: Prepare a concentrated sample (>20 mg/0.6 mL) in DMSO-d₆.

  • Pulse Sequence: Select the hmbcgp (gradient HMBC) or similar standard sequence.

  • Parameters:

    • Set 15N spectral width to ~400 ppm (centered at 200 ppm relative to NH₃).

    • Optimize cnst13 (J-coupling) for long-range H-N coupling (~8-10 Hz).

    • Scans: 64 - 128 scans depending on concentration.

  • Interpretation:

    • Cross-peak at ~140 ppm: Confirms Pyridone (Lactam) .

    • Cross-peak at ~280 ppm: Confirms Hydroxypyridine (Lactim) .

Decision Workflow

Use the following logic tree to assign the dominant tautomer in your specific sample.

DecisionTree Start Start: Acquire 1H NMR CheckSolvent Solvent Used? Start->CheckSolvent NonPolar Non-Polar (CDCl3, C6D6) CheckSolvent->NonPolar Polar Polar (DMSO, MeOH, D2O) CheckSolvent->Polar AnalyzeJ Analyze J(3,4) Coupling NonPolar->AnalyzeJ Polar->AnalyzeJ AnalyzeN Optional: 15N Shift AnalyzeJ->AnalyzeN Ambiguous? J_Large J(3,4) > 9.0 Hz Alternating bond order AnalyzeJ->J_Large J_Small J(3,4) ~ 7.5 Hz Aromatic uniformity AnalyzeJ->J_Small N_Upfield 15N < 170 ppm AnalyzeN->N_Upfield N_Downfield 15N > 250 ppm AnalyzeN->N_Downfield Res_Lactam Dominant Form: 2-PYRIDONE (Lactam) J_Large->Res_Lactam Res_Lactim Dominant Form: 2-HYDROXYPYRIDINE (Lactim) J_Small->Res_Lactim N_Upfield->Res_Lactam N_Downfield->Res_Lactim

Figure 2: Step-by-step workflow for assigning tautomeric forms based on NMR observables.

References

  • Beak, P., et al. (1980). "Displacement of Protomeric Equilibria by Self-Association: Hydroxypyridine-Pyridone and Mercaptopyridine-Thiopyridone Isomer Pairs". Journal of Organic Chemistry. Link

  • Gerega, A., et al. (2007). "Tautomeric Equilibria of Formamide and 2-Pyridone in the Gas Phase and Solution: An Ab Initio SCRF Study". Journal of Physical Chemistry A. Link

  • Wolynec, P. P. (2012). "15N-NMR Chemical Shifts of Major Chemical Families". NIST / CRC Handbook of Chemistry and Physics. Link

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles". Advances in Heterocyclic Chemistry. Link

  • Reich, H. J. (2017). "Spin-Spin Splitting: J-Coupling and Structure". University of Wisconsin Organic Chemistry Data. Link

Sources

Comparative

IR spectroscopy bands for carbonyl vs hydroxyl in pyridones

As a Senior Application Scientist, I frequently see drug development programs encounter unexpected challenges due to a fundamental misunderstanding of heterocyclic tautomerism. Pyridones (such as 2-pyridone and 4-pyridon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug development programs encounter unexpected challenges due to a fundamental misunderstanding of heterocyclic tautomerism. Pyridones (such as 2-pyridone and 4-pyridone) are ubiquitous scaffolds in medicinal chemistry. However, their physical properties, solubility, and target-binding affinities are entirely dictated by the lactam-lactim (keto-enol) equilibrium.

To accurately map this equilibrium, Fourier-Transform Infrared (FTIR) spectroscopy is the premier analytical tool. Because the functional groups involved—carbonyls (C=O), hydroxyls (O-H), and amines (N-H)—possess highly distinct dipole moment changes, they yield strong, well-separated vibrational bands. This guide provides a comprehensive, self-validating framework for comparing the solid-state and solution-phase IR profiles of pyridone tautomers.

Mechanistic Causality: Vibrational Modes of Tautomers

The tautomeric shift fundamentally rewires the hydrogen-bonding network and electron delocalization of the heterocycle, which is immediately visible in the IR spectrum:

  • The Lactam (Keto) Form: This form is characterized by a strong carbonyl (C=O) stretching frequency. In the solid state, extensive intermolecular hydrogen bonding typically red-shifts this band to ~1630–1680 cm⁻¹. The accompanying N-H stretch appears as a broad band between 3000–3300 cm⁻¹. In the solid phase, the keto form is overwhelmingly predominant, as indicated by an N-H IR stretch at 3280 cm⁻¹ and a C=O stretch at 1629 cm⁻¹ (1)[1].

  • The Lactim (Enol) Form: This form is characterized by the disappearance of the C=O band and the emergence of a hydroxyl (O-H) stretch. Because this tautomer lacks the strong intermolecular dimerization of the lactam, it is rarely the dominant solid-state species. However, in the gas phase, 4-hydroxypyridine exists exclusively in the enol form, displaying an isolated, sharp O-H stretch at 3640 cm⁻¹ (1)[1].

Quantitative Comparison of IR Vibrational Bands

The table below summarizes the critical IR band assignments used to differentiate the tautomeric states across different analytical environments.

Tautomer FormPhase / MatrixKey Functional GroupVibrational ModeWavenumber (cm⁻¹)Causality & Structural Context
Lactam (Keto) Solid (ATR-FTIR)Carbonyl (C=O)Stretch1629 – 1681Strong dipole change; red-shifted due to robust intermolecular H-bonding networks and metal coordination (2)[2].
Lactam (Keto) Solid (ATR-FTIR)Amine (N-H)Stretch3035 – 3280Broadened significantly by H-bonding; confirms the proton resides on the nitrogen (1)[1].
Lactam (Keto) Polar Solution (MeOH)Carbonyl (C=O)Stretch~1632 – 1635High dielectric constant stabilizes the polar keto form; slight blue-shift vs. solid state (1)[1].
Lactim (Enol) Gas PhaseHydroxyl (O-H)Stretch~3640Sharp, isolated peak due to the absence of intermolecular H-bonding in a vacuum (1)[1].
Mixed Clusters H-bonded (MeOH)O-H & N-HStretch3189 – 3335Complex anharmonic coupling; distinct peaks resolve for H-bonded OH and NH in specific solvent clusters (3)[3].

Experimental Workflows: A Self-Validating Approach

To ensure absolute scientific integrity, the analytical protocols chosen must prevent matrix interference and provide internal baseline validation.

Protocol 1: Solid-State Tautomer Profiling via ATR-FTIR

Objective: Identify the dominant solid-state tautomer without sample-prep artifacts. Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water presents a massive, broad O-H stretch (~3400 cm⁻¹) that completely masks the endogenous N-H or O-H bands of the pyridone. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal circumvents this artifact entirely.

  • Crystal Decontamination & Background: Clean the diamond crystal with anhydrous isopropyl alcohol.

    • Self-Validation: Run a real-time background scan. The baseline must be perfectly flat, with zero residual peaks in the critical 1600–1700 cm⁻¹ or 3000–3600 cm⁻¹ regions.

  • Sample Application: Deposit 1–2 mg of the pure pyridone powder directly onto the crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure.

    • Causality: Intimate physical contact between the crystal and the sample is mandatory for the evanescent IR wave to penetrate the solid matrix.

  • Spectral Acquisition & Correction: Acquire 32–64 scans at 4 cm⁻¹ resolution.

    • Self-Validation: Apply an ATR correction algorithm. Because the penetration depth (

      
      ) of the IR beam increases at lower wavenumbers, raw ATR spectra artificially inflate low-frequency peaks. The correction normalizes the spectrum, allowing accurate integration of the C=O vs. N-H bands.
      
Protocol 2: Solution-Phase Equilibrium Analysis via Transmission FTIR

Objective: Quantify the keto-enol ratio in varying dielectric environments. Causality: Standard protic or aliphatic solvents possess inherent O-H and C-H stretches that completely obscure the analyte. Using deuterated solvents (e.g., CD₂Cl₂, CD₃OD) shifts these solvent interferences to the "silent" C-D region (~2200 cm⁻¹), creating a clear spectroscopic window for the pyridone.

  • Solvent Blanking: Fill a CaF₂ liquid transmission cell (0.1 mm pathlength) with pure CD₂Cl₂ (non-polar) or CD₃OD (polar).

    • Self-Validation: Acquire the background spectrum. This ensures any trace moisture in the solvent is mathematically subtracted from the final sample spectrum.

  • Sample Preparation: Prepare a 15 mM solution of the pyridone derivative in the chosen deuterated solvent.

  • Acquisition: Inject the sample into the liquid cell, ensuring no air bubbles are trapped (bubbles cause severe baseline scattering).

  • Spectral Subtraction & Analysis: Acquire the spectrum.

    • Self-Validation: Monitor the baseline around 2500 cm⁻¹. A perfectly flat baseline indicates successful solvent subtraction. Integrate the area under the C=O band (~1635 cm⁻¹) versus the isolated O-H band (~3600 cm⁻¹) to determine the exact tautomeric ratio.

Analytical Decision Workflow

IR_Tautomer_Workflow A Pyridone Sample (Lactam-Lactim Equilibrium) B1 Solid-State Analysis (ATR-FTIR) A->B1 B2 Solution-Phase Analysis (Transmission FTIR) A->B2 C1 Direct Diamond ATR (Self-Validation: Background Scan) B1->C1 C2 Dissolve in CD₂Cl₂ / CD₃OD (Self-Validation: Solvent Subtraction) B2->C2 D1 Dominant Keto Form C=O (~1630 cm⁻¹) N-H (~3100 cm⁻¹) C1->D1 D2 Solvent-Dependent Mixture Polar: Favors Keto Non-Polar: Favors Enol C2->D2 D2->D1 Polar E1 Enol Detection O-H (~3640 cm⁻¹) C=N (~1590 cm⁻¹) D2->E1 Non-Polar

Workflow for determining pyridone tautomeric equilibrium using FTIR spectroscopy.

References

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation White Rose eTheses Online 1

  • Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis The Journal of Physical Chemistry A - ACS Publications 3

  • Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One MDPI 2

Sources

Validation

Advanced LC-MS/MS Fragmentation Guide: 3-amino-6-methoxypyridin-2(1H)-one

Executive Summary 3-amino-6-methoxypyridin-2(1H)-one (CAS: 86109-77-5) is a critical scaffold in the synthesis of kinase inhibitors, particularly for Monopolar Spindle 1 (MPS1) and Aurora kinases . Its amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-amino-6-methoxypyridin-2(1H)-one (CAS: 86109-77-5) is a critical scaffold in the synthesis of kinase inhibitors, particularly for Monopolar Spindle 1 (MPS1) and Aurora kinases . Its amphoteric nature and specific substitution pattern present unique challenges in LC-MS analysis, particularly when distinguishing it from synthetic regioisomers like 3-amino-4-methoxypyridin-2(1H)-one.

This guide provides a structural mechanistic analysis of its fragmentation, a comparative framework for isomer differentiation, and a validated method development protocol.

Structural Basis of Fragmentation

The fragmentation of 3-amino-6-methoxypyridin-2(1H)-one ([M+H]⁺ = 141.06 Da) is governed by the stability of the pyridinone ring and the lability of its exocyclic substituents.

Key Fragmentation Pathways
  • Primary Pathway (Ring Contraction): The most energetically favorable pathway for pyridinones is the expulsion of carbon monoxide (CO, 28 Da). This is characteristic of the lactam functionality.

  • Secondary Pathway (Amine Loss): The primary amine at position 3 facilitates the neutral loss of ammonia (NH₃, 17 Da), generating a cation at m/z 124.

  • Tertiary Pathway (Methoxy Radical Loss): The methoxy group at position 6 can undergo homolytic cleavage, losing a methyl radical (CH₃•, 15 Da) to form a radical cation, or heterolytic loss of formaldehyde (CH₂O, 30 Da) depending on the collision energy (CE).

Mechanistic Visualization

The following diagram illustrates the predicted fragmentation tree based on ESI-MS/MS principles for substituted pyridinones.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 141 (C6H9N2O2+) Frag_NH3 [M+H - NH3]+ m/z 124 (Amine Loss) M_H->Frag_NH3 -17 Da (NH3) Frag_CO [M+H - CO]+ m/z 113 (Ring Contraction) M_H->Frag_CO -28 Da (CO) Frag_CH3 [M+H - CH3•]+. m/z 126 (Radical Cation) M_H->Frag_CH3 -15 Da (CH3•) Frag_CO_NH3 m/z 96 (Combined Loss) Frag_NH3->Frag_CO_NH3 -28 Da (CO) Frag_CO->Frag_CO_NH3 -17 Da (NH3) Frag_Deep m/z 68 (Ring Opening) Frag_CO_NH3->Frag_Deep -28 Da (CO)

Caption: Predicted ESI-MS/MS fragmentation pathway of 3-amino-6-methoxypyridin-2(1H)-one showing primary neutral losses.

Comparative Analysis: Distinguishing Regioisomers

A common analytical challenge is distinguishing the target compound from its regioisomer, 3-amino-4-methoxypyridin-2(1H)-one . While they share the same precursor mass (m/z 141), their fragmentation kinetics differ due to the position of the methoxy group relative to the ring nitrogen.

Diagnostic Comparison Table
Feature3-amino-6-methoxypyridin-2(1H)-one (Target)3-amino-4-methoxypyridin-2(1H)-one (Isomer)Mechanistic Rationale
Retention Time (RT) Earlier Eluting (Typical on C18)Later ElutingThe 6-methoxy group is adjacent to the ring nitrogen, increasing steric hindrance and reducing polarity compared to the 4-methoxy position.
m/z 126 Intensity HighLow / AbsentThe 6-methoxy group can stabilize a radical cation via resonance with the ring nitrogen more effectively than the 4-position.
m/z 113 (CO Loss) DominantModerateCO loss is universal, but the 4-methoxy isomer often favors sequential losses due to electronic symmetry.
m/z 109 (MeOH Loss) LowModerateLoss of neutral methanol (32 Da) is often more favorable when the methoxy group is less sterically crowded.
Isomer Differentiation Workflow

To confidently identify the correct isomer in a mixture, use the following logic flow:

IsomerWorkflow Start Sample Injection (m/z 141.06) CheckRT Check Retention Time (vs. Standard) Start->CheckRT MS2 Acquire MS/MS (CE 20-35 eV) CheckRT->MS2 Ratio Calculate Ratio: m/z 126 : m/z 113 MS2->Ratio Result6 High Ratio (>0.5) Target: 6-Methoxy Ratio->Result6 Radical Stable Result4 Low Ratio (<0.2) Isomer: 4-Methoxy Ratio->Result4 CO Loss Dominant

Caption: Decision tree for distinguishing 6-methoxy and 4-methoxy regioisomers using MS/MS intensity ratios.

Experimental Protocol: Method Development

This protocol is designed to be self-validating. It ensures that the observed fragmentation is authentic and not an artifact of in-source decay.

LC-MS/MS Conditions
  • Column: C18 Fused-Core (e.g., Ascentis Express or similar), 2.7 µm, 2.1 x 50 mm.

    • Why: Fused-core particles provide high resolution at lower backpressures, essential for separating hydrophilic pyridinone isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 30% B over 5 minutes. (Pyridinones are polar; shallow gradient required).

  • Ionization: ESI Positive Mode.

Step-by-Step Optimization
  • Infusion Analysis:

    • Prepare a 1 µg/mL standard solution in 50:50 A:B.

    • Infuse directly at 10 µL/min.

    • Validation Step: Verify the precursor [M+H]⁺ at m/z 141.06. If m/z 163 (Na⁺ adduct) is dominant, add 5mM Ammonium Formate to the mobile phase to protonate the amine.

  • Breakdown Curve Generation:

    • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

    • Goal: Identify the CE where the precursor intensity is 10% of the base peak. This is usually the optimal energy for generating diagnostic fragments (typically 25-35 eV for this scaffold).

  • Chromatographic Separation:

    • Inject the target and suspected isomer standards separately, then as a mixture.

    • Success Criterion: Baseline separation (Resolution > 1.5) is required. If co-elution occurs, switch to a Phenyl-Hexyl column, which offers alternative selectivity for aromatic isomers.

References

  • National Center for Biotechnology Information. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PubChem. Retrieved from [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research. Retrieved from [Link]

Comparative

Comparative Reactivity Profile: 3-Amino vs. 3-Nitro Pyridine Derivatives

[1] Executive Summary: The Electronic Tug-of-War In the design of bioactive heterocycles, the pyridine ring presents a unique paradox: it is π-deficient (electron-poor) yet possesses a basic nitrogen lone pair.[1] Substi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Electronic Tug-of-War

In the design of bioactive heterocycles, the pyridine ring presents a unique paradox: it is π-deficient (electron-poor) yet possesses a basic nitrogen lone pair.[1] Substituting the ring at the 3-position (meta) with either an electron-donating group (3-Amino) or an electron-withdrawing group (3-Nitro) creates two distinct reactivity landscapes that are often orthogonal to one another.

This guide objectively compares the performance of 3-aminopyridine (3-AP) and 3-nitropyridine (3-NP). While 3-NP acts as an "electrophilic sink" ideal for nucleophilic functionalization, 3-AP acts as a "nucleophilic pump" (when properly managed), activating the ring for electrophilic substitution.

Electronic Profiling & Physicochemical Properties[1]

The fundamental difference lies in how these substituents interact with the pyridine ring's intrinsic dipole. The pyridine nitrogen naturally pulls density away from the ring carbons.[2]

Table 1: Physicochemical Comparison
Feature3-Aminopyridine (3-AP)3-Nitropyridine (3-NP)Mechanistic Driver
Electronic Effect Strong Donor (+R) Strong Withdrawer (-I, -M) Resonance vs. Induction
Ring Nature Activated (relative to pyridine)Strongly Deactivated

-electron density
Basicity (pKa of

)
6.0 (More basic than Pyridine)0.8 (Non-basic)Lone pair availability
H-Bonding Donor & AcceptorAcceptor onlySolvation/Binding
Stability Oxidation-sensitive (N-oxide/tar)High thermal stabilityRedox potential

Expert Insight:

  • 3-AP: The amino group pushes electron density into the ring via resonance (+R), overcoming the inductive withdrawal of the ring nitrogen. This raises the pKa (approx. 6.0) compared to unsubstituted pyridine (5.2).

  • 3-NP: The nitro group reinforces the electron deficiency of the ring.[3] With a pKa near 0.8, 3-NP effectively does not protonate under standard organic reaction conditions, keeping the pyridine nitrogen available as a weak H-bond acceptor but a poor nucleophile.

Electrophilic Aromatic Substitution (EAS)[5]

This is the primary differentiator. Pyridine itself is notoriously sluggish in EAS.

3-Aminopyridine: The "Trojan Horse" Challenge

The amino group activates the ring, theoretically directing incoming electrophiles to the ortho (C2) and para (C6) positions relative to itself.

  • The Problem: In the acidic media required for most EAS (e.g., nitration, sulfonation), the amino group protonates to form an ammonium salt (

    
    ). This turns the strongest activator into a strong deactivator, halting the reaction or forcing meta-substitution.
    
  • The Solution: Protection (e.g., acetylation to 3-acetamidopyridine) or using non-acidic reagents (e.g., NBS for bromination).

3-Nitropyridine: The "Dead End"

The nitro group deactivates an already electron-poor ring.[3] Standard EAS (Friedel-Crafts, Nitration) fails completely or requires forcing conditions (oleum, >200°C) that result in low yields (<15%) and decomposition.

Comparative Data: Bromination Efficiency
SubstrateReagent/ConditionsMajor ProductYieldNotes
3-AP

/ HBr / acetic acid
2,6-dibromo-3-aminopyridine~80%Over-bromination is common due to high activation.
3-AP NBS / DMF (Mild)2-bromo-3-aminopyridine 92% Recommended route. Controlled mono-substitution.
3-NP

/

/ Heat
No Reaction / Tar0%Ring is too electron-deficient.

Nucleophilic Aromatic Substitution ( Ar)[6][7][8][9]

Here, the roles reverse. The electron deficiency that plagues 3-NP in EAS becomes its greatest asset in


Ar.
3-Nitropyridine: The Vicarious Activator

The nitro group at C3 activates the C2 and C4 positions for nucleophilic attack.[3] While classic


Ar usually requires a leaving group (like a halogen), 3-NP can undergo Vicarious Nucleophilic Substitution (VNS)  or oxidative amination (Chichibabin type).
  • Mechanism: The nucleophile adds to the ring (usually C2 or C6), forming a Meisenheimer complex stabilized by the nitro group and the ring nitrogen.[4]

3-Aminopyridine: The Resistant Substrate

The electron-rich nature of the amino-substituted ring repels nucleophiles.


Ar reactions on 3-AP are kinetically forbidden unless the ring is activated by N-oxidation or quaternization.

Experimental Protocols

Protocol A: Regioselective Bromination of 3-Aminopyridine

Target: 2-bromo-3-aminopyridine (Scaffold for Suzuki Couplings)

Rationale: Using N-Bromosuccinimide (NBS) avoids the generation of


, preventing the protonation of the amine and maintaining the activating +R effect.
  • Setup: Charge a round-bottom flask with 3-aminopyridine (1.0 eq) and Acetonitrile (0.1 M concentration).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and di-bromination.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with water (x2) and brine.

  • Purification: Flash chromatography (SiO2). The 2-bromo isomer elutes first (less polar due to intramolecular H-bonding).

Protocol B: Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine

Target: Functionalization at C6

Rationale: Direct alkylation of electron-deficient heterocycles without a halogen leaving group.

  • Reagents: 3-Nitropyridine (1.0 eq), Chloromethyl phenyl sulfone (1.1 eq), t-BuOK (2.5 eq).

  • Solvent: Dry THF or DMF at -78°C.

  • Mechanism: The carbanion attacks C6. The leaving group (Cl) is on the nucleophile, not the ring. Base-induced elimination restores aromaticity.

  • Outcome: Yields 6-(phenylsulfonylmethyl)-3-nitropyridine, a versatile intermediate.

Visualizing the Reactivity Landscape

The following diagrams illustrate the divergent pathways and electronic logic described above.

Diagram 1: Electronic Push-Pull & Regioselectivity

This diagram maps the preferred sites of attack based on the substituent.

ReactivityMap Pyridine Pyridine Core (Electron Deficient) Sub3Amino 3-Amino Substitution (Electron Donor +R) Pyridine->Sub3Amino Functionalization Sub3Nitro 3-Nitro Substitution (Electron Withdrawer -I) Pyridine->Sub3Nitro Functionalization EAS_Path EAS Susceptibility: HIGH (Activated) Target: C2 (Ortho) Sub3Amino->EAS_Path Directs Electrophiles Problem Challenge: Acidic media protonates Amine -> Deactivation Sub3Amino->Problem In Acid Sub3Nitro->EAS_Path Inert/Fails SNAr_Path SNAr Susceptibility: HIGH (Activated) Target: C2 / C6 Sub3Nitro->SNAr_Path Directs Nucleophiles

Caption: Divergent reactivity profiles. 3-Amino activates the ring for Electrophilic Substitution (EAS), while 3-Nitro activates it for Nucleophilic Substitution (SNAr).

Diagram 2: Synthetic Workflow for Drug Scaffolds

A decision tree for selecting the right starting material based on the desired final derivative.

SynthesisWorkflow Start Target Molecule? RouteA C2-Halogenated Amine (e.g., Kinase Inhibitor) Start->RouteA RouteB C6-Alkylated Nitro (e.g., Metabolic Stable Core) Start->RouteB StepA1 Start: 3-Aminopyridine RouteA->StepA1 StepB1 Start: 3-Nitropyridine RouteB->StepB1 StepA2 Reaction: NBS/DMF (Mild Halogenation) StepA1->StepA2 StepA3 Product: 2-Bromo-3-aminopyridine StepA2->StepA3 StepB2 Reaction: Vicarious Nucleophilic Subst. (Sulfone carbanion) StepB1->StepB2 StepB3 Product: 6-Alkyl-3-nitropyridine StepB2->StepB3

Caption: Strategic selection of starting material. 3-AP is preferred for ortho-halogenation; 3-NP is preferred for carbon-carbon bond formation via nucleophilic attack.

References

  • Physicochemical Properties of Aminopyridines

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 937, 3-Aminopyridine.
    • URL:[Link]

  • Reactivity of Nitropyridines (VNS and SNAr)

    • Source: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[5] Accounts of Chemical Research.

    • URL:[Link]

  • pKa Prediction and Measurement in Pyridines

    • Source: Rippel, R. A., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Physical Chemistry A.
    • URL:[Link]

  • Synthesis of 3-Aminopyridine via Reduction

    • Source: Organic Chemistry Portal. Reduction of Nitro Compounds.[3][6]

    • URL:[Link]

  • Source: Canibano, V., et al. (2001).

Sources

Validation

UV-Vis absorption spectra of methoxy-substituted pyridones

UV-Vis Absorption Spectra of Methoxy-Substituted Pyridones: A Comparative Guide for Photophysical Profiling The Photophysical Landscape of Methoxy-Pyridones Methoxy-substituted pyridones are highly versatile scaffolds ut...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of Methoxy-Substituted Pyridones: A Comparative Guide for Photophysical Profiling

The Photophysical Landscape of Methoxy-Pyridones

Methoxy-substituted pyridones are highly versatile scaffolds utilized in drug development, natural product synthesis, and the design of advanced photophysical materials such as fluorescent probes and thermally activated delayed fluorescence (TADF) emitters[1]. While unsubstituted 2-pyridones typically exhibit low-energy absorption bands in the 280–300 nm region, introducing a methoxy (–OCH₃) group fundamentally alters the molecule's electronic architecture.

Electronic Causality: The oxygen atom in the methoxy group acts as a strong electron donor. By conjugating its lone electron pairs with the electron-deficient pyridone


-system, the methoxy group raises the energy level of the Highest Occupied Molecular Orbital (HOMO)[1]. This effectively narrows the HOMO-LUMO band gap, resulting in a predictable bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted analogs. Furthermore, the position of the methoxy group (e.g., N-methoxy vs. 4-methoxy) dictates the degree of resonance stabilization, leading to distinct spectral signatures[2].

G S0 Ground State (S0) Pyridone Core S1 Excited State (S1) Narrowed Gap S0->S1 UV Absorption (280-300 nm) Methoxy Methoxy Group (Electron Donor) Methoxy->S1 Raises HOMO Energy Shift Bathochromic Shift (Red Shift in UV-Vis) S1->Shift Lower Energy Transition

Electronic transition mechanism showing how methoxy-substitution narrows the HOMO-LUMO gap.

Comparative UV-Vis Spectral Data

The absorption profile of a methoxy-pyridone is heavily dependent on the substitution pattern and the solvent environment. Polar protic solvents often stabilize the excited state, leading to further bathochromic shifts for


 transitions, while also influencing the tautomeric equilibrium between pyridone and hydroxypyridine forms[2].

Below is a comparative analysis of quantitative UV-Vis absorption maxima (


) across different methoxy-pyridone classes.
Compound ClassRepresentative MoleculeSolvent

(nm)
Key Electronic Transition
N-Methoxypyridone 11S-Hydroxy-1-methoxyfusaricideMethanol202, 260

(Blue-shifted due to N–O bond sterics)[3]
4-Methoxy-2-pyridone Ricinine (3-cyano-4-methoxy-N-methyl-2-pyridone)Methanol219, 316

and

(Red-shifted)[4]
4-Methoxymethyl-2-pyridone 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileEthanol~332Push-pull Intramolecular Charge Transfer (ICT)[5]
Unsubstituted 2-Pyridone 2-Pyridone (Reference Baseline)Methanol~290–300

Note: N-substituted derivatives (like N-methoxypyridones) are locked in the keto form, providing a stable, predictable absorption profile free from tautomeric interference[2].

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure high-fidelity spectral data for methoxy-pyridones, researchers must account for concentration-dependent artifacts (such as


 stacking or excimer formation) and solvent impurities. The following step-by-step methodology incorporates a self-validating Beer-Lambert linearity check to guarantee the integrity of the acquired data.

Step 1: Solvent Preparation and Dual-Beam Baseline Correction

  • Action: Utilize strictly spectroscopic-grade solvents (e.g., Methanol or Acetonitrile). Fill two matched 1 cm path-length quartz cuvettes with the pure solvent. Run a baseline correction scan from 200 nm to 600 nm.

  • Causality: Trace organic impurities in lower-grade solvents absorb heavily in the 250–300 nm range, which will artificially mask the critical low-energy absorption bands of the pyridone core.

Step 2: Serial Dilution for Linearity Verification (Self-Validation)

  • Action: Prepare a primary stock solution of the methoxy-pyridone at

    
     M. Create a precise dilution series: 
    
    
    
    M,
    
    
    M, and
    
    
    M. Measure the absorbance at the expected
    
    
    for each concentration.
  • Causality: Pyridones possess flat, aromatic geometries that are highly prone to intermolecular

    
     stacking at high concentrations, which distorts the absorption curve. Plotting Absorbance vs. Concentration must yield a strictly linear relationship (
    
    
    
    ). If the curve flattens at higher concentrations, aggregation is occurring, and the sample must be further diluted to obey the Beer-Lambert law (
    
    
    ).

Step 3: Spectral Acquisition and Peak Picking

  • Action: Scan the validated

    
     M sample from 200 nm to 600 nm at a scan rate of 200 nm/min with a slit width of 1 nm.
    
  • Causality: This specific wavelength range captures both the high-energy

    
     transitions (typically < 250 nm) and the critical low-energy 
    
    
    
    /
    
    
    transitions (> 300 nm) that define the push-pull nature of the methoxy-pyridone system.

Workflow Prep 1. Sample Preparation 10^-5 M in Spectroscopic Solvent Baseline 2. Baseline Correction Dual-Beam Solvent Blanking Prep->Baseline Measure 3. UV-Vis Measurement Scan 200-600 nm Baseline->Measure Validate 4. Self-Validation Beer-Lambert Linearity Check Measure->Validate Analyze 5. Data Analysis Peak Picking & Extinction Coeff. Validate->Analyze

Self-validating UV-Vis spectroscopy workflow for methoxy-substituted pyridones.

References

  • [1] Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Publishing. URL:

  • [3] A New N-methoxypyridone from the Co-Cultivation of Hawaiian Endophytic Fungi Camporesia sambuci FT1061 and Epicoccum sorghinum FT1062 - MDPI. URL:

  • [2] Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials - NII. URL:

  • [5] Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. URL:

  • [4] Ricinine | 524-40-3 - Benchchem. URL:

Sources

Comparative

Benchmarking 3-amino-6-methoxypyridin-2(1H)-one: A Comparative Guide to Privileged Scaffolds in Kinase Inhibition

Introduction: The Quest for Superior Scaffolds in Targeted Therapy The landscape of modern drug discovery is profoundly shaped by the pursuit of targeted therapies, with protein kinase inhibitors standing as a pillar of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Scaffolds in Targeted Therapy

The landscape of modern drug discovery is profoundly shaped by the pursuit of targeted therapies, with protein kinase inhibitors standing as a pillar of precision medicine, particularly in oncology. The efficacy of these inhibitors is intrinsically linked to their core chemical architecture, or scaffold, which dictates their binding affinity, selectivity, and overall drug-like properties. Among the myriad of heterocyclic structures exploited in medicinal chemistry, the pyridinone core has emerged as a "privileged scaffold," demonstrating a remarkable capacity to interact with a diverse range of biological targets.[1]

This guide provides an in-depth comparative analysis of the 3-amino-6-methoxypyridin-2(1H)-one scaffold, a key exemplar of the pyridinone class. We will benchmark its performance against other prominent heterocyclic scaffolds that have proven their mettle in the realm of kinase inhibition: indazole , quinoline , pyrimidine , and thieno[3,2-d]pyrimidine .

Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive, data-driven resource to inform scaffold selection and optimization strategies. This guide will dissect the biological activity, selectivity, and key physicochemical properties of these scaffolds, supported by detailed experimental protocols for their evaluation.

The Contenders: A Glimpse into the Architectures of Kinase Inhibition

The selection of a core scaffold is a critical decision in the design of a kinase inhibitor. It provides the foundational structure upon which functional groups are appended to achieve desired potency and selectivity. Here, we introduce the scaffolds under comparison.

2.1. 3-amino-6-methoxypyridin-2(1H)-one: The Versatile Pyridinone

The 3-amino-6-methoxypyridin-2(1H)-one scaffold is a member of the 2-pyridone class of heterocycles. Its structure is characterized by a six-membered ring containing a nitrogen atom and a carbonyl group, with an amino group at the 3-position and a methoxy group at the 6-position. This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, enabling it to engage in a variety of interactions with biological targets.[2] Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1]

2.2. Indazole: The ATP-Mimicking Powerhouse

The indazole scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It is widely recognized as a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the purine ring of ATP, the natural substrate for kinases. This structural mimicry allows indazole-based compounds to act as competitive inhibitors, binding to the ATP-binding pocket of a wide array of protein kinases.[3]

2.3. Quinoline: A Staple in Kinase Inhibition

Quinoline is a fused heterocyclic system composed of a benzene ring fused to a pyridine ring. Its rigid, planar structure and the presence of a nitrogen atom make it a versatile scaffold for interacting with the hinge region of the kinase ATP-binding site. Numerous FDA-approved kinase inhibitors and clinical candidates incorporate the quinoline core, attesting to its significance in medicinal chemistry.[4][5]

2.4. Pyrimidine: The Privileged Core of Many Approved Drugs

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is arguably one of the most successful scaffolds in the history of kinase inhibitor development.[6] Its ability to form key hydrogen bonds with the kinase hinge region, coupled with its amenability to chemical modification at multiple positions, has led to the development of a multitude of FDA-approved drugs for various cancers.[7]

2.5. Thieno[3,2-d]pyrimidine: A Scaffold for Selective Inhibition

The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocycle composed of a thiophene ring fused to a pyrimidine ring. This scaffold has been successfully employed in the design of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) family.[8] Its unique electronic properties and three-dimensional shape allow for the development of inhibitors with distinct selectivity profiles.

Head-to-Head Comparison: Biological Activity and Selectivity

The potency and selectivity of a kinase inhibitor are paramount for its therapeutic efficacy and safety. Here, we present a comparative analysis of the biological activity of representative compounds from each scaffold against a panel of clinically relevant kinases. The half-maximal inhibitory concentration (IC50) is used as a standard measure of potency, with lower values indicating greater inhibitory activity.

3.1. Methodology

The IC50 values presented in the following table are collated from various peer-reviewed publications. It is important to note that for the 3-amino-6-methoxypyridin-2(1H)-one scaffold, specific data for kinase inhibition is limited in the public domain. Therefore, data from closely related pyridinone and pyridopyrazinone derivatives are included to provide a representative profile. This is a limitation that should be considered when interpreting the data. The comparator scaffolds are represented by well-characterized inhibitors.

3.2. Comparative IC50 Data

ScaffoldRepresentative Compound(s)Target KinaseIC50 (nM)Reference(s)
Pyridinone Derivative Pyridopyrazinone DerivativePDE50.31[2]
Pyridone DerivativePIM-1-[9]
Indazole Indazole DerivativeJNK13[10]
Indazole DerivativeJNK220[10]
Indazole-based GSK-3 InhibitorGSK-3β4[11]
Indazole-based PLK4 InhibitorPLK4< 0.1[12]
Quinoline Quinoline DerivativeRIP21[13]
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN314[14]
Quinoline DerivativeGAK1.3[15]
Pyrimidine Pyrimidine-based InhibitorJNK13[10]
Pyrimidine-based InhibitorJNK220[10]
Pyrazolo[3,4-d]pyrimidinec-Src3140[16]
Pyrazolo[3,4-d]pyrimidineAbl440[16]
Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine DerivativeRIPK211[17]
Thieno[3,2-d]pyrimidine DerivativeVEGFR-2230[8]
Thieno[3,2-d]pyrimidine DerivativeBTK-[8]

3.3. Discussion of Biological Activity and Selectivity

The presented data highlights the potent inhibitory activities achievable with all the benchmarked scaffolds, often in the low nanomolar range.

  • Pyridinone derivatives have shown remarkable potency, particularly as PDE5 inhibitors. While specific kinase data for the 3-amino-6-methoxypyridin-2(1H)-one scaffold is sparse, the broader class of pyridinones and related structures are known to be effective PIM-1 kinase inhibitors.[9]

  • Indazole-based inhibitors demonstrate exceptional potency against a range of kinases, including JNKs, GSK-3β, and PLK4, with some compounds exhibiting sub-nanomolar IC50 values.[10][11][12] The ability of the indazole scaffold to mimic ATP contributes to its broad applicability.

  • Quinoline derivatives also exhibit potent, low nanomolar inhibition against kinases such as RIP2 and PKN3.[13][14] The rigid nature of the quinoline core allows for precise orientation of substituents to achieve high affinity.

  • Pyrimidine-based inhibitors are well-established as potent kinase inhibitors, with examples showing low nanomolar IC50 values against JNKs.[10] The pyrazolo[3,4-d]pyrimidine subclass has been successfully developed as dual c-Src/Abl inhibitors.[16]

  • Thieno[3,2-d]pyrimidine derivatives have proven effective in targeting kinases like RIPK2 and VEGFR-2 with high potency.[8][17] This scaffold offers opportunities for developing inhibitors with unique selectivity profiles.

The selectivity of these scaffolds is highly dependent on the nature and position of their substituents. A comprehensive kinase panel screening is essential to fully characterize the selectivity profile of any new inhibitor.

Beyond Potency: Physicochemical Properties and ADME Profiles

A potent inhibitor is only a viable drug candidate if it possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In this section, we compare the key physicochemical and ADME parameters of the different scaffolds.

4.1. The Importance of Drug-Likeness

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability and metabolic stability. Key parameters include molecular weight (MW), lipophilicity (cLogP), aqueous solubility, membrane permeability, and metabolic stability.

4.2. Comparative Physicochemical and ADME Data

ScaffoldRepresentative Compound(s)MW ( g/mol )cLogPAqueous SolubilityPermeabilityMetabolic Stability (t½, min)Reference(s)
Pyridinone Derivative Pyridopyrimidine Derivatives-0-3-High (predicted)-[18][19]
Indazole Indazole-based GSK-3 Inhibitor-1.06---[11]
Indole/Indazole-aminopyrimidines--GoodGoodGood[10]
Quinoline Quinoline Derivatives308-3671.6-2.68-High (GI absorption)-[20]
Pyrimidine Pyrazolo[3,4-d]pyrimidines--SuboptimalExcellentHigh[21]
Pyrido[2,3-d]pyrimidines-----[21]
Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Derivatives382-458-Low (predicted)Low (GI absorption)-[15]

4.3. Discussion of ADME Profiles

  • Pyridinone derivatives , such as pyridopyrimidines, are predicted to have good oral bioavailability with high gastrointestinal absorption and fall within a favorable lipophilicity range.[18][19]

  • Indazole-based inhibitors can be optimized to possess excellent physicochemical properties, as exemplified by a GSK-3 inhibitor with a low cLogP of 1.06.[11] Furthermore, indole/indazole-aminopyrimidines have been developed with good overall pharmacokinetic profiles.[10]

  • Quinoline derivatives generally exhibit good drug-like properties, with molecular weights and lipophilicity values falling within the desired ranges for oral bioavailability.[20]

  • Pyrimidine-based scaffolds , such as pyrazolo[3,4-d]pyrimidines, often exhibit a trade-off between high permeability and metabolic stability on one hand, and poor aqueous solubility on the other, which can present a formulation challenge.[21]

  • Thieno[3,2-d]pyrimidine derivatives can have higher molecular weights and may face challenges with gastrointestinal absorption and solubility, requiring careful optimization of their physicochemical properties.[15]

Experimental Protocols: The Foundation of Reliable Data

The generation of robust and reproducible data is the bedrock of any comparative analysis. This section provides detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitors.

5.1. LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for measuring the binding of inhibitors to the ATP site of a kinase.[22]

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor® 647, the FRET acceptor. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[22]

Experimental Workflow:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation & Detection A Prepare 4X Test Compound Dilution Series D Add 4 µL of 4X Test Compound A->D B Prepare 2X Kinase/Eu-Antibody Mixture E Add 8 µL of 2X Kinase/Eu-Antibody Mixture B->E C Prepare 4X Tracer Solution F Add 4 µL of 4X Tracer Solution C->F D->E E->F G Incubate for 1 hour at RT F->G H Read Plate on TR-FRET Reader G->H I Calculate Emission Ratio & Determine IC50 H->I

Caption: Workflow for a LanthaScreen® TR-FRET kinase binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound at 4X the final desired concentration in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[22]

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer. The optimal concentrations of kinase and antibody should be predetermined.[22]

  • Tracer Preparation: Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer. The optimal tracer concentration should be close to its Kd for the kinase.[23]

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound dilutions, followed by 8 µL of the 2X kinase/antibody mixture.[22]

  • Initiation of Binding: Add 4 µL of the 4X tracer solution to initiate the binding reaction.[22]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[22]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[7]

  • Data Analysis: Calculate the emission ratio (acceptor emission / donor emission). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

5.2. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[24]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[24]

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat with Compound Dilutions B->C D Incubate for Desired Time (e.g., 72h) C->D E Add MTT Reagent (0.5 mg/mL final) D->E F Incubate for 4 hours at 37°C E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Landscape of Kinase Inhibition

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows.

6.1. A Representative Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling cascade, a common target for the scaffolds discussed in this guide.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Indazole Quinoline, Indazole, Pyrimidine Scaffolds Quinoline_Indazole->RTK Thieno_Pyrimidine Thieno[3,2-d]pyrimidine Scaffold Thieno_Pyrimidine->PI3K

Caption: A simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for kinase inhibitors.

Conclusion: Informed Scaffold Selection for Future Drug Discovery

This comprehensive guide has benchmarked the 3-amino-6-methoxypyridin-2(1H)-one scaffold against a panel of well-established heterocyclic scaffolds in the context of kinase inhibition. Our analysis reveals that while all the discussed scaffolds—pyridinone, indazole, quinoline, pyrimidine, and thieno[3,2-d]pyrimidine—can yield highly potent kinase inhibitors, they each possess a unique profile of biological activity, selectivity, and drug-like properties.

The 3-amino-6-methoxypyridin-2(1H)-one scaffold and its relatives represent a versatile and promising platform for the development of novel therapeutics. While more specific data on its kinase inhibitory profile is needed, its favorable predicted ADME properties make it an attractive starting point for medicinal chemistry campaigns.

The indazole and pyrimidine scaffolds remain the gold standard for ATP-competitive kinase inhibition, with a proven track record of producing successful drugs. The quinoline scaffold continues to be a reliable choice for potent inhibitors, while the thieno[3,2-d]pyrimidine scaffold offers opportunities for achieving unique selectivity profiles.

Ultimately, the choice of scaffold will depend on the specific therapeutic target, the desired selectivity profile, and the overall drug development strategy. By providing a data-driven comparison and detailed experimental protocols, this guide aims to empower researchers to make more informed decisions in their quest for the next generation of targeted therapies.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). National Center for Biotechnology Information. [Link]

  • Gong, L., Han, X., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3565-3569. [Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (2019). ACS Medicinal Chemistry Letters, 10(11), 1541-1547. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). European Journal of Medicinal Chemistry, 301, 117932. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Scientific Reports. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Arkivoc. [Link]

  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. (2022, December 22). Journal of Medicinal Chemistry. [Link]

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2025, December 31). Karbala Journal of Pharmaceutical Sciences. [Link]

  • Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations. (2022, August 30). Molecules. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.). Marmara Pharmaceutical Journal. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025, March 14). European Journal of Medicinal Chemistry, 290, 117248. [Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits. (n.d.). Sino Biological. [Link]

  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025, November 5). European Journal of Medicinal Chemistry, 305, 117932. [Link]

  • The discovery of novel, potent and selective PDE5 inhibitors. (2009, September 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022, February 20). Cancers. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). Annals of the Romanian Society for Cell Biology. [Link]

  • The predicted PDE5 IC50 values of the test set (series A-H) in nM. (n.d.). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. [Link]

  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (n.d.). Pharmaceuticals. [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025, December 12). Scientific Reports. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). RSC Medicinal Chemistry. [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters, 9(10), 1042-1047. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021, July 15). Bioorganic Chemistry. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). Molecules. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009, August 15). Bioorganic & Medicinal Chemistry. [Link]

  • Chemical structures of some thieno[3,2-d]pyrimidines. (n.d.). ResearchGate. [Link]

  • Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. (2022, April 1). ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). Current Drug Metabolism. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers in Oncology. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). Journal of Medicinal Chemistry. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023, January 30). Molecules. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2019, December 19). ResearchGate. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23). ResearchGate. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021, December 26). Molecules. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. (2025, June 5). European Journal of Medicinal Chemistry, 295, 117521. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). Future Journal of Pharmaceutical Sciences. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (n.d.). SciSpace. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-6-methoxypyridin-2(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Amino-6-methoxypyridin-2(1H)-one 3-Amino-6-methoxypyridin-2(1H)-one (CAS: 86109-77-5), which frequently tautomerizes to 3-amino-6-methoxypyridin-2-ol, is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Amino-6-methoxypyridin-2(1H)-one

3-Amino-6-methoxypyridin-2(1H)-one (CAS: 86109-77-5), which frequently tautomerizes to 3-amino-6-methoxypyridin-2-ol, is a specialized heterocyclic building block widely utilized in drug discovery and medicinal chemistry[1]. Because it contains both amine and methoxy functional groups on a pyridinone scaffold, its disposal requires strict adherence to environmental regulations to prevent ecological toxicity.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, accumulation, and final disposal of this compound, grounded in the EPA’s Resource Conservation and Recovery Act (RCRA) standards[2].

Part 1: Chemical Waste Profiling and Causality

Before initiating disposal, laboratory personnel must understand why specific protocols are necessary. This ensures a culture of safety rather than blind compliance.

  • Chemical Nature: As a nitrogen-containing aromatic heterocycle, 3-Amino-6-methoxypyridin-2(1H)-one exhibits potential aquatic toxicity and can form hazardous combustion byproducts (such as nitrogen oxides, NOx) if improperly destroyed.

  • RCRA Classification: It is classified as a non-halogenated organic hazardous waste. It must never be disposed of in regular trash or sewer systems. The EPA mandates a "cradle-to-grave" management system for such chemicals to prevent environmental contamination[2].

  • Regulatory Framework: Depending on your institution's waste generation volume, disposal falls under standard RCRA guidelines (e.g., 90-day limits for Large Quantity Generators) or EPA Subpart K regulations tailored for academic and research laboratories[3][4].

Part 2: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: you cannot proceed to the next step without satisfying the safety and documentation requirements of the previous one.

Step 1: Point-of-Generation Segregation
  • Action: Isolate 3-Amino-6-methoxypyridin-2(1H)-one waste from halogenated solvents, strong oxidizers, and aqueous waste streams[3].

  • Causality: Mixing this compound with strong oxidizers can trigger dangerous exothermic reactions. Furthermore, mixing non-halogenated organics with halogenated waste unnecessarily increases the cost and complexity of final disposal, as halogenated waste requires specialized incineration scrubbers[5].

Step 2: Container Selection and Preparation
  • Action: Select a High-Density Polyethylene (HDPE) or amber glass carboy. Ensure the container is equipped with a secure, leak-proof, PTFE-lined cap[3].

  • Causality: HDPE and glass are chemically inert to pyridinones and organic amines, preventing container degradation. A PTFE-lined cap ensures that any volatile co-solvents used alongside the compound do not escape into the laboratory atmosphere, satisfying OSHA mandates for secure closures[3].

Step 3: Labeling and Documentation (Self-Validating Checkpoint)
  • Action: Affix a standardized Hazardous Waste label before introducing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," list the full chemical name ("3-Amino-6-methoxypyridin-2(1H)-one"), and indicate the primary hazard (e.g., "Toxic / Irritant")[4].

  • Causality: The National Research Council and EPA guidelines mandate that waste must be accumulated under strict laboratory personnel control with clear documentation[3]. Unlabeled containers lead to "unknown waste," which is highly dangerous and exorbitantly expensive to characterize and dispose of[6].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Place the labeled container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray (e.g., a polyethylene basin)[3].

  • Causality: Secondary containment mitigates the risk of catastrophic spills reaching lab drains. EPA regulations require that the waste remains under the control of the operator generating it while in the SAA[3].

Step 5: Institutional Transfer and Final Disposal
  • Action: Monitor accumulation time limits. Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department before the regulatory deadline expires.

  • Causality: EHS professionals will manifest the waste for transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The waste will undergo high-temperature incineration, which effectively destroys the heterocyclic ring and safely manages emissions[2][4].

Part 3: Quantitative Data and Compatibility Limits

To ensure strict regulatory compliance, adhere to the quantitative limits summarized in the table below.

ParameterRegulatory SpecificationOperational Rationale
Waste Stream Category Non-Halogenated OrganicContains C, H, N, O only. Reduces TSDF incineration costs.
Secondary Containment 110% of primary containerMitigates catastrophic spills in the laboratory SAA[3].
Max SAA Volume 55 GallonsRCRA limit for point-of-generation storage before mandatory transfer.
Max Storage Time (LQG) 90 DaysFederal limit for Large Quantity Generators[4].
Max Storage Time (Subpart K) 6 MonthsExtended limit for eligible academic/research laboratories[3].

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree and lifecycle for managing 3-Amino-6-methoxypyridin-2(1H)-one waste streams.

DisposalWorkflow Start Waste Generation: 3-Amino-6-methoxypyridin-2(1H)-one Decision Is the waste mixed with halogenated solvents? Start->Decision Halogenated Halogenated Waste Stream (Requires Specialized Incineration) Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Standard Organic Incineration) Decision->NonHalogenated No Containment Containment & Labeling: HDPE/Glass + PTFE Cap Halogenated->Containment NonHalogenated->Containment SAA Satellite Accumulation Area (SAA) Max 55 Gal / 110% Secondary Containment Containment->SAA Store (Closed) Disposal EHS Transfer & EPA-Certified Incineration SAA->Disposal 90 Days / 6 Months Limit

Figure 1: Decision tree and lifecycle workflow for the disposal of 3-Amino-6-methoxypyridin-2(1H)-one.

References

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL:[Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

  • Title: D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples Source: ASTM International URL:[Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-6-methoxypyridin-2(1H)-one

Technical Safety & Handling Guide: 3-Amino-6-methoxypyridin-2(1H)-one CAS Number: 86109-77-5 Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol Synonyms: 3-amino-6-methoxy-2-pyridone; 6-methoxy-3-aminopyridin-2(1H)-one[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 3-Amino-6-methoxypyridin-2(1H)-one

CAS Number: 86109-77-5 Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol Synonyms: 3-amino-6-methoxy-2-pyridone; 6-methoxy-3-aminopyridin-2(1H)-one[1]

Executive Summary: The "Universal Precautions" Approach

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-Amino-6-methoxypyridin-2(1H)-one with complacency because they lack the "Skull and Crossbones" of a cyanide or the flammability of a solvent.[1] This is a critical error.

This compound is a functionalized aminopyridone , a class of heterocyclic building blocks frequently used in kinase inhibitor development.[1] While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis of similar aminopyridines suggests it possesses significant biological activity.[1] It likely acts as a sensitizer and irritant , with potential acute toxicity upon ingestion.[1]

The Core Directive: Treat this compound as a Category 3 Irritant (Respiratory/Skin/Eye) and Acute Toxin (Category 4 Oral) until proven otherwise.[1] This guide operationalizes that safety stance into a validated workflow.

Hazard Identification & Risk Assessment

Why these hazards? The combination of a primary amine (


) and a pyridone core creates a molecule that is both nucleophilic and capable of hydrogen bonding, increasing its potential to interact with biological membranes and proteins.[1]
Hazard Class (GHS)H-CodeRisk DescriptionCausality & Mechanism
Skin Irritation H315 Causes skin irritation.[1][2]Amines can disrupt the stratum corneum pH and react with skin proteins.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Fine powders of basic heterocycles are abrasive and chemically caustic to corneal tissue.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1]
Acute Toxicity H302 Harmful if swallowed.[1][2][5]Pyridine derivatives often interfere with neurological function or metabolic pathways.[1]

Personal Protective Equipment (PPE) Strategy

Standard "lab attire" is insufficient.[1] You must select PPE based on the physical state (fine powder) and chemical permeation properties.[1]

A. Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control: All handling of the solid must occur inside a certified chemical fume hood .[1]

  • Why: The primary amine group is susceptible to oxidation (browning) in air, and the fine powder is easily aerosolized.[1]

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).[1] Surgical masks offer zero protection against chemical dust.[1]

B. Hand Protection (Permeation Logic)
  • Recommendation: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil / 0.10 mm).[1]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

  • The Logic: Pyridine derivatives are organic bases that can permeate thin latex or vinyl gloves.[1] Nitrile provides superior chemical resistance.[1] The "double glove" technique ensures that if the outer glove is contaminated during weighing, it can be peeled off immediately without exposing skin.[1]

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (indirect venting).[1]

  • Contraindication: Do NOT rely on standard safety glasses.[1]

  • Reasoning: Safety glasses have gaps. Airborne dust from this compound can bypass glasses and dissolve in the tear film, creating a caustic solution directly on the eye surface.[1]

Visualizing the Safety Logic

PPE_Selection_Logic Start Handling 3-Amino-6-methoxypyridin-2(1H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Use Hood + Goggles + Double Nitrile Hood->YesHood Yes NoHood STOP. Require P100 Resp + Goggles Hood->NoHood No DCM DCM / Chloroform Solvent->DCM Polar Methanol / DMSO Solvent->Polar Glove1 PVA or Laminate Gloves DCM->Glove1 Permeation Risk Glove2 Standard Nitrile Gloves Polar->Glove2

Figure 1: Decision logic for selecting PPE based on physical state and solvent compatibility.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Control: Heterocyclic powders are often static-prone.[1] Use an anti-static gun or polonium strip near the balance.[1]

  • Protocol:

    • Place the balance inside the fume hood or a powder containment enclosure.[1]

    • Pre-weigh the receiving flask with a solvent (e.g., Methanol) if possible, so the powder dissolves immediately upon transfer, reducing dust risk.[1]

    • Use a disposable antistatic weighing boat.[1] Do not use paper (powder sticks/losses).[1]

    • Self-Validation: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.[1]

Phase 2: Reaction Setup
  • Inert Atmosphere: The 3-amino group is oxidation-sensitive.[1]

    • Action: Purge the reaction vessel with Nitrogen or Argon before adding the solid.[1]

    • Why: Preventing oxidation ensures high yield and prevents the formation of colored impurities (often diazo or azo compounds) that are harder to purify.[1]

  • Solubility: This compound is moderately soluble in DMSO and Methanol; less soluble in non-polar solvents (Hexanes).[1]

Phase 3: Spill Management
  • Dry Spill: Do not dry sweep.[1] This generates dust.[1]

    • Method: Cover with a wet paper towel (water/surfactant), then scoop up the damp towel and solid together.[1]

  • Wet Spill: Absorb with Vermiculite or sand.[1]

  • Decontamination: Clean the surface with 10% bleach solution followed by water.[1] The bleach helps oxidize and degrade the heterocyclic ring residues.[1]

Waste Disposal & Environmental Compliance

Do not pour down the drain. Pyridine derivatives are toxic to aquatic life and disrupt microbial activity in water treatment plants.[1]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Hazardous Solid Waste (Incineration). Label as "Toxic Organic Solid."[1]
Liquid Waste Mother liquors, reaction solvents.[1]Halogenated or Non-Halogenated Organic Waste (depending on solvent).[1]
Sharps Needles/Syringes used for transfer.[1]Biohazard/Sharps Bin (even if chemically contaminated, sharps rules apply).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. Time is critical to prevent corneal haze.[1]

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol (it may increase skin absorption).[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately and present the CAS number (86109-77-5).[1]

References

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Pyridin-2(1H)-one derivatives.[1][6][7] National Library of Medicine.[1] Retrieved from [Link]

Sources

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